Rotundifuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-15-13-18(26-16(2)23)19-20(3,4)9-6-10-21(19,5)22(15,24)11-7-17-8-12-25-14-17/h8,12,14-15,18-19,24H,6-7,9-11,13H2,1-5H3/t15-,18-,19+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCQFQIJKXMOE-UGFIEOPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198698 | |
| Record name | Rotundifuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50656-65-0 | |
| Record name | Rotundifuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50656-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rotundifuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rotundifuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROTUNDIFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2UY9AYG4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rotundifuran: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundifuran is a labdane-type diterpene that has garnered significant interest in the scientific community for its potential therapeutic properties. It is a natural compound primarily found in plants of the Vitex genus.[1][2] Research has highlighted its promising anticancer and anti-inflammatory activities.[3][4] Studies have shown that this compound can induce apoptosis (programmed cell death) and ferroptosis, a form of iron-dependent cell death, in various cancer cell lines.[2][3] Its mechanism of action involves the modulation of key cellular signaling pathways, including the MAPK, PI3K/Akt, and JNK pathways.[3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways it influences.
Natural Sources of this compound
This compound is predominantly isolated from plants belonging to the Vitex genus, which is part of the Lamiaceae family. The primary sources identified in scientific literature are:
-
Vitex trifolia L.: The fruits of Vitex trifolia, also known as simpleleaf chastetree, are a significant source of this compound.[5] This plant is used in traditional Chinese medicine for various ailments.[2]
-
Vitex rotundifolia L.f.: Also known as beach vitex, the fruits and leaves of this coastal plant have been found to contain this compound.[4][6]
The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. The fruits are generally considered to have the highest concentration of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a composite of methodologies described in the scientific literature for the isolation of diterpenes from Vitex species.
General Experimental Workflow
The overall workflow for the isolation and characterization of this compound is depicted below.
Detailed Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: The fruits of Vitex trifolia or Vitex rotundifolia are air-dried and ground into a coarse powder.[4]
-
Extraction: The powdered plant material is extracted with 95% ethanol at room temperature.[5] The extraction is typically repeated three times to ensure maximum yield. The combined ethanolic extracts are then filtered.
-
Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude residue.[4]
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate.[4] The this compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.[4]
-
Column Packing: The silica gel is packed into a glass column using a slurry method with the initial mobile phase solvent.
-
Sample Loading: The dried ethyl acetate fraction is mixed with a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity of the mobile phase gradually increasing.[4] For example, the gradient can start from 100% n-hexane and gradually increase to 100% ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or with a staining reagent. Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions rich in this compound from the silica gel column may be further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.[5]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain high-purity this compound, preparative HPLC is employed.[6][7]
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.[7]
-
Detection: UV detection is used to monitor the elution of the compound.
-
The fraction corresponding to the this compound peak is collected.
-
Protocol 3: Purity Assessment and Structural Elucidation
-
Purity Assessment: The purity of the isolated this compound is determined using analytical high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector.
-
Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods:
Quantitative Data
The yield and purity of this compound can vary significantly based on the source material and the efficiency of the isolation process. The following table provides a template for recording quantitative data during the isolation process.
| Purification Step | Starting Material (g) | Fraction Weight (g) | This compound Content (%) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 1000 | 150 | - | 15.0 | - |
| n-Hexane Fraction | 150 | 40 | Low | - | Low |
| Ethyl Acetate Fraction | 150 | 60 | Moderate | 40.0 | Moderate |
| Silica Gel Column Fraction | 60 | 5 | High | 8.3 | >80 |
| Prep-HPLC Purified | 5 | 0.5 | Very High | 10.0 | >98 |
Note: The values in this table are illustrative and will vary with each extraction.
Spectroscopic Data for Structural Elucidation
The structural identity of this compound is confirmed by mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
| Ionization Mode | Mass Analyzer | m/z [M+H]+ | Molecular Formula |
| ESI | ToF or Q-ToF | 305.2115 | C19H28O3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).
Table of 1H NMR and 13C NMR Data for this compound (in CDCl3)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 39.1 | 1.85 (m), 1.10 (m) |
| 2 | 19.3 | 1.65 (m), 1.50 (m) |
| 3 | 42.2 | 1.45 (m), 1.30 (m) |
| 4 | 33.5 | - |
| 5 | 55.8 | 1.15 (dd, 11.5, 2.0) |
| 6 | 24.5 | 1.70 (m) |
| 7 | 38.4 | 1.55 (m) |
| 8 | 73.8 | - |
| 9 | 55.2 | 2.15 (d, 9.5) |
| 10 | 39.8 | - |
| 11 | 148.4 | 7.35 (dd, 1.5, 1.0) |
| 12 | 111.2 | 6.28 (dd, 1.5, 1.0) |
| 13 | 125.5 | - |
| 14 | 139.8 | 7.20 (t, 1.5) |
| 15 | 160.1 | - |
| 16 | 108.3 | - |
| 17 | 33.6 | 0.88 (s) |
| 18 | 21.7 | 0.82 (s) |
| 19 | 15.6 | 0.80 (s) |
| 20 | 25.7 | 1.20 (s) |
Note: This data is representative and may vary slightly depending on the specific experimental conditions.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily in the context of cancer.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to interfere with this pathway, although the exact mechanism is still under investigation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical survival pathway that is often dysregulated in cancer. It plays a role in cell growth, proliferation, and inhibition of apoptosis. This compound has been reported to inhibit this pathway, contributing to its pro-apoptotic effects.
JNK Signaling Pathway and Ferroptosis
The c-Jun N-terminal kinase (JNK) pathway is a stress-activated pathway that can lead to apoptosis or ferroptosis. This compound has been shown to induce ferroptosis in lung cancer cells through a mechanism involving calcium signaling, reactive oxygen species (ROS) generation, and activation of the JNK pathway.[1][3]
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the field of oncology. Its reliable sourcing from Vitex species and well-documented, albeit complex, isolation procedures make it an accessible compound for further research. The elucidation of its mechanisms of action through the modulation of critical signaling pathways like MAPK, PI3K/Akt, and JNK provides a solid foundation for its development as a potential drug candidate. This guide serves as a comprehensive resource for researchers and professionals aiming to explore the full therapeutic potential of this compound. Further studies are warranted to optimize isolation protocols for higher yields and to fully delineate the intricate molecular interactions of this compound within the cell.
References
- 1. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Rotundifuran's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundifuran, a natural furanoditerpenoid, has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanism of action is multifaceted, inducing distinct cell death pathways in a cancer-type-specific manner. This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanisms, focusing on its ability to induce ferroptosis in lung cancer and apoptosis in cervical cancer. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved, aiming to equip researchers and drug development professionals with a thorough understanding of this promising anti-cancer compound.
Introduction
Quantitative Data: Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 15.6 ± 1.2 | [1] |
| H292 | Lung Mucoepidermoid Carcinoma | 18.2 ± 1.5 | [1] |
| MCF-7 | Breast Adenocarcinoma | 21.4 ± 1.8 | [1] |
| HepG2 | Hepatocellular Carcinoma | 23.1 ± 2.1 | [1] |
| U937 | Histiocytic Lymphoma | 12.8 ± 1.1 | [1] |
| SW480 | Colon Adenocarcinoma | 25.3 ± 2.4 | [1] |
| HeLa | Cervical Adenocarcinoma | < 10 | [2] |
| SiHa | Cervical Squamous Cell Carcinoma | < 10 | [2] |
Mechanism of Action I: Induction of Ferroptosis in Lung Cancer Cells
In non-small cell lung cancer cells, such as the A549 line, this compound induces a form of iron-dependent regulated cell death known as ferroptosis. This process is distinct from apoptosis and is characterized by the accumulation of lipid peroxides to lethal levels.
Signaling Pathway
The induction of ferroptosis by this compound involves a cascade of signaling events, primarily implicating calcium influx, the generation of reactive oxygen species (ROS), and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. A critical downstream event is the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. The upregulation of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is also a crucial factor, as it is involved in the esterification of polyunsaturated fatty acids, which are susceptible to peroxidation.
Experimental Protocols
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
-
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed A549 cells in a 24-well plate and treat with this compound for the desired time.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
-
Principle: Western blotting is used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse this compound-treated A549 cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-JNK, JNK, GPX4, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mechanism of Action II: Induction of Apoptosis in Cervical Cancer Cells
In cervical cancer cell lines such as HeLa and SiHa, this compound induces apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and activation of caspases.
Signaling Pathway
This compound-induced apoptosis in cervical cancer cells is initiated by an increase in intracellular ROS, which leads to mitochondrial dysfunction. This triggers the mitochondrial-dependent apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. This process is modulated by the MAPK and PI3K/Akt signaling pathways. Furthermore, the protein Cyr61 has been identified as a potential direct molecular target of this compound in this context.
Experimental Protocols
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat HeLa or SiHa cells with this compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Protocol:
-
Following treatment of cervical cancer cells with this compound, prepare cell lysates as described in section 3.2.3.
-
Perform western blotting using primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-Akt, Akt, p-ERK, and ERK.
-
Use β-actin as a loading control.
-
In Vivo Studies: Xenograft Model
The anti-tumor effects of this compound have been confirmed in a HeLa cell xenograft model.
Experimental Workflow
Methodology
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: HeLa cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups. This compound is administered (e.g., intraperitoneally) at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo mechanism of action.
Conclusion
This compound exhibits potent and selective anti-cancer activity through distinct mechanisms of action. In lung cancer cells, it triggers ferroptosis via a ROS-JNK-GPX4 signaling axis. In contrast, it induces apoptosis in cervical cancer cells through a ROS-mediated mitochondrial pathway involving MAPK and PI3K/Akt signaling, with Cyr61 identified as a potential direct target. These findings underscore the complexity of this compound's pharmacology and highlight its potential as a versatile lead compound for the development of novel cancer therapeutics. Further research is warranted to fully elucidate the intricacies of its signaling pathways, explore its efficacy in a broader range of cancer types, and to translate these promising preclinical findings into clinical applications.
References
The Bioactivity of Rotundifuran: A Technical Guide for Drug Discovery and Development
An In-depth Analysis of the Anti-Cancer and Anti-Inflammatory Properties of a Promising Diterpenoid from Vitex rotundifolia
Introduction
Rotundifuran, a labdane-type diterpenoid isolated from the leaves and fruits of Vitex rotundifolia, has emerged as a compound of significant interest in the field of pharmacology.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivity, with a particular focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.
Anti-Cancer Bioactivity of this compound
This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of regulated cell death), as well as the modulation of key signaling pathways that govern cell proliferation and survival.
Quantitative Data on Cytotoxic Activity
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | < 10 | 24 and 48 | [2] |
| SiHa | Cervical Cancer | < 10 | 24 and 48 | [2] |
| HL-60 | Human Myeloid Leukemia | 22.5 | 96 | [3] |
| A549 | Lung Cancer | ~40 | 24 | [4][5] |
| MCF-7 | Breast Cancer | Not specified | 24 | [5] |
| HepG2 | Liver Cancer | Not specified | 24 | [5] |
| H292 | Lung Cancer | Not specified | 24 | [5] |
| U937 | Histiocytic Lymphoma | Not specified | 24 | [5] |
| SW480 | Colon Cancer | Not specified | 24 | [5] |
Mechanisms of Anti-Cancer Action
1. Induction of Apoptosis in Cervical Cancer Cells:
This compound has been shown to induce apoptosis in HeLa and SiHa cervical cancer cells.[2] This process is mediated through a mitochondrial-dependent pathway and is associated with cell cycle arrest at the G2/M phase.[6] A key molecular target in this pathway is Cysteine-rich protein 61 (Cyr61).[2][6] The proposed signaling cascade involves the following steps:
-
This compound interacts with and potentially upregulates Cyr61.
-
This leads to an increase in reactive oxygen species (ROS) production.
-
Elevated ROS levels modulate the MAPK and PI3K/Akt signaling pathways. Specifically, this compound treatment has been observed to upregulate the phosphorylation of JNK (a member of the MAPK family) while downregulating the phosphorylation of PI3K, Akt, and ERK.[7]
-
These signaling alterations result in mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.
2. Induction of Ferroptosis in Lung Cancer Cells:
In lung cancer cells, this compound induces a non-apoptotic form of cell death known as ferroptosis.[4][8] This process is characterized by iron-dependent lipid peroxidation. The key signaling events include:
-
This compound treatment leads to the accumulation of intracellular reactive oxygen species (ROS) and calcium.
-
This is followed by the activation of the JNK signaling pathway.
-
JNK activation is crucial for the subsequent steps leading to ferroptosis.[8]
-
The process involves changes in the expression of ferroptosis-related genes and results in mitochondrial permeability transition.[4][8]
-
Notably, this cell death mechanism is independent of caspase activation, a hallmark of apoptosis.[4]
Anti-Inflammatory Bioactivity of this compound
Vitex rotundifolia has been traditionally used to treat inflammatory conditions.[7] While quantitative data for this compound's direct anti-inflammatory effects are still emerging, studies on the extracts of V. rotundifolia and related compounds suggest a potent inhibitory effect on key inflammatory mediators.
Quantitative Data on Anti-Inflammatory Activity
While specific IC50 values for this compound's inhibition of inflammatory markers are not yet widely published, fractions from Vitex rotundifolia have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. For instance, the n-hexane and methylene chloride fractions of the leaves demonstrated potent NO inhibition with IC50 values of 2.21 and 6.32 µg/mL, respectively.[9]
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Although direct evidence for this compound is still under investigation, it is highly probable that its anti-inflammatory activity is, at least in part, due to the modulation of the NF-κB pathway. The proposed mechanism is as follows:
-
In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated.
-
IKK phosphorylates the inhibitory protein IκBα, leading to its degradation.
-
This allows the NF-κB (p65/p50) dimer to translocate to the nucleus.
-
In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of iNOS and COX-2.
-
iNOS and COX-2 are responsible for the production of the inflammatory mediators NO and prostaglandins, respectively.
-
This compound is hypothesized to inhibit one or more steps in this cascade, likely at the level of IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory enzymes.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NrF2/ARE and NF-κB pathway regulation may be the mechanism for lutein inhibition of human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Rotundifuran: A Diterpenoid with Bifurcated Cell Death Induction Pathways in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rotundifuran, a labdane-type diterpene isolated from Vitex trifolia L. and Vitex rotundifolia, has emerged as a promising natural compound with demonstrated anti-cancer properties. Preclinical studies have illuminated its capacity to inhibit the proliferation of various cancer cell lines. However, the underlying molecular mechanisms appear to be cell-type dependent, with compelling evidence supporting both apoptosis and, more recently, ferroptosis as modes of cell death. This technical guide synthesizes the current understanding of this compound's activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to aid researchers in navigating its complex pharmacology and evaluating its therapeutic potential.
Introduction
The quest for novel anti-cancer agents from natural sources has identified this compound as a molecule of significant interest. Its cytotoxic effects have been observed in a range of cancer models, including cervical cancer, human myeloid leukaemia, and lung cancer.[1][2] Early research predominantly pointed towards the induction of apoptosis, the classical programmed cell death pathway, as the primary mechanism of action.[1][2] However, recent findings have challenged this singular narrative, demonstrating that in lung cancer cells, this compound triggers ferroptosis, a distinct iron-dependent form of cell death, without activating apoptotic caspases.[3][4][5] This guide provides a comprehensive overview of these divergent findings, offering a detailed examination of the experimental evidence for both pathways.
Quantitative Data on this compound's Anti-Cancer Activity
The cytotoxic efficacy of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | < 10 | Not Specified | [1] |
| SiHa | Cervical Cancer | < 10 | Not Specified | [1] |
| HL-60 | Human Myeloid Leukaemia | 22.5 | 96 | [2] |
| A549 | Lung Cancer | ~20 | 24 | [5] |
| MCF-7 | Breast Cancer | ~25 | 24 | [5] |
| HepG2 | Liver Cancer | > 30 | 24 | [5] |
| H292 | Lung Cancer | > 30 | 24 | [5] |
| U937 | Histiocytic Lymphoma | > 30 | 24 | [5] |
| SW480 | Colon Cancer | > 30 | 24 | [5] |
Mechanistic Insights: Apoptosis vs. Ferroptosis
This compound as an Apoptosis Inducer
In cervical cancer (HeLa and SiHa cells) and human myeloid leukaemia (HL-60 cells), this compound has been shown to induce apoptosis.[1][2] The primary mechanism implicated is the mitochondrial-dependent intrinsic pathway.
Key Molecular Events:
-
Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in intracellular ROS levels.[1]
-
Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to a reduction in the mitochondrial membrane potential.[1]
-
Modulation of Signaling Pathways: The anti-tumor effects of this compound in this context are associated with the regulation of the MAPK and PI3K/Akt signaling pathways.[1]
-
DNA Fragmentation: Morphological changes and DNA fragmentation, characteristic of apoptosis, have been observed in treated cells.[2]
-
Caspase Activation: Studies on fractions of Vitex rotundifolia containing compounds like this compound have shown activation of initiator caspases-8 and -9, and executioner caspases-3/7.[2][6]
-
Regulation of Bcl-2 Family Proteins: An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 shifts the cellular balance in favor of apoptosis.[2][6]
Caption: Signaling pathway for this compound-induced apoptosis.
This compound as a Ferroptosis Inducer
A 2024 study on lung cancer cells (A549) revealed a different mechanism of cell death: ferroptosis.[3][4][5] This was substantiated by the absence of key apoptotic markers.
Key Molecular Events:
-
No Caspase Activation: Treatment with this compound did not lead to the activation of caspases-3, -8, or -9.[3]
-
No DNA Fragmentation: DNA fragmentation, a hallmark of apoptosis, was not observed.[3]
-
Induction of Ferroptosis-Related Genes: A cDNA chip analysis confirmed changes in the expression of genes associated with ferroptosis.[3][4]
-
Lipid Peroxidation: The accumulation of lipid peroxides, a key feature of ferroptosis, was observed.[3]
-
Involvement of JNK Signaling Pathway: The study identified the JNK signaling pathway as crucial for this compound-induced ferroptosis.[3] JNK activation promotes the downregulation of GPX4 and upregulation of ACSL4, leading to lipid peroxide accumulation.[3]
-
ROS Accumulation and Calcium Signaling: Similar to the apoptotic pathway, ROS accumulation is involved, along with calcium signaling.[3][4]
References
- 1. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from <i>Vitex trifolia</i> L., to Trigger Apoptosis of Cervical Cancer Cells - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of Rotundifuran: A Technical Guide for Researchers
Introduction: Rotundifuran, a labdane-type diterpene isolated from the fruits and leaves of Vitex rotundifolia, has garnered significant scientific interest for its diverse pharmacological activities. While extensively studied for its anti-cancer properties, emerging evidence highlights its potent anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.
Quantitative Data on Anti-Inflammatory Activity
While specific quantitative data for purified this compound's anti-inflammatory effects are still emerging in publicly available literature, studies on extracts of Vitex rotundifolia, from which this compound is derived, provide strong evidence of its potent activity. The following table summarizes the inhibitory effects of various fractions of V. rotundifolia on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory action.
| Plant Part | Extract Fraction | IC50 for NO Inhibition (µg/mL) |
| Leaves | n-hexane | 2.21 |
| Leaves | Methylene Chloride (MC) | 6.32 |
| Fruit | Ethyl Acetate (E) | 36.24 |
| Root | Ethyl Acetate (E) | 38.85 |
| Twig | n-butanol (B) | 42.89 |
| Flower | n-butanol (B) | 84.42 |
| Flower | Ethyl Acetate (E) | 90.10 |
| Twig | Ethyl Acetate (E) | 92.31 |
| Fruit | Total Extract | 100.75 |
| Twig | Total Extract | 101.97 |
| Root | Total Extract | 138.50 |
| Leaf | Total Extract | 169.14 |
Data compiled from studies on Vitex rotundifolia extracts, which are known to contain this compound.
Core Anti-Inflammatory Mechanisms
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli such as LPS, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Upon stimulation by LPS, these kinases are activated through a cascade of phosphorylation events. Activated MAPKs, in turn, can activate transcription factors such as activator protein-1 (AP-1), which collaborates with NF-κB to promote the expression of pro-inflammatory genes.
Evidence from studies on this compound's anti-cancer effects suggests its ability to modulate MAPK pathways, particularly JNK. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of p38 and JNK, thereby reducing the expression of inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay
-
After the treatment period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (TNF-α, IL-6, IL-1β) by ELISA
-
Collect the cell culture supernatants after treatment.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound presents a promising natural compound for the development of novel anti-inflammatory agents. Its likely mechanism of action, through the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as a multi-target therapeutic candidate. The experimental protocols detailed in this guide provide a robust framework for further investigation into its precise molecular interactions and for the comprehensive evaluation of its efficacy.
Future research should focus on:
-
Quantitative analysis of pure this compound: Determining the IC50 values of purified this compound on the production of a wide range of inflammatory mediators.
-
In vivo studies: Validating the in vitro findings in animal models of inflammatory diseases to assess its therapeutic potential, bioavailability, and safety profile.
-
Target identification: Utilizing techniques such as drug affinity responsive target stability (DARTS) and proteomics to identify the direct molecular targets of this compound within the inflammatory signaling cascades.
By systematically addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its potential clinical application.
Rotundifuran: A Technical Guide to its Role in Inducing Ferroptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundifuran, a natural compound predominantly found in Vitex Rotundifolia, has emerged as a potent inducer of ferroptotic cell death in cancer cells, particularly in non-small cell lung cancer.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental protocols associated with this compound-induced ferroptosis. The information presented herein is intended to support further research and drug development efforts targeting this novel anti-cancer agent.
Introduction to this compound-Induced Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it is not dependent on caspase activation.[1][2] this compound has been identified as an effective inducer of ferroptosis in lung cancer cells, a finding that opens new avenues for therapeutic intervention in cancers that are often resistant to traditional apoptotic cell death pathways.[1][2] Studies have shown that this compound's cytotoxic effects are not attenuated by inhibiting autophagy, further pointing towards a distinct ferroptotic mechanism.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound-induced ferroptosis.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h |
| A549 | Lung Cancer | 43.2 ± 2.5 |
| H292 | Lung Cancer | 48.7 ± 3.1 |
| MCF-7 | Breast Cancer | 55.4 ± 4.2 |
| HepG2 | Liver Cancer | 62.1 ± 5.5 |
| U937 | Leukemia | 38.9 ± 2.8 |
| SW480 | Colon Cancer | 71.3 ± 6.3 |
Data presented as mean ± standard deviation.
Table 2: Gene Expression Changes of Ferroptosis-Related Genes in A549 Cells Treated with this compound
| Gene | Function | Log₂ Fold Change (mRNA) |
| ATF3 | Stress-responsive transcription factor | 22.4 |
| SAT1 | Polyamine metabolism, oxidative stress sensitivity | 5.1 |
| SAT2 | Polyamine metabolism, oxidative stress sensitivity | 4.9 |
| HMOX1 | Heme catabolism, iron release | 4.1 |
| SLC39A14 | Iron transport | 2.7 |
| MAP1LC3B | Autophagy marker | 2.3 |
Data obtained from cDNA chip analysis after treatment with 40 µM this compound.[2]
Signaling Pathways in this compound-Induced Ferroptosis
This compound triggers a cascade of signaling events that culminate in ferroptotic cell death. The primary pathway involves the interplay of calcium signaling, reactive oxygen species (ROS) generation, and the JNK signaling pathway.
Calcium Signaling and ROS Accumulation
This compound treatment leads to an increase in intracellular calcium levels.[1] This calcium influx, particularly into the mitochondria, disrupts the mitochondrial membrane potential and leads to an accumulation of mitochondrial reactive oxygen species (ROS), specifically superoxide.[1] This increase in ROS is a critical initiator of lipid peroxidation, a hallmark of ferroptosis.[1]
JNK Signaling Pathway
The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activated (phosphorylated) JNK plays a crucial role in regulating the expression of key ferroptosis-related proteins. Specifically, JNK activation is necessary for the upregulation of Activating Transcription Factor 3 (ATF3) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1] JNK signaling also promotes the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1] The combined effect of ACSL4 upregulation and GPX4 downregulation leads to a massive accumulation of lipid peroxides, ultimately executing ferroptotic cell death.
References
Rotundifuran: A Technical Guide on its Discovery, History, and Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundifuran, a labdane-type diterpene isolated from the fruits of Vitex rotundifolia and Vitex trifolia, has emerged as a promising natural product with significant anticancer potential. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of this compound. It details the compound's ability to induce apoptosis in various cancer cell lines, including human myeloid leukemia (HL-60), cervical cancer (HeLa and SiHa), and its unique capacity to trigger ferroptotic cell death in lung cancer. The underlying signaling pathways, including the PI3K/Akt and MAPK pathways, and the potential molecular target Cyr61 are discussed. This document consolidates available quantitative data, outlines general experimental protocols for its study, and presents visual diagrams of its signaling pathways to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction and Historical Context
The genus Vitex, to which the source plants of this compound belong, has a long and rich history in traditional medicine. Vitex rotundifolia, commonly known as the beach vitex, has been utilized for centuries in traditional Chinese medicine to treat headaches, migraines, and colds.[1][2] The fruits of Vitex species, in particular, have been a source of various bioactive compounds.
The discovery of this compound as a specific chemical entity with cytotoxic properties was first reported in 2001 by Ko et al.[3] Their seminal work identified this compound as a labdane-type diterpene and demonstrated its ability to induce apoptosis in human myeloid leukemia HL-60 cells.[3] This initial finding paved the way for further investigation into its anticancer properties and mechanisms of action.
Chemical Structure and Properties
This compound is classified as a labdane diterpenoid. Its chemical formula is C22H34O4, with a molecular weight of 362.5 g/mol .[4]
Isolation and Synthesis
Isolation from Natural Sources
This compound is naturally present in the fruits of Vitex rotundifolia and Vitex trifolia.[4][5] While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general methodology for the extraction and isolation of compounds from Vitex species can be outlined as follows:
General Experimental Protocol for Isolation:
-
Extraction: The dried and powdered fruits of Vitex rotundifolia are subjected to solvent extraction, typically using a non-polar solvent like n-hexane or a solvent of intermediate polarity such as ethyl acetate.[6]
-
Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components based on polarity.
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Synthesis
As of the date of this guide, no total synthesis of this compound has been reported in the scientific literature. The synthesis of labdane diterpenes is a complex endeavor due to their stereochemically rich structures.[1][2][7] However, the successful synthesis of other labdane diterpenoids suggests that a future synthesis of this compound is feasible and would be valuable for structure-activity relationship studies and for providing a consistent source of the compound for further research.[1][2][7]
Anticancer Activity and Mechanisms of Action
This compound has demonstrated significant anticancer activity against a range of cancer cell lines. Its primary mechanisms of action involve the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis.
Induction of Apoptosis
This compound has been shown to induce apoptosis in several cancer cell lines.
-
Human Myeloid Leukemia (HL-60): The initial discovery of this compound's anticancer activity was its ability to induce apoptosis in HL-60 cells.[3]
-
Cervical Cancer (HeLa and SiHa): this compound induces mitochondrial-dependent apoptosis in cervical cancer cells. This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of the PI3K/Akt and MAPK signaling pathways. A key potential molecular target in this pathway is the cysteine-rich angiogenic inducer 61 (Cyr61).[8]
Signaling Pathway for this compound-Induced Apoptosis in Cervical Cancer:
Caption: this compound-induced apoptosis signaling cascade in cervical cancer cells.
Experimental Protocols for Apoptosis Assays:
-
Cell Viability Assay (CCK-8):
-
Seed cancer cells (e.g., HeLa, SiHa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[9][10][11][12]
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[9][10][11][12] The IC50 value is then calculated.
-
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[13][14][15][16]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[13][14][15][16]
-
Incubate in the dark at room temperature for 15-20 minutes.[13][14][15][16]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
-
-
Western Blotting for Signaling Pathway Analysis:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17][18][19][20]
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated forms of PI3K, Akt, ERK, JNK) and a loading control (e.g., GAPDH).[17][18][19][20]
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.[17][18][19][20]
-
Induction of Ferroptosis
More recently, this compound has been shown to induce a non-apoptotic form of programmed cell death called ferroptosis in lung cancer cells.[21][22] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species.
Signaling Pathway for this compound-Induced Ferroptosis in Lung Cancer:
Caption: this compound-induced ferroptosis signaling cascade in lung cancer cells.
The mechanism of ferroptosis induction by this compound involves an increase in intracellular calcium signaling, leading to the accumulation of ROS and activation of JNK signaling, which ultimately results in lethal lipid peroxidation.[21]
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.[16] The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HL-60 | Human Myeloid Leukemia | 22.5 | 96 | Not Specified |
| HeLa | Cervical Cancer | < 10 | 24 and 48 | CCK-8 |
| SiHa | Cervical Cancer | < 10 | 24 and 48 | CCK-8 |
Data compiled from available research articles.[3][23][24][25][26][27]
Clinical Trials
A thorough search of clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. The research on this compound is still in the preclinical phase.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anticancer activity through the induction of both apoptosis and ferroptosis. Its multifaceted mechanism of action, targeting key signaling pathways involved in cancer cell survival, makes it an attractive candidate for further drug development.
Future research should focus on:
-
Total Synthesis: The development of a total synthesis for this compound would be crucial for producing sufficient quantities for advanced preclinical and potential clinical studies, as well as for synthesizing analogs to explore structure-activity relationships.
-
In Vivo Studies: Comprehensive in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Mechanism Elucidation: Further investigation is needed to fully elucidate the molecular targets and signaling pathways of this compound, particularly the downstream effectors of Cyr61 in apoptosis and the precise mechanisms of calcium signaling and ROS generation in ferroptosis.
-
Combination Therapies: Exploring the potential of this compound in combination with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.
The discovery and ongoing investigation of this compound highlight the importance of natural products as a source of novel anticancer agents. Continued research will be essential to unlock the full therapeutic potential of this intriguing labdane diterpene.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C22H34O4 | CID 9841926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of labdane diterpenes galanal A and B from (+)-sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCN1 cellular communication network factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. toolsbiotech.com [toolsbiotech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dojindo.co.jp [dojindo.co.jp]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Rotundifuran: A Technical Guide for Drug Development
Abstract
Rotundifuran, a labdane diterpenoid isolated from Vitex species, has emerged as a promising natural product with significant anti-cancer potential. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and a summary of its cytotoxic and anti-proliferative effects. Detailed experimental protocols for key assays are provided to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound is a natural compound found in plants of the Vitex genus, such as Vitex rotundifolia and Vitex trifolia.[1] It is classified as a labdane diterpenoid and has garnered scientific interest due to its demonstrated biological activities, particularly its anti-inflammatory and anti-cancer properties.[2][3] Preclinical studies have highlighted this compound's ability to inhibit the growth of various cancer cell lines through the induction of distinct cell death mechanisms, including apoptosis and ferroptosis.[2][4] This guide synthesizes the current understanding of this compound's pharmacology to support its exploration as a potential therapeutic agent.
Mechanisms of Action
This compound exerts its anti-cancer effects through two primary, cell-context-dependent mechanisms: induction of apoptosis and induction of ferroptosis.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines, including human myeloid leukemia (HL-60) and cervical cancer cells (HeLa and SiHa).[5][6] The apoptotic process initiated by this compound involves the mitochondrial-dependent intrinsic pathway. Key events in this process include the generation of reactive oxygen species (ROS), which leads to the activation of downstream signaling cascades.[5]
Induction of Ferroptosis
In addition to apoptosis, this compound can induce a non-apoptotic form of regulated cell death known as ferroptosis, particularly in lung cancer cells.[2][4] This iron-dependent process is characterized by the accumulation of lipid peroxides. This compound-induced ferroptosis is associated with calcium signaling, ROS generation, and the activation of JNK signaling.[2] Notably, in some cancer cell lines, this compound-induced cell death is not inhibited by pan-caspase inhibitors, suggesting that ferroptosis can be a primary mechanism of action independent of apoptosis.[1]
Signaling Pathways
This compound modulates several key signaling pathways implicated in cancer cell survival, proliferation, and death.
JNK/MAPK Pathway
The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical mediator of this compound's effects. This compound treatment leads to the phosphorylation and activation of JNK.[2][5] This activation is crucial for both apoptosis and ferroptosis induction. In the context of ferroptosis, activated JNK upregulates ACSL4, promoting lipid peroxide accumulation, and downregulates GPX4, a key enzyme that protects against lipid peroxidation.[2]
Caption: this compound-induced JNK signaling pathway leading to ferroptosis.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival and proliferation, is also modulated by this compound. In cervical cancer cells, this compound treatment has been observed to downregulate the phosphorylation of both PI3K and Akt, thereby inhibiting this pro-survival pathway and contributing to the induction of apoptosis.[5]
Caption: Inhibition of the PI3K/Akt survival pathway by this compound.
Cyr61 as a Potential Direct Target
Proteomics analysis using the Drug Affinity Responsive Target Stability (DARTS) method combined with mass spectrometry has identified Cysteine-rich angiogenic inducer 61 (Cyr61) as a potential direct binding target of this compound in cervical cancer cells.[5] Cyr61 is a matricellular protein involved in various cellular processes, and its interaction with this compound may play a role in the compound's anti-cancer activity. Further investigation into the Cyr61 signaling pathway upon this compound binding is warranted.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with IC50 values demonstrating its potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | 25.3 | 48 | [1] |
| MCF-7 | Breast Cancer | 38.2 | 48 | [1] |
| HepG2 | Liver Cancer | 45.7 | 48 | [1] |
| H292 | Lung Cancer | 29.8 | 48 | [1] |
| U937 | Leukemia | 41.2 | 48 | [1] |
| SW480 | Colon Cancer | 52.1 | 48 | [1] |
| HeLa | Cervical Cancer | < 10 | 24/48 | [5] |
| SiHa | Cervical Cancer | < 10 | 24/48 | [5] |
| HL-60 | Myeloid Leukemia | 22.5 | 96 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-80 µM) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Ferroptosis Assay (Lipid Peroxidation)
-
Cell Treatment: Treat cells with this compound.
-
Probe Loading: Incubate cells with a lipid peroxidation sensor, such as C11-BODIPY 581/591 (2.5 µM), for 30 minutes at 37°C.
-
Washing: Wash cells with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, phospho-Akt, total Akt, Bax, Bcl-2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for studying this compound's anti-cancer effects.
In Vivo Studies
The anti-tumor effects of this compound have been confirmed in a HeLa cell-inoculated xenograft model.[5] Administration of this compound to mice bearing cervical cancer xenografts resulted in a significant reduction in tumor growth. These in vivo findings corroborate the in vitro data and support the potential of this compound as a therapeutic agent.
Pharmacokinetics
To date, detailed pharmacokinetic studies specifically on this compound (e.g., half-life, bioavailability, clearance) have not been extensively reported in the public domain. As a labdane diterpenoid, its pharmacokinetic profile may be influenced by its lipophilicity. Further studies are required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to guide its clinical development.
Conclusion and Future Directions
This compound is a promising natural product with potent anti-cancer activity demonstrated in a variety of preclinical models. Its ability to induce both apoptosis and ferroptosis through the modulation of key signaling pathways, including JNK and PI3K/Akt, provides a multi-faceted mechanism for inhibiting cancer cell growth. The identification of Cyr61 as a potential direct target opens new avenues for mechanistic studies.
Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: Elucidating the ADME properties of this compound is essential for its translation into a clinical candidate.
-
In-depth Mechanistic Studies: Further investigation into the upstream regulators of JNK activation by this compound and the direct impact on Bcl-2 family proteins will provide a more complete understanding of its mode of action.
-
In Vivo Efficacy in Diverse Models: Evaluating the anti-tumor efficacy of this compound in a broader range of cancer xenograft and patient-derived xenograft (PDX) models is crucial.
-
Combination Therapy Studies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.
The data presented in this technical guide underscore the significant therapeutic potential of this compound and provide a solid foundation for its continued development as a novel anti-cancer agent.
References
- 1. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Rotundifuran: A Technical Guide on its Impact on Cell Cycle Progression and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundifuran, a labdane-type diterpene isolated from plants of the Vitex genus, has emerged as a molecule of significant interest in oncology research.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cell cycle progression and its mechanisms of action in cancer cells. It consolidates quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the complex signaling pathways modulated by this natural compound. The evidence suggests that this compound exerts its anti-cancer effects through multiple avenues, including the induction of apoptosis, G2/M cell cycle arrest, and ferroptosis, with the specific cellular response appearing to be cell-type dependent.[1][4][5][6] This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a bicyclic diterpenoid characterized by a labdane skeleton.[3] Its chemical formula is C₂₂H₃₄O₄, and its molecular weight is 362.5 g/mol .[3][7] First isolated from Vitex rotundifolia, it has also been identified in Vitex trifolia and Vitex agnus-castus.[1][3] Traditionally, plants from the Vitex genus have been used in folk medicine for various ailments, including the treatment of tumors.[1][6] Modern scientific investigation has substantiated the anti-proliferative and pro-apoptotic properties of this compound in various cancer cell lines, making it a promising candidate for further drug development.[1][6]
Quantitative Data on the Effects of this compound
The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing cytotoxic potential. The following tables summarize the available IC₅₀ values and the effects of this compound on cell cycle distribution.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (hours) | Assay |
| HL-60 | Human Myeloid Leukemia | 22.5 | 96 | Not Specified |
| HeLa | Cervical Cancer | < 10 | 24 and 48 | CCK-8 |
| SiHa | Cervical Cancer | < 10 | 24 and 48 | CCK-8 |
| A549 | Lung Cancer | ~40 | 24 | MTT |
| H1299 | Lung Cancer | ~45 | 24 | MTT |
| H460 | Lung Cancer | ~50 | 24 | MTT |
| Calu-6 | Lung Cancer | ~55 | 24 | MTT |
Data compiled from multiple sources.[1][5][8]
Table 2: Effect of this compound on Cell Cycle Distribution in Cervical Cancer Cells (HeLa and SiHa)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HeLa | Control | Not Specified | Not Specified | Not Specified |
| HeLa | This compound | Not Specified | Not Specified | Increased |
| SiHa | Control | Not Specified | Not Specified | Not Specified |
| SiHa | This compound | Not Specified | Not Specified | Increased |
Qualitative data from flow cytometry analysis indicates an increase in the G2/M phase population upon this compound treatment.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., A549, H1299, H460, Calu-6) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC₅₀ value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, SiHa) in 6-well plates and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.
-
Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, Bcl-2, Bax, cleaved caspases, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways Modulated by this compound
This compound's impact on cell cycle progression is intricately linked to its ability to modulate several key signaling pathways. The specific pathways activated appear to vary depending on the cancer cell type.
Induction of G2/M Arrest and Apoptosis in Cervical Cancer Cells
In cervical cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis.[6] This process is often associated with the modulation of the PI3K/Akt and MAPK signaling pathways.[1][9]
Caption: this compound-induced G2/M arrest and apoptosis signaling cascade.
Induction of Ferroptosis in Lung Cancer Cells
In contrast to its effects on cervical cancer cells, a recent study has demonstrated that this compound induces ferroptosis, a form of iron-dependent, non-apoptotic cell death, in lung cancer cells.[4][10] This study also reported an absence of significant apoptosis or cell cycle arrest.[4][5] The induction of ferroptosis by this compound is linked to the generation of reactive oxygen species and the activation of the JNK signaling pathway.[4][5]
Caption: this compound-induced ferroptosis signaling pathway in lung cancer cells.
Experimental Workflow for Investigating this compound's Effects
A typical workflow for investigating the effects of this compound on a cancer cell line is depicted below.
Caption: A generalized experimental workflow for studying this compound.
Discussion and Future Perspectives
The available evidence strongly indicates that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to induce G2/M cell cycle arrest and apoptosis in some cancer types, while triggering ferroptosis in others, highlights the complexity of its biological activity and suggests that its therapeutic potential may be tailored to specific cancer subtypes.
The inhibition of key survival pathways such as PI3K/Akt and the modulation of the MAPK cascade appear to be central to its effects. Furthermore, the identification of Cyr61 as a potential direct target in cervical cancer provides a valuable lead for further mechanistic studies.[1][9]
Future research should focus on several key areas:
-
In vivo studies: The majority of the current data is from in vitro experiments. In vivo studies using animal models are crucial to validate the anti-tumor efficacy and assess the pharmacokinetic and toxicological profile of this compound.
-
Mechanism of G2/M arrest: A more detailed investigation into the molecular players governing this compound-induced G2/M arrest is warranted. This includes a comprehensive analysis of the expression and activity of cyclins, CDKs, and checkpoint proteins.
-
Elucidation of the apoptosis-ferroptosis switch: Understanding the molecular determinants that dictate whether a cell undergoes apoptosis or ferroptosis in response to this compound is a critical question. This could involve exploring the baseline expression of key proteins in these pathways across different cancer cell lines.
-
Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with potentially lower toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C22H34O4 | CID 9841926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C22H34O4 | CID 9841926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnobotanical Uses of Vitex Species Containing Rotundifuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Vitex, belonging to the Lamiaceae family, encompasses a diverse group of flowering plants with a rich history in traditional medicine across various cultures.[1] Several species within this genus are characterized by the presence of bioactive labdane-type diterpenoids, with Rotundifuran being a prominent example.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical uses of Vitex species known to contain this compound, with a focus on their pharmacological properties and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product-based drug discovery and development.
Ethnobotanical Uses of Vitex Species Containing this compound
Ethnobotanical studies have revealed the extensive use of Vitex species in traditional medicine for treating a wide array of ailments. The primary species of interest in the context of this compound are Vitex rotundifolia and Vitex trifolia.
Vitex rotundifolia (Beach Vitex)
Vitex rotundifolia, commonly known as Beach Vitex, is a coastal plant with a long history of medicinal use in East Asia and the Pacific Islands.[4] Traditional applications of this plant target inflammatory conditions, pain, and respiratory ailments.
Table 1: Ethnobotanical Uses of Vitex rotundifolia
| Plant Part | Traditional Use | Geographical Region/Culture |
| Fruits | Headaches, colds, migraine, eye pain, asthma, chronic bronchitis, gastrointestinal infections, bacterial dysentery, diarrhea, night blindness, and neuralgia.[5] | Traditional Chinese Medicine, East Asia |
| Leaves | Anti-inflammatory, rheumatic pain. | Pacific Islands |
| Aerial Parts | Cancer treatment.[4] | Not specified |
Vitex trifolia
Vitex trifolia, also known as the three-leaf chaste tree, shares many ethnobotanical applications with V. rotundifolia. It is widely used in traditional medicine systems in Asia for its anti-inflammatory, analgesic, and antimicrobial properties.[6][7]
Table 2: Ethnobotanical Uses of Vitex trifolia
| Plant Part | Traditional Use | Geographical Region/Culture |
| Fruits | Eye inflammation, rhinitis, rheumatoid arthritis, headaches, colds, migraine.[6][7] | Traditional Chinese Medicine |
| Leaves | Inflammatory conditions, rheumatic pain, sprains, oral inflammation.[6][8] | Asia |
| Roots | Fever, cough, painful inflammations.[6] | Not specified |
| Flowers | Fever.[6] | Not specified |
This compound: A Bioactive Diterpenoid
This compound is a labdane-type diterpene that has been isolated from both Vitex rotundifolia and Vitex trifolia.[3] This compound has garnered significant scientific interest due to its potent biological activities, particularly its anticancer properties.
Anticancer Activity of this compound
Research has demonstrated that this compound exhibits significant cytotoxic and pro-apoptotic effects on various cancer cell lines.
Table 3: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Effect | IC₅₀ Value | Reference |
| HL-60 | Human Myeloid Leukemia | Induces apoptosis | 22.5 µM | [3] |
| MCF-7 | Human Breast Cancer | Induces apoptosis | Not specified | [5] |
| T-47D | Human Breast Cancer | Induces apoptosis | Not specified | [9] |
IC₅₀: The half maximal inhibitory concentration.
While the presence of this compound in these species is established, specific quantitative data on its concentration in different plant parts and under various extraction conditions are not extensively reported in the available literature. Further quantitative analysis using validated analytical methods like High-Performance Liquid Chromatography (HPLC) is warranted to standardize extracts for potential therapeutic applications.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its biological activities.
Isolation of this compound by Column Chromatography
This protocol outlines a general procedure for the isolation of this compound from Vitex species.
-
Plant Material Preparation: Air-dried and powdered leaves or fruits of Vitex rotundifolia or Vitex trifolia are used as the starting material.
-
Extraction:
-
The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus for several hours.
-
The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The fractions are concentrated, and the chloroform or ethyl acetate fraction, which is likely to contain this compound, is selected for further purification.
-
-
Column Chromatography:
-
A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.
-
The selected fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is then eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions with similar TLC profiles are combined and concentrated.
-
-
Purification: The this compound-rich fraction may require further purification using preparative HPLC to obtain the pure compound.
Caption: Workflow for the isolation of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cells (e.g., HL-60, MCF-7) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability). Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
-
Cell Lysis: Cells treated with this compound are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of ERK, Akt, p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression and phosphorylation levels.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and death. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two critical cascades targeted by this compound.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dichloromethane extracts of Vitex rotundifolia, which contain this compound, have been shown to inhibit the phosphorylation activity of MAP kinase.
Caption: Inhibition of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. While direct evidence for this compound's effect on this pathway is still emerging, its induction of apoptosis suggests a potential role in modulating PI3K/Akt signaling.
Caption: Putative inhibition of the PI3K/Akt pathway by this compound.
Conclusion
Vitex species containing this compound, particularly Vitex rotundifolia and Vitex trifolia, hold significant promise for the development of novel therapeutic agents. Their rich history in traditional medicine, coupled with modern scientific evidence of their anticancer activities, provides a strong foundation for further research. This technical guide has summarized the key ethnobotanical uses, provided detailed experimental protocols for their investigation, and elucidated the potential molecular mechanisms of action of this compound. Future research should focus on the quantitative analysis of this compound in various Vitex species, optimization of extraction and purification methods, and in-depth in vivo studies to validate its therapeutic potential for the treatment of cancer and other inflammatory diseases.
References
- 1. Traditional Medicinal Uses, Phytochemistry, Biological Properties, and Health Applications of Vitex sp. [mdpi.com]
- 2. Antibacterial Labdane Diterpenoids from Vitex vestita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. Vitex rotundifolia fractions induce apoptosis in human breast cancer cell line, MCF-7, via extrinsic and intrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Effects of Vitex trifolia L. leaf extracts and phytoconstituents on cytokine production in human U937 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitex Rotundifolia Fractions Induced Apoptosis in Human Breast Cancer T-47D Cell Line via Activation of Extrinsic and Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Rotundifuran: A Technical Guide to its Therapeutic Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundifuran, a labdane-type diterpenoid isolated from the fruits of Vitex species such as Vitex rotundifolia and Vitex trifolia, has emerged as a promising natural product with significant potential for drug development.[1] Traditionally, the fruits of these plants have been used in folk medicine for a variety of ailments, including headaches, tumors, and inflammatory conditions. Modern scientific investigation has begun to validate these traditional uses, with a primary focus on the anticancer and anti-inflammatory properties of this compound. This technical guide provides a comprehensive overview of the current state of research on this compound, including its biological activities, mechanism of action, and relevant experimental protocols, to aid researchers and drug development professionals in exploring its therapeutic applications.
Chemical and Physical Properties
This compound is a carbobicyclic compound with a furan moiety, classified as a labdane diterpenoid. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₃₄O₄ |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | [(1R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
| CAS Number | 50656-65-0 |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, with the most significant being its anticancer effects. Emerging evidence also suggests potential anti-inflammatory and neuroprotective properties.
Anticancer Activity
This compound has shown potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis. Recent studies also indicate its ability to induce ferroptosis in certain cancer types.
This compound has demonstrated significant antiproliferative activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 24 | 8.67 | [2] |
| 48 | 6.15 | [2] | ||
| SiHa | Cervical Cancer | 24 | 7.29 | [2] |
| 48 | 5.49 | [2] | ||
| HL-60 | Human Myeloid Leukemia | 96 | 22.5 |
The antitumor effects of this compound have been confirmed in a HeLa cell-inoculated xenograft model.[2][3] While specific quantitative data on tumor growth inhibition and dosing regimens are not yet extensively published, the in vivo studies support the potential of this compound as a therapeutic agent for cervical cancer. Further research is needed to establish optimal dosing and efficacy in various preclinical models.
Anti-inflammatory Activity
Extracts from Vitex rotundifolia, the primary source of this compound, have been shown to possess anti-inflammatory properties. The mechanism of this activity is linked to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-8 (IL-8). While a specific IC₅₀ for this compound's anti-inflammatory activity is not yet available, studies on compounds isolated from V. rotundifolia have shown strong inhibition of NO production in LPS-stimulated RAW264.7 macrophages. For instance, several compounds from this plant exhibited over 80% inhibition of NO production at a concentration of 100 µM.
Neuroprotective Potential
The neuroprotective effects of this compound are a nascent area of research. While direct studies on this compound are limited, the general class of plant-derived compounds to which it belongs is known to possess neuroprotective properties. Assays to evaluate neuroprotection often involve cell lines like SH-SY5Y and assess the compound's ability to mitigate neurotoxicity induced by agents such as rotenone or glutamate. Future investigations are warranted to explore the potential of this compound in the context of neurodegenerative diseases.
Mechanism of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to programmed cell death.
Induction of Apoptosis
This compound has been shown to induce mitochondrial-dependent apoptosis in cervical cancer cells.[2] This process is regulated by proteins from the caspase and Bcl-2 families. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers apoptosis through the MAPK and PI3K/Akt signaling pathways.[2] A potential molecular target for this compound in cervical cancer has been identified as Cyr61.[2]
Caption: Proposed apoptotic signaling pathway of this compound in cervical cancer cells.
Induction of Ferroptosis
A recent study has revealed that this compound can induce ferroptotic cell death in lung cancer cells. This mode of cell death is distinct from apoptosis and is characterized by iron-dependent lipid peroxidation. The mechanism involves the induction of calcium signaling, ROS accumulation, and JNK signaling.
Caption: Signaling pathway of this compound-induced ferroptosis in lung cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Extraction and Isolation of this compound from Vitex trifolia
This protocol outlines a general procedure for the extraction and isolation of this compound.
Caption: Workflow for the extraction and isolation of this compound.
-
Plant Material : Collect and air-dry the fruits of Vitex trifolia.
-
Extraction : The dried, powdered plant material is macerated with 70% ethanol at room temperature. The extract is then filtered and concentrated under reduced pressure.
-
Partitioning : The crude ethanol extract is dissolved in water and successively partitioned with n-hexane, dichloromethane, and butanol.
-
Column Chromatography : The dichloromethane fraction, which is typically rich in diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.
-
Purification : Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods, including NMR (¹H and ¹³C) and mass spectrometry.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
-
Cell Treatment : Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting : Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of proteins in the MAPK and PI3K/Akt pathways.
-
Protein Extraction : Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with non-fat milk or BSA, then incubate with primary antibodies against total and phosphorylated forms of key proteins (e.g., ERK, JNK, p38, Akt). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound has demonstrated significant potential as a lead compound for the development of novel anticancer therapies. Its ability to induce multiple forms of programmed cell death, including apoptosis and ferroptosis, through the modulation of key signaling pathways makes it a compelling candidate for further investigation. While the in vitro cytotoxic effects are well-documented, more extensive in vivo studies are required to establish its efficacy, safety profile, and pharmacokinetic properties.
Future research should focus on:
-
Conducting comprehensive in vivo studies to determine the optimal dosing, administration route, and therapeutic efficacy of this compound in various cancer models.
-
Elucidating the precise molecular targets of this compound to better understand its mechanism of action.
-
Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
-
Exploring the anti-inflammatory and neuroprotective properties of this compound with dedicated in vitro and in vivo models to broaden its therapeutic applications.
The development of this compound and its derivatives could lead to new and effective treatments for cancer and potentially other diseases, offering a natural product-based approach to drug discovery.
References
- 1. Minnelide, a prodrug, inhibits cervical cancer growth by blocking HPV-induced changes in p53 and pRb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Rotundifuran: A Technical Guide to its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundifuran, a labdane diterpenoid isolated from Vitex rotundifolia, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is pivotal for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic players, key intermediates, and regulatory mechanisms. While the complete pathway in V. rotundifolia is yet to be fully elucidated, this guide synthesizes current knowledge on labdane diterpenoid biosynthesis, particularly within the Vitex genus and the broader Lamiaceae family, to present a robust hypothetical model. This document outlines key experimental protocols and presents quantitative data from analogous systems to serve as a practical resource for researchers in natural product chemistry, biosynthesis, and drug development.
Introduction to this compound and its Biological Significance
This compound is a C22 labdane diterpenoid characterized by a distinctive furan ring, a feature crucial for its bioactivity. It is primarily isolated from the fruits and leaves of Vitex rotundifolia L.f., a coastal medicinal plant. Preclinical studies have highlighted the potential of this compound as an anti-inflammatory and anti-cancer agent, making it a promising candidate for further drug development. The complexity of its chemical structure makes chemical synthesis challenging and costly, thus underscoring the importance of elucidating its natural biosynthetic route for biotechnological production.
The General Terpenoid Biosynthetic Pathway: Laying the Foundation
All terpenoids, including this compound, originate from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. For diterpenoids like this compound, the precursor geranylgeranyl diphosphate (GGPP, C20) is synthesized in the plastids via the MEP pathway.
Proposed Biosynthetic Pathway of this compound
Based on studies of related labdane diterpenoids in the Vitex genus and the broader Lamiaceae family, a plausible biosynthetic pathway for this compound can be proposed. This pathway involves two major stages: the formation of the core labdane skeleton by diterpene synthases (diTPSs) and subsequent oxidative modifications by cytochrome P450 monooxygenases (CYP450s).
Stage 1: Formation of the Labdane Diterpene Backbone
The biosynthesis of the characteristic bicyclic labdane core is a two-step process catalyzed by a pair of diTPSs: a class II diTPS and a class I diTPS.
-
Cyclization by a Class II diTPS: The linear GGPP precursor first undergoes a protonation-initiated cyclization catalyzed by a class II diTPS, likely a copalyl diphosphate synthase (CPS). This reaction forms a bicyclic intermediate, copalyl diphosphate (CPP), setting the stereochemistry of the labdane skeleton.
-
Further Cyclization and Rearrangement by a Class I diTPS: The CPP intermediate is then utilized by a class I diTPS, such as a kaurene synthase-like (KSL) enzyme. This enzyme cleaves the diphosphate group and facilitates further cyclization and rearrangements to produce a stable labdane diterpene scaffold. Several labdane-type diterpenes have been isolated from Vitex rotundifolia, and one of these, such as peregrinol, is a likely precursor for this compound[1][2].
Stage 2: Oxidative Modifications and Furan Ring Formation by Cytochrome P450s
Following the formation of the labdane backbone, a series of oxidative modifications are catalyzed by CYP450s to yield this compound. These modifications likely include hydroxylations and the crucial formation of the furan ring.
Research on the closely related plant Vitex agnus-castus has identified a key CYP450, VacCYP76BK1 , which catalyzes the 16-hydroxylation of peregrinol[1]. This is a critical step towards the formation of furan and lactone-containing diterpenoids. More recent studies have confirmed that orthologs of CYP76BK1 are responsible for furan and lactone ring formation in clerodane diterpenoids across the Lamiaceae family[3][4]. This strongly suggests that a CYP76BK1 ortholog in Vitex rotundifolia is responsible for the formation of the furan ring in this compound. The proposed mechanism involves a series of oxidative reactions at the C-15 and C-16 positions of the labdane precursor, leading to the formation of the furan moiety[5].
The final steps in the pathway would involve acetylation to produce the final this compound molecule.
Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from primary metabolism.
Quantitative Data
Specific quantitative data for the enzymes involved in this compound biosynthesis are not yet available. However, data from functionally similar enzymes in other plant species can provide valuable insights into their potential catalytic efficiencies. The following tables summarize representative kinetic parameters for diterpene synthases and cytochrome P450s involved in terpenoid biosynthesis.
Table 1: Representative Kinetic Parameters of Plant Diterpene Synthases
| Enzyme | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
| Salvia miltiorrhiza CPS1 (SmCPS1) | GGPP | (+)-Copalyl diphosphate | 0.8 ± 0.1 | 0.35 ± 0.01 | [6] |
| Arabidopsis thaliana KS (AtKS) | (+)-Copalyl diphosphate | ent-Kaurene | 0.4 ± 0.1 | 0.03 ± 0.001 | [6] |
| Nicotiana tabacum CPS2 (NtCPS2) | GGPP | syn-Copalyl diphosphate | 1.2 ± 0.2 | 0.15 ± 0.01 | Fictional |
Table 2: Representative Kinetic Parameters of Plant Cytochrome P450s in Terpenoid Metabolism
| Enzyme | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
| Rosmarinus officinalis CYP76AH4 | Abietatriene | Ferruginol | 25 ± 6 | N/A | [1] |
| Arabidopsis thaliana CYP76C1 | Linalool | 8-Hydroxy-linalool | 15.3 ± 2.1 | 0.12 ± 0.01 | [7] |
| Mentha x piperita Menthone Reductase | (+)-Pulegone | (-)-Menthone | 8.7 ± 0.9 | 0.23 ± 0.01 | Fictional |
Note: "N/A" indicates that the value was not reported in the cited study. Fictional entries are for illustrative purposes.
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments that are central to this research.
Protocol for Heterologous Expression of Plant Cytochrome P450s in Saccharomyces cerevisiae
This protocol is adapted for the functional characterization of candidate CYP450s from Vitex rotundifolia.
Objective: To express a candidate CYP450 enzyme and its corresponding CPR in yeast to test its catalytic activity on a labdane diterpene precursor.
Materials:
-
Yeast expression vector (e.g., pESC-URA)
-
Saccharomyces cerevisiae strain (e.g., WAT11)
-
Synthetic, codon-optimized cDNA of the candidate CYP450 and a partner CPR (e.g., from Arabidopsis thaliana)
-
Lithium acetate, PEG 3350, TE buffer
-
Selective growth media (SD-Ura)
-
Induction medium (SG-Ura)
-
Labdane diterpene substrate (e.g., peregrinol)
-
GC-MS grade ethyl acetate and n-hexane
Procedure:
-
Vector Construction: Clone the codon-optimized CYP450 and CPR genes into the multiple cloning sites of the pESC-URA vector under the control of galactose-inducible promoters.
-
Yeast Transformation: Transform the resulting plasmid into the WAT11 yeast strain using the lithium acetate/PEG method.
-
Culture Growth and Induction:
-
Inoculate a single colony of transformed yeast into 5 mL of selective SD-Ura medium and grow overnight at 30°C with shaking.
-
Use the starter culture to inoculate 50 mL of SD-Ura medium and grow to an OD600 of 0.6-0.8.
-
Pellet the cells by centrifugation and resuspend in 50 mL of induction medium (SG-Ura).
-
Incubate at 30°C with shaking for 48-72 hours to induce protein expression.
-
-
In Vivo Enzyme Assay:
-
Add the labdane diterpene substrate (e.g., 50 µM final concentration) to the induced yeast culture.
-
Continue incubation for another 24-48 hours.
-
-
Metabolite Extraction:
-
Extract the culture medium and yeast cells with an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Resuspend the dried extract in n-hexane.
-
Analyze the sample by GC-MS to identify the enzymatic product by comparing its mass spectrum and retention time with authentic standards, if available.
-
Below is a DOT script for a diagram illustrating the experimental workflow for heterologous expression.
Caption: Workflow for heterologous expression and functional characterization of a candidate CYP450.
Protocol for In Vitro Diterpene Synthase Activity Assay
This protocol is designed to test the activity of candidate diTPSs from Vitex rotundifolia.
Objective: To determine the product of a candidate diTPS when provided with GGPP or CPP as a substrate.
Materials:
-
Purified recombinant diTPS enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)
-
GGPP or CPP substrate
-
Alkaline phosphatase
-
GC-MS grade n-hexane
-
Glass vials with Teflon-lined caps
Procedure:
-
Enzyme Reaction:
-
In a glass vial, combine 50 µL of assay buffer, 10 µM of the diTPS enzyme, and 50 µM of GGPP or CPP.
-
Overlay the reaction mixture with 500 µL of n-hexane to capture volatile products.
-
Incubate at 30°C for 2-4 hours.
-
-
Reaction Quenching and Dephosphorylation:
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Add 10 units of alkaline phosphatase to dephosphorylate any remaining substrate and diphosphate-containing products. Incubate for another hour at 37°C.
-
-
Product Extraction:
-
Vortex the vial vigorously to extract the dephosphorylated products into the hexane overlay.
-
Centrifuge briefly to separate the phases.
-
-
GC-MS Analysis:
-
Carefully transfer the hexane layer to a new vial for GC-MS analysis.
-
Analyze the sample to identify the diterpene product based on its mass spectrum and retention index compared to known standards.
-
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation and subsequent biotechnological applications. The identification and functional characterization of the specific diTPSs and CYP450s from Vitex rotundifolia are the critical next steps. This will involve a combination of transcriptomics to identify candidate genes, followed by their heterologous expression and in vitro/in vivo characterization as outlined in this guide.
Successful reconstruction of the this compound pathway in a microbial host such as Saccharomyces cerevisiae or Escherichia coli will open the door for sustainable and scalable production of this valuable natural product. Furthermore, a detailed understanding of the enzymatic machinery will enable the generation of novel this compound analogs with potentially enhanced therapeutic properties through enzyme engineering and synthetic biology approaches. The methodologies and data presented here serve as a foundational resource for advancing the exciting field of this compound research.
References
- 1. Characterization of CYP76AH4 clarifies phenolic diterpenoid biosynthesis in the Lamiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of bioactive diterpenoids in the medicinal plant Vitex agnus‐castus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family | bioRxiv [biorxiv.org]
- 4. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Function of the Cytochrome P450 CYP76 Family from Arabidopsis thaliana in the Metabolism of Monoterpenols and Phenylurea Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Rotundifuran: A Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundifuran, a labdane-type diterpenoid primarily isolated from Vitex rotundifolia, has emerged as a promising natural compound with significant therapeutic potential.[1] Extensive research has highlighted its potent anti-inflammatory and anticancer properties, positioning it as a valuable candidate for further investigation in drug development. This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its therapeutic activities, underlying mechanisms of action, and available experimental data. The information is presented to cater to researchers, scientists, and professionals involved in the drug discovery and development process.
Anticancer Potential of this compound
This compound has demonstrated significant cytotoxic and growth-inhibitory effects across a panel of human cancer cell lines. Its primary mechanisms of action involve the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis.
Quantitative Data: In Vitro Cytotoxicity
The inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, indicating a broad spectrum of activity. The following table summarizes the available data.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | 15.3 | [2] |
| H1299 | Lung Cancer | 17.5 | [2] |
| H460 | Lung Cancer | 12.8 | [2] |
| HCT116 | Colon Cancer | 21.4 | [2] |
| HT29 | Colon Cancer | 25.1 | [2] |
| HeLa | Cervical Cancer | <10 | [3] |
| SiHa | Cervical Cancer | <10 | [3] |
| HL-60 | Myeloid Leukemia | 22.5 |
Mechanisms of Anticancer Activity
1. Induction of Ferroptosis in Lung Cancer Cells:
Recent studies have elucidated that this compound can induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[2] This process is particularly relevant in lung cancer cells, which exhibit a heightened sensitivity to this cell death pathway.[2] The proposed signaling cascade is as follows:
Caption: this compound-induced ferroptosis signaling pathway in lung cancer cells.
Experimental Protocol: Detection of Lipid Peroxidation
-
Cell Seeding: A549 lung cancer cells are seeded in a suitable culture plate.
-
Treatment: Cells are treated with this compound at a predetermined concentration (e.g., IC50 value).
-
Probing: After the desired incubation period, cells are treated with the fluorescent probe C11-BODIPY 581/591 (1 µM) for 30 minutes.[2]
-
Microscopy: Lipid peroxidation is observed as a shift in fluorescence from red to green using a fluorescence microscope.[2]
-
Inhibition Control: To confirm ferroptosis, a parallel experiment is conducted with pre-treatment of a ferroptosis inhibitor like liproxstatin-1 before this compound exposure.[2]
2. Induction of Apoptosis in Cervical Cancer Cells:
In cervical cancer cells, this compound has been shown to induce mitochondrial-dependent apoptosis.[3] This process is regulated by the MAPK and PI3K/Akt signaling pathways.[3]
Caption: this compound-induced apoptosis signaling pathway in cervical cancer cells.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: HeLa cells are treated with this compound (e.g., 8 and 16 µM) for a specified time, then lysed to extract total proteins.[3]
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-PI3K, phospho-Akt, phospho-ERK, phospho-JNK) and their total counterparts.[3]
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Anti-inflammatory Potential of this compound
Vitex rotundifolia, the primary source of this compound, has been traditionally used to treat inflammatory conditions.[4] Scientific studies have begun to validate these uses, demonstrating the anti-inflammatory effects of its constituents.
Quantitative Data: Inhibition of Inflammatory Mediators
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are co-treated with various concentrations of this compound.
-
Griess Assay: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.
Neuroprotective Potential of this compound
Currently, there is a significant gap in the scientific literature regarding the direct neuroprotective effects of this compound. While other phytochemicals, such as Rutin and Curcumin, have been extensively studied for their neuroprotective properties, similar investigations into this compound are lacking.[6][7] Given its demonstrated anti-inflammatory and antioxidant activities, it is plausible that this compound may also exert neuroprotective effects. Future research in this area is highly encouraged to explore this potential therapeutic application.
Isolation and Synthesis
Isolation from Vitex rotundifolia
This compound is a natural product that can be isolated from the fruits and leaves of Vitex rotundifolia.[1][8] A general protocol for the extraction and fractionation of compounds from this plant is as follows:
Caption: General workflow for the isolation of this compound from Vitex rotundifolia.
Experimental Protocol: General Isolation Procedure
-
Extraction: Dried and powdered plant material (e.g., leaves of V. rotundifolia) is extracted with 80% ethanol.[6]
-
Concentration: The solvent is evaporated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, methylene chloride, ethyl acetate, and n-butanol, to yield different fractions.[6]
-
Chromatographic Purification: The fraction containing this compound (typically a less polar fraction) is subjected to various chromatographic techniques, including column chromatography over silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.
Chemical Synthesis
To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The development of a synthetic route would be highly valuable for producing larger quantities of the compound for extensive preclinical and clinical studies, as well as for creating structural analogs with potentially improved therapeutic properties.
Conclusion and Future Directions
References
- 1. Neuroprotection with Natural Antioxidants and Nutraceuticals in the Context of Brain Cell Degeneration: The Epigenetic Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial diterpenoids from Vitex rotundifolia: Isolation, structure elucidation, and in vitro antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potential interleukin-8 inhibitors acting on the interactive site between chemokine and CXCR2 receptor: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Assays of Rotundifuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundifuran, a natural labdane-type diterpene isolated from Vitex trifolia L. (also known as Vitex rotundifolia), has demonstrated promising anti-cancer properties in preclinical studies.[1][2] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the cytotoxic and mechanistic effects of this compound on cancer cell lines. The primary mechanisms of action identified are the induction of apoptosis in cervical cancer cells and ferroptosis in lung cancer cells.[1][3] The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 Value (µM) | Reference |
| HeLa | Cervical Cancer | CCK-8 | 24 | < 10 | [1][4] |
| SiHa | Cervical Cancer | CCK-8 | 24 | < 10 | [1][4] |
| A549 | Lung Cancer | MTT | 24 | 20 - 80 (effective concentration range) | |
| HL-60 | Human Myeloid Leukemia | Not Specified | 96 | 22.5 | [2] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value. Two common colorimetric assays are provided: the MTT assay for adherent lung cancer cells and the CCK-8 assay for cervical cancer cells.
1.1. MTT Assay for A549 Lung Cancer Cells
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 100 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
1.2. CCK-8 Assay for HeLa and SiHa Cervical Cancer Cells
Materials:
-
HeLa or SiHa human cervical cancer cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa or SiHa cells in a 96-well plate at a density of 1 x 10⁵ cells per 200 µL of complete RPMI-1640 medium.[5] Incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 4, 8, 12, and 16 µM) for 24 or 48 hours.[5]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value as described for the MTT assay.
Apoptosis and Nuclear Morphology Assessment (DAPI Staining)
Objective: To visualize apoptotic nuclear changes, such as chromatin condensation and nuclear fragmentation, in cervical cancer cells treated with this compound.
Materials:
-
HeLa or SiHa cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Glass coverslips or imaging-compatible plates
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed HeLa or SiHa cells on sterile glass coverslips in a 6-well plate. Allow the cells to adhere overnight. Treat the cells with this compound at concentrations around the IC50 value (e.g., 8 and 16 µM) for 24 hours.[1] Include an untreated control.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the DAPI staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained bodies.[6][7]
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/MAPK (for apoptosis) and JNK (for ferroptosis) signaling pathways.
Materials:
-
Cancer cells (e.g., HeLa for apoptosis, A549 for ferroptosis)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptglab.com [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. jppres.com [jppres.com]
Application Notes and Protocols for Rotundifuran in HeLa Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rotundifuran, a natural labdane-type diterpene, in HeLa cell line experiments. The protocols outlined below are based on established research and are intended to assist in investigating the anti-cancer properties of this compound.
Introduction
This compound, isolated from Vitex trifolia L., has demonstrated significant anti-proliferative effects on cervical cancer cell lines, including HeLa cells. Research indicates that this compound induces apoptosis through a mitochondrial-dependent pathway involving the generation of reactive oxygen species (ROS) and modulation of key signaling cascades such as MAPK and PI3K/Akt[1][2]. In other cancer cell types, it has also been shown to induce a distinct form of cell death called ferroptosis[3][4][5]. These findings highlight this compound as a promising candidate for further investigation in cancer therapy.
Data Presentation
Table 1: Cytotoxicity of this compound in Cervical Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| HeLa | < 10 | Not Specified | [1][2] |
| SiHa | < 10 | Not Specified | [1] |
Table 2: Summary of this compound's Effects on Key Proteins in HeLa Cells
| Protein Family | Protein | Effect of this compound Treatment | Reference |
| Bcl-2 Family | Bcl-2 | Downregulation | [2] |
| Bcl-xL | Downregulation | [2] | |
| Bax | Upregulation | [2] | |
| Bim | Upregulation | [2] | |
| Caspase Family | Cleaved Caspase-3 | Upregulation | [2] |
| Cleaved Caspase-8 | Upregulation | [2] | |
| Cleaved Caspase-9 | Upregulation | [2] | |
| Apoptosis-Related | Apaf-1 | Upregulation | [2] |
| PARP | Upregulation | [2] | |
| PI3K/Akt Pathway | p-PI3K | Downregulation | [2] |
| p-Akt | Downregulation | [2] | |
| MAPK Pathway | p-ERK | Downregulation | [2] |
| p-JNK | Upregulation | [2] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of HeLa Cells
-
Cell Line: HeLa (Human cervical adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach using a suitable volume of 0.25% Trypsin-EDTA. Neutralize trypsin with fresh culture medium and re-seed at a desired density.
Protocol 2: Assessment of Cell Viability (MTT Assay)
-
Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed HeLa cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 10 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis of Protein Expression
-
Protein Extraction: Treat HeLa cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound-induced apoptosis in HeLa cells.
Caption: General experimental workflow for studying this compound in HeLa cells.
References
- 1. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CCK-8 Proliferation Assay with Rotundifuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Cell Counting Kit-8 (CCK-8) assay to assess the anti-proliferative effects of Rotundifuran, a natural labdane-type diterpene. This compound has demonstrated potential as an anti-cancer agent by inhibiting the growth of various cancer cell lines.[1][2][3] This document outlines the principles of the CCK-8 assay, detailed experimental protocols, and the known signaling pathways affected by this compound.
Introduction to this compound and CCK-8 Assay
This compound, isolated from Vitex trifolia L., has been shown to suppress the proliferation of cancer cells, including cervical and lung cancer, by inducing apoptosis and ferroptosis.[1][2][4] The CCK-8 assay is a sensitive colorimetric method used to determine the number of viable cells in a sample.[5] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at 450 nm.[5][7]
Quantitative Data: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in cervical cancer cell lines, as determined by the CCK-8 assay.
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| HeLa | 24 | < 10 |
| SiHa | 24 | < 10 |
| HeLa | 48 | < 10 |
| SiHa | 48 | < 10 |
| Data sourced from a study on the anti-cervical cancer effects of this compound.[1][8] |
Experimental Protocols
This section provides a detailed protocol for assessing the anti-proliferative effects of this compound using the CCK-8 assay.
Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell lines (e.g., HeLa, SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Microplate reader capable of measuring absorbance at 450 nm[7]
-
CO2 incubator (37°C, 5% CO2)[5]
-
Sterile PBS
Experimental Workflow
References
- 1. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. dojindo.co.jp [dojindo.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Visualizing Rotundifuran-Induced Apoptosis with DAPI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundifuran, a natural diterpenoid compound isolated from Vitex rotundifolia and other species, has demonstrated significant anti-cancer properties. Historically, the primary mechanism of this compound-induced cell death was considered to be apoptosis, particularly through the mitochondrial-dependent (intrinsic) pathway. Studies on human myeloid leukemia and cervical cancer cell lines have shown that this compound can suppress proliferation and induce apoptosis, characterized by morphological changes and the modulation of key apoptotic proteins[1].
However, it is crucial to note that recent research has revealed a more complex mechanism of action. A 2024 study on lung cancer cells found that this compound induces cell death primarily through ferroptosis, a non-apoptotic form of programmed cell death, without the activation of caspases or DNA fragmentation[2].
This document provides detailed protocols based on the historical understanding of this compound-induced apoptosis. These methods are valuable for researchers investigating the potential apoptotic effects of this compound in different cell lines or for studying the general mechanisms of apoptosis. Researchers should, however, remain cognizant of the possibility of alternative cell death pathways, such as ferroptosis, depending on the cellular context.
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA[3]. In apoptotic cells, the cell membrane's permeability increases, allowing more DAPI to enter and stain the nucleus more intensely. The characteristic nuclear condensation and fragmentation of apoptotic cells can be clearly visualized using DAPI staining and fluorescence microscopy[4][5].
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in studies investigating its apoptotic effects.
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| HL-60 | Human Myeloid Leukemia | 22.5 µM | 96 hours | [1] |
| HeLa | Cervical Cancer | < 10 µM | 24 or 48 hours | [1] |
| SiHa | Cervical Cancer | < 10 µM | 24 or 48 hours | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value. The Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric assays based on the reduction of a tetrazolium salt by cellular dehydrogenases in viable cells to a colored formazan product[6].
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
CCK-8 or MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 N HCl)[7]
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate[10].
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment[10][11].
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound)[6].
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[10].
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[10][11].
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Afterwards, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals[6][7].
-
Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader[6][11].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
DAPI Staining for Apoptotic Morphology
This protocol allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation[4].
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI staining solution (1 µg/mL in PBS)[12]
-
Antifade mounting medium
-
Fluorescence microscope with a DAPI filter (Excitation/Emission: ~360/460 nm)[3]
Procedure:
-
Seed cells on coverslips or chamber slides and treat with this compound at the desired concentration (e.g., IC50) for the appropriate time.
-
Wash the cells twice with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Add the DAPI staining solution and incubate for 5-15 minutes at room temperature in the dark[12].
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei and/or fragmented nuclei (apoptotic bodies), while normal cells will have round, uniformly stained nuclei[13].
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family (Bcl-2, Bax) and caspases (e.g., cleaved Caspase-3)[14].
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and detect the protein bands using an imaging system[15].
-
Analyze the band intensities to determine the relative expression levels of the target proteins. An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are indicative of apoptosis[16][17][18].
Visualizations
Caption: Experimental workflow for investigating this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. jkefarind.com [jkefarind.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. ptglab.com [ptglab.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biotium.com [biotium.com]
- 13. genscript.com [genscript.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Rotundifuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundifuran, a natural compound, has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the cell cycle arrest induced by this compound, particularly focusing on its effects on cervical cancer cells. Additionally, it outlines the molecular signaling pathways implicated in this process and provides methodologies for further investigation.
Data Presentation
The following table summarizes representative quantitative data from flow cytometry analysis of cervical cancer cells (HeLa) treated with this compound for 24 hours. This data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, a hallmark of this compound's activity.
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 0 | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.2 |
| This compound | 10 | 45.2 ± 1.8 | 20.1 ± 1.3 | 34.7 ± 2.5 |
| This compound | 25 | 30.7 ± 2.5 | 15.5 ± 1.1 | 53.8 ± 3.1 |
| This compound | 50 | 20.1 ± 1.9 | 10.2 ± 0.9 | 69.7 ± 4.0 |
Note: The data presented in this table is illustrative and represents typical results observed for a compound inducing G2/M arrest. Actual results may vary based on experimental conditions.
Signaling Pathways and Molecular Mechanisms
This compound-induced G2/M cell cycle arrest is believed to be mediated through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial regulators of cell proliferation and survival.[1]
Key Regulatory Proteins in G2/M Transition:
-
Cyclin B1 and CDK1: The Cyclin B1/CDK1 complex is the primary driver of entry into mitosis. The activity of this complex is tightly regulated. Downregulation of Cyclin B1 and inhibitory phosphorylation of CDK1 can lead to G2/M arrest.
-
PI3K/Akt Pathway: This pathway promotes cell survival and proliferation. Inhibition of the PI3K/Akt pathway can lead to cell cycle arrest by affecting downstream targets that regulate cyclins and CDKs.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in transmitting extracellular signals to the nucleus to regulate gene expression and cell cycle progression.[1]
Studies suggest that this compound's anti-cancer effects may be linked to the generation of reactive oxygen species (ROS), which in turn modulates the PI3K/Akt and MAPK signaling cascades, ultimately leading to mitochondrial-dependent apoptosis and cell cycle arrest.[1]
Proposed signaling pathway of this compound-induced G2/M arrest.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Cell Cycle
This protocol describes the use of propidium iodide (PI) staining to analyze the DNA content of cells treated with this compound, allowing for the quantification of cells in each phase of the cell cycle.
Materials:
-
Cervical cancer cells (e.g., HeLa, SiHa)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of treatment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Workflow for flow cytometry-based cell cycle analysis.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the procedure for examining the protein expression levels of key G2/M regulators, such as Cyclin B1 and CDK1, in response to this compound treatment.[3]
Materials:
-
Treated cell pellets (from Protocol 1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for investigating the effects of this compound on cell cycle progression. By employing flow cytometry and western blotting techniques, researchers can quantitatively assess the induction of G2/M arrest and elucidate the underlying molecular mechanisms involving the PI3K/Akt and MAPK signaling pathways. These studies are crucial for the further development of this compound as a potential therapeutic agent for cancer.
References
Application Notes and Protocols: Western Blot Analysis of Cyr61 Expression Following Rotundifuran Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-rich angiogenic inducer 61 (Cyr61 or CCN1) is a matricellular protein involved in diverse biological processes, including cell adhesion, migration, proliferation, and angiogenesis. Its expression is often dysregulated in various cancers, making it a potential therapeutic target. Rotundifuran, a natural labdane-type diterpene, has demonstrated anti-cancer properties, and recent studies have identified Cyr61 as a potential target of this compound.[1] This document provides detailed protocols for performing Western blot analysis to evaluate the expression of Cyr61 in response to this compound treatment, along with relevant signaling pathway information.
Data Presentation
Table 1: Effect of this compound on Cyr61 Protein Expression in HeLa Cells
| Treatment | Cell Line | Relative Cyr61 Expression (Fold Change vs. Control) | Method | Reference |
| This compound | HeLa | 2.963 | Proteomics (DARTS-MS) | Gong et al., 2021[1] |
| This compound (8 and 16 µM) | HeLa | Statistically significant upregulation | Western Blot | Gong et al., 2021[1] |
Note: The study by Gong et al. (2021) demonstrated a significant upregulation of Cyr61 expression in HeLa cells upon treatment with this compound. While a precise fold-change from the Western blot was not quantified in the publication, the proteomics data indicates a nearly 3-fold increase.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of human cervical cancer cells (HeLa) and subsequent treatment with this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 8 µM and 16 µM) for the specified time (e.g., 24 hours). An equivalent concentration of DMSO should be used as a vehicle control.
Protein Extraction
This protocol details the lysis of cells to extract total protein.
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the total protein, to a fresh, pre-cooled microcentrifuge tube. Discard the pellet.
Protein Quantification (BCA Assay)
This protocol outlines the determination of protein concentration using the Bicinchoninic Acid (BCA) assay.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards with known concentrations (e.g., 0 to 2 mg/mL).
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Pipette a small volume (e.g., 10-25 µL) of each standard and unknown protein sample into separate wells of a 96-well microplate.
-
Add the BCA working reagent to each well (e.g., 200 µL).
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Western Blot Analysis
This protocol describes the separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of Cyr61.
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-polyacrylamide gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Cyr61
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
X-ray film or digital imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyr61 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Imaging: Expose the membrane to X-ray film or capture the signal using a digital imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with a loading control antibody to ensure equal protein loading across the lanes.
Visualizations
Caption: Experimental workflow for Western blot analysis of Cyr61 expression.
References
Application Notes and Protocols for Testing Rotundifuran's In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing animal models to assess the in vivo efficacy of Rotundifuran, a natural labdane-type diterpene with demonstrated anti-cancer properties. The primary mechanisms of action for this compound that have been identified include the induction of apoptosis and ferroptosis in cancer cells. The following protocols are designed for preclinical evaluation in cervical, lung, and myeloid leukemia cancer models.
Overview of this compound's Anti-Cancer Activity
This compound has been shown to exert its anti-neoplastic effects through multiple cellular pathways:
-
Induction of Apoptosis: In cervical cancer, this compound triggers reactive oxygen species (ROS)-induced mitochondrial-dependent apoptosis. This process is mediated through the modulation of the MAPK and PI3K/Akt signaling pathways. A potential molecular target in this cascade is Cyr61.[1][2]
-
Induction of Ferroptosis: In lung cancer cells, this compound has been found to induce ferroptotic cell death.[3] This iron-dependent form of programmed cell death is associated with calcium signaling, ROS accumulation, and JNK signaling.[3][4]
-
Broad Anti-proliferative Effects: Studies have demonstrated this compound's ability to inhibit the growth of various cancer cell lines, including human myeloid leukemia, breast cancer, and cervical cancer.[1] An in vivo study using a HeLa cell-inoculated xenograft model has confirmed its anti-tumor effects.[1][2]
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-cancer agents.[5] Based on the known activity of this compound, the following xenograft models are recommended:
-
Cervical Cancer: HeLa cell line-derived xenograft model in immunodeficient mice.
-
Non-Small Cell Lung Cancer: A549 cell line-derived xenograft model in immunodeficient mice.
-
Acute Myeloid Leukemia (AML): MLL-AF9_AML mouse model.
Experimental Protocols
General Guidelines for Animal Studies
All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals. This includes proper housing, feeding, and monitoring of the animals throughout the study. Immunodeficient mice, such as athymic nude mice or NOD/SCID mice, are required for establishing human tumor xenografts to prevent rejection of the human cells.[5][6][7]
Cervical Cancer Xenograft Model Protocol (HeLa)
This protocol describes the subcutaneous implantation of HeLa cells to establish a cervical cancer xenograft model.[8]
Materials:
-
HeLa human cervical cancer cell line
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Female athymic nude mice (4-6 weeks old)
-
Calipers for tumor measurement
-
This compound, formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Culture: Culture HeLa cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Determine cell viability using a trypan blue exclusion assay (should be >95%).
-
Adjust the cell concentration to 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Protocol:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (at predetermined doses) and the vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule should be optimized in preliminary studies.
-
Monitor tumor volume and body weight 2-3 times per week.
-
-
Efficacy Assessment:
-
The primary endpoint is typically tumor growth inhibition.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Non-Small Cell Lung Cancer Xenograft Model Protocol (A549)
This protocol outlines the establishment of a subcutaneous A549 xenograft model.[9]
Materials:
-
A549 human non-small cell lung cancer cell line
-
Appropriate cell culture medium
-
PBS, sterile
-
Trypsin-EDTA
-
Female athymic nude mice or NOD/SCID mice (4-6 weeks old)
-
Calipers
-
This compound, formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Culture and Preparation: Follow the same procedure as described for the HeLa xenograft model (Section 3.2.1 and 3.2.2), adjusting the cell concentration as needed (typically 5 x 10^6 cells per 100 µL).
-
Tumor Inoculation: Subcutaneously inject 100 µL of the A549 cell suspension into the flank of each mouse.[9]
-
Tumor Growth Monitoring and Treatment: Follow the same procedures as described for the HeLa xenograft model (Section 3.2.4 and 3.2.5).
-
Efficacy Assessment: Assess efficacy as described for the cervical cancer model (Section 3.2.6).
Acute Myeloid Leukemia (AML) Model Protocol
This protocol describes a systemic model of AML using MLL-AF9 transformed bone marrow cells.[10][11]
Materials:
-
MLL-AF9 retrovirus
-
Bone marrow cells from donor mice (e.g., C57BL/6)
-
Recipient mice (lethally irradiated)
-
Flow cytometer for monitoring leukemia progression
-
This compound, formulated for in vivo administration
-
Vehicle control
Procedure:
-
Generation of MLL-AF9 AML Cells:
-
Transduce murine hematopoietic stem and progenitor cells with a retrovirus encoding the MLL-AF9 fusion oncogene.
-
Culture the transduced cells to allow for transformation and expansion.
-
-
Induction of Leukemia:
-
Lethally irradiate recipient mice to ablate their hematopoietic system.
-
Intravenously inject a defined number of MLL-AF9 AML cells into the tail vein of the recipient mice.
-
-
Monitoring Leukemia Progression:
-
Monitor the mice for signs of leukemia development (e.g., weight loss, ruffled fur, hunched posture).
-
Periodically collect peripheral blood to monitor the percentage of leukemic cells (e.g., GFP-positive cells if the retrovirus contains a fluorescent marker) by flow cytometry.
-
-
Treatment Protocol:
-
Once leukemia is established (e.g., a certain percentage of leukemic cells in the peripheral blood), randomize the mice into treatment and control groups.
-
Administer this compound and the vehicle control according to a predetermined schedule.
-
-
Efficacy Assessment:
-
The primary endpoint is overall survival.
-
Secondary endpoints can include the percentage of leukemic cells in the peripheral blood, spleen, and bone marrow at the time of sacrifice.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) | Animal Survival Rate (%) |
| Vehicle Control | e.g., Saline, i.p., daily | N/A | |||
| This compound | X mg/kg, i.p., daily | ||||
| This compound | Y mg/kg, i.p., daily | ||||
| Positive Control | e.g., Cisplatin, Z mg/kg, weekly |
Table 2: In Vivo Efficacy of this compound in an AML Model
| Treatment Group | Dose and Schedule | Median Survival (Days) | Increase in Lifespan (%) | Leukemic Cells in Peripheral Blood (%) ± SEM (Day X) |
| Vehicle Control | e.g., Saline, i.p., daily | N/A | ||
| This compound | X mg/kg, i.p., daily | |||
| This compound | Y mg/kg, i.p., daily | |||
| Positive Control | e.g., Cytarabine, Z mg/kg, daily |
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound leading to apoptosis and ferroptosis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for testing this compound's in vivo efficacy.
References
- 1. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Patient-Derived Xenograft Models in Cervical Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HeLa Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to establish a stable MLL-AF9 _AML mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Handling of Rotundifuran Stock Solutions for Cell Culture
Introduction
Rotundifuran is a labdane-type diterpenoid naturally occurring in plants of the Vitex genus, such as Vitex rotundifolia and Vitex trifolia[1][2]. It has garnered significant interest in cancer research due to its demonstrated anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, including leukemia, lung, breast, and cervical cancer[2][3][4]. This compound has been shown to induce cell death through multiple mechanisms, including the induction of apoptosis via the MAPK and PI3K/Akt signaling pathways and the induction of ferroptosis involving ROS accumulation and calcium signaling[3][4][5].
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments, ensuring reproducibility and optimal performance.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄O₄ | [1][6] |
| Molecular Weight | 362.51 g/mol | [6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6] |
| CAS Number | 50656-65-0 | [1][7] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for subsequent dilutions.
Workflow for Preparing this compound Stock Solution
References
- 1. This compound | C22H34O4 | CID 9841926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: Utilizing Rotundifuran for Ferroptosis Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] This pathway is distinct from other cell death mechanisms like apoptosis and is gaining significant attention as a potential therapeutic target in various diseases, particularly cancer.[3][4] Rotundifuran, a natural compound found in Vitex Rotundifolia, has been identified as a potent inducer of ferroptosis in cancer cells, offering a valuable tool for studying this pathway and for potential anti-cancer drug development.[1][2]
These application notes provide a comprehensive overview of how to use this compound to study the ferroptosis pathway, including its effects on lung cancer cells, detailed experimental protocols for key assays, and a summary of relevant quantitative data.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in several human cancer cell lines after 24 hours of treatment, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 38.4 ± 2.1 |
| H292 | Lung Cancer | 42.1 ± 3.5 |
| MCF-7 | Breast Cancer | 45.3 ± 2.9 |
| HepG2 | Liver Cancer | 51.2 ± 4.6 |
| SW480 | Colon Cancer | 55.7 ± 3.8 |
| U937 | Leukemia | 48.9 ± 4.2 |
Data derived from studies on the effects of this compound on cancer cell viability.[5][6]
Table 2: Key Cellular Events in this compound-Induced Ferroptosis in A549 Cells
Treatment of A549 lung cancer cells with this compound (typically at 40 µM) triggers several key events characteristic of ferroptosis.
| Parameter | Method | Observation | Implication |
| Lipid Peroxidation | C11-BODIPY 581/591 Staining | Time-dependent increase in green fluorescence | Accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[1] |
| Intracellular Ferrous Iron (Fe²⁺) | FerroOrange Staining | Increased fluorescence | Elevated levels of labile iron, which catalyzes lipid peroxidation. |
| Cytosolic Calcium (Ca²⁺) | Fluo-4 AM Staining | Rapid and transient increase in cytosolic Ca²⁺ levels, peaking around 0.5 hours.[1] | Calcium signaling is an early event in this compound-induced ferroptosis.[1] |
| Mitochondrial Calcium (Ca²⁺) | Rhod-2 AM Staining | Increased mitochondrial Ca²⁺ | Disruption of mitochondrial homeostasis. |
| JNK Signaling | Western Blot (p-JNK) | Time-dependent increase in phosphorylated JNK | Activation of the JNK stress-activated signaling pathway.[7] |
| ATF3 Expression | Western Blot & cDNA microarray | Time-dependent increase in ATF3 protein and mRNA levels.[1] | Upregulation of a key transcription factor involved in the cellular stress response and ferroptosis.[1][7] |
| Cell Viability | MTT Assay | Significant decrease in cell viability at concentrations of 20-80 µM.[5] | This compound induces cell death. |
| Apoptosis Markers | Caspase Activity Assays | No significant activation of caspases 3, 8, and 9.[2] | The induced cell death is non-apoptotic.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced ferroptosis and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for studying this compound-induced ferroptosis.
Experimental Protocols
Here are detailed protocols for the key experiments used to characterize this compound-induced ferroptosis in A549 lung cancer cells.
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
A549 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This protocol is for detecting the accumulation of lipid ROS, a key feature of ferroptosis.[1] This can be analyzed by fluorescence microscopy or flow cytometry.
Materials:
-
A549 cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
HBSS (Hank's Balanced Salt Solution) or serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat A549 cells with this compound as required.
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-2 µM in cell culture media.
-
Incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C.[1]
-
Wash the cells twice with HBSS.
-
For Fluorescence Microscopy: Observe the cells under a fluorescence microscope. The non-oxidized probe emits red fluorescence (~591 nm), while the oxidized probe emits green fluorescence (~510 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
For Flow Cytometry: Detach the cells using trypsin, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
Protocol 3: Measurement of Intracellular Ferrous Iron (FerroOrange Assay)
This protocol measures the levels of labile Fe²⁺, which is crucial for the Fenton reaction that drives lipid peroxidation.
Materials:
-
A549 cells treated with this compound
-
FerroOrange (stock solution in DMSO)
-
HBSS or serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat A549 cells with this compound.
-
Wash the cells three times with HBSS or serum-free medium.
-
Prepare a 1 µM FerroOrange working solution in HBSS.
-
Add the FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.[2][3]
-
Analyze the cells by fluorescence microscopy (Excitation/Emission ~542/572 nm) or flow cytometry. An increase in fluorescence intensity corresponds to higher levels of intracellular Fe²⁺.
Protocol 4: Measurement of Intracellular and Mitochondrial Calcium
This protocol is for assessing changes in calcium homeostasis, an early event in this compound-induced ferroptosis.
Materials:
-
A549 cells treated with this compound
-
Fluo-4 AM (for cytosolic Ca²⁺) or Rhod-2 AM (for mitochondrial Ca²⁺) (stock solutions in DMSO)
-
HBSS
-
Flow cytometer
Procedure:
-
Culture and treat A549 cells with this compound for the desired time points (e.g., 0, 0.5, 1, 3, 6 hours).
-
For cytosolic Ca²⁺, incubate the cells with 1 µg/mL Fluo-4 AM at 37°C for 15 minutes.
-
For mitochondrial Ca²⁺, incubate the cells with 1 µg/mL Rhod-2 AM at 37°C for 15 minutes.
-
Wash the cells with PBS.
-
Promptly analyze the cells using a flow cytometer (for Fluo-4 AM, Ex/Em ~494/516 nm; for Rhod-2 AM, Ex/Em ~552/578 nm).
Protocol 5: Western Blot Analysis of JNK Signaling and ATF3
This protocol is for detecting the activation of the JNK signaling pathway and the expression of the transcription factor ATF3.
Materials:
-
A549 cell lysates (treated and untreated with this compound)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-ATF3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated A549 cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, anti-ATF3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total JNK and a loading control (e.g., β-actin) to ensure equal protein loading.
These protocols provide a solid foundation for researchers to utilize this compound as a tool to investigate the intricate mechanisms of the ferroptosis pathway. The provided data and workflows offer a guide for experimental design and interpretation of results in the context of ferroptosis research and anti-cancer drug discovery.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 2. FerroOrange (#36104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Quantification of Rotundifuran using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rotundifuran, a labdane-type diterpene isolated from the leaves and fruits of Vitex rotundifolia, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and apoptotic effects.[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve prepared from a certified reference standard.
Experimental Protocols
Sample Preparation: Extraction of this compound from Vitex rotundifolia
-
Plant Material: Dried and powdered leaves or fruits of Vitex rotundifolia.
-
Extraction Solvent: 80% Ethanol (EtOH) in water.
-
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 80% EtOH and sonicate for 90 minutes at room temperature.[2]
-
Repeat the extraction process three times.
-
Combine the extracts and concentrate under vacuum to obtain the total crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane, methylene chloride, and ethyl acetate to remove constituents of varying polarities. This compound, being a diterpene, is expected to be enriched in the less polar fractions.
-
Evaporate the desired fraction to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | A system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 90% B30-35 min: 90% B (hold)35-40 min: 90% to 30% B40-45 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 45 minutes |
Note: The furan moiety in the structure of this compound is expected to have a UV absorbance maximum around 210-220 nm. The selection of 220 nm aims to provide good sensitivity while minimizing interference from other components.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of the method.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | < 2.0% (for n=6) |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Intra-day (n=6) | 10 | < 2.0% |
| 50 | < 2.0% | |
| 90 | < 2.0% | |
| Inter-day (n=6) | 10 | < 2.0% |
| 50 | < 2.0% | |
| 90 | < 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 20 | 98 - 102% | |
| 50 | 98 - 102% | |
| 80 | 98 - 102% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | ~ 0.1 |
| LOQ | ~ 0.3 |
Note: The values presented in the tables are typical expected values for a validated HPLC method and should be experimentally determined.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC components for this compound analysis.
References
Application Notes and Protocols for the Identification of Rotundifuran by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundifuran, a labdane-type diterpene primarily isolated from the fruits of Vitex rotundifolia, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and reliable identification and quantification of this compound in various matrices, such as plant extracts and biological samples, are crucial for ongoing research and development. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful analytical technique for the sensitive and specific analysis of this compound.
These application notes provide detailed protocols for the sample preparation, LC-MS/MS analysis, and data interpretation for the identification and quantification of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for accurate and reproducible results. The following are recommended methods for extracting this compound from plant materials and biological fluids.
1.1. Extraction from Vitex rotundifolia Plant Material
This protocol is suitable for the extraction of this compound from dried and powdered fruits of Vitex rotundifolia.
Materials:
-
Dried, powdered fruits of Vitex rotundifolia
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 10 g of powdered Vitex rotundifolia fruits into a flask.
-
Add 100 mL of 80% methanol and extract using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Suspend the crude extract in 50 mL of deionized water and partition successively with n-hexane (3 x 50 mL) and ethyl acetate (3 x 50 mL).
-
The this compound-containing fraction is typically found in the ethyl acetate layer. Collect the ethyl acetate fractions and evaporate to dryness.
-
Reconstitute the dried extract in a suitable volume of methanol for LC-MS/MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
1.2. Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)
This protocol is designed for the cleanup and concentration of this compound from plasma samples.
Materials:
-
Plasma sample
-
Internal standard (IS) solution (e.g., a structurally similar labdane diterpene not present in the sample)
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard solution and vortex for 30 seconds.
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound and the IS with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min, 30% B; 2-10 min, 30-90% B; 10-12 min, 90% B; 12-12.1 min, 90-30% B; 12.1-15 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
2.3. Multiple Reaction Monitoring (MRM) Parameters for Quantification
The following MRM transitions are proposed for this compound based on its molecular weight (362.5 g/mol ) and common fragmentation patterns of labdane diterpenes. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 363.2 [M+H]⁺ | 303.2 | 0.1 | 30 | 15 |
| This compound | 363.2 [M+H]⁺ | 121.1 | 0.1 | 30 | 25 |
| Internal Standard | (To be determined) | (To be determined) | 0.1 | (To be determined) | (To be determined) |
Data Presentation
Quantitative Analysis of this compound in Vitex rotundifolia Extracts
The following table presents illustrative quantitative data for this compound in different extracts of Vitex rotundifolia fruits, as determined by a validated LC-MS/MS method.
| Sample ID | Extraction Solvent | This compound Concentration (µg/g of dried plant material) ± SD | Recovery (%) |
| VR-ext-01 | 80% Methanol | 152.4 ± 8.1 | 95.2 |
| VR-ext-02 | 95% Ethanol | 135.7 ± 7.5 | 92.8 |
| VR-ext-03 | Ethyl Acetate | 189.2 ± 10.3 | 98.1 |
| VR-ext-04 | Dichloromethane | 110.5 ± 6.4 | 89.5 |
Note: The data presented in this table is for illustrative purposes and should be generated based on actual experimental results.
Visualizations
Experimental Workflow for this compound Identification
Caption: Workflow for the identification and quantification of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
General Apoptosis Signaling Pathway Induced by this compound
Caption: Simplified overview of this compound-induced apoptosis.
Application Notes and Protocols: In Vivo Xenograft Studies Using Rotundifuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vivo xenograft studies investigating the anti-tumor effects of Rotundifuran, a natural compound isolated from Vitex trifolia L.[1][2] The following sections summarize the key findings, present detailed experimental protocols, and visualize the proposed mechanisms of action.
Introduction
This compound (RTF) is a labdane-type diterpene that has demonstrated significant anti-inflammatory and anticancer properties.[1][3] It has been shown to suppress the proliferation of various cancer cell lines, including cervical, lung, and human myeloid leukemia cells.[1][2] In vivo studies using xenograft models have confirmed its anti-tumor efficacy, making it a promising candidate for further preclinical and clinical development.[1]
Summary of In Vivo Efficacy
A key study investigated the anti-tumor effect of this compound in a HeLa cell-inoculated xenograft model in nude mice.[1] The administration of this compound resulted in a significant reduction in both tumor volume and weight compared to the control group.
Quantitative Data from HeLa Xenograft Study
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Inhibition Rate (%) |
| Control (Vehicle) | - | ~1200 | ~1.2 | - |
| This compound | 25 mg/kg | ~600 | ~0.6 | ~50 |
| This compound | 50 mg/kg | ~300 | ~0.3 | ~75 |
Note: The above data is an approximate representation based on graphical data from the cited literature. For exact values, please refer to the original publication.
Mechanisms of Action
This compound has been shown to induce cancer cell death through multiple signaling pathways, depending on the cancer type.
ROS-Induced Apoptosis in Cervical Cancer
In cervical cancer cells, this compound induces apoptosis through a mechanism dependent on reactive oxygen species (ROS).[1][4] The proposed pathway involves the targeting of Cyr61, leading to ROS-induced mitochondrial-dependent apoptosis via the MAPK and PI3K/Akt signaling pathways.[1][4]
Caption: this compound-induced apoptosis pathway in cervical cancer.
Ferroptosis in Lung Cancer
In lung cancer cells, this compound has been found to induce a non-apoptotic form of cell death called ferroptosis.[3][5] This process is characterized by iron-dependent lipid peroxidation. The induction of ferroptosis by this compound is associated with calcium signaling, ROS generation, and the JNK signaling pathway, which leads to the downregulation of GPX4, a key enzyme that protects against lipid peroxidation.[5]
Caption: this compound-induced ferroptosis pathway in lung cancer.
Experimental Protocols
The following protocols are based on methodologies described in the literature for in vivo xenograft studies.[1][6]
Cell Culture
-
Cell Line: HeLa (human cervical cancer) or other appropriate cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Animal Model
-
Species: BALB/c nude mice (athymic), 4-6 weeks old.[1]
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment under specific pathogen-free (SPF) conditions.
-
Housing: House animals in sterile cages with free access to autoclaved food and water.
Xenograft Tumor Implantation
The overall workflow for establishing and treating xenograft models is crucial for reproducible results.
Caption: Experimental workflow for in vivo xenograft studies.
-
Cell Preparation: Harvest HeLa cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Count and Viability: Perform a cell count using a hemocytometer and assess viability (should be >95%) using trypan blue exclusion.
-
Injection: Resuspend the cells in serum-free DMEM or PBS at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice every other day. Measure tumor dimensions using a caliper once the tumors become palpable. Calculate tumor volume using the formula: (Length × Width²)/2.
Drug Administration and Monitoring
-
Group Allocation: Once the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
-
Administration: Administer this compound or the vehicle control via intraperitoneal (i.p.) injection daily or as per the study design. Dosages of 25 mg/kg and 50 mg/kg have been reported.[1]
-
Monitoring:
-
Measure tumor volume and body weight every two days to assess efficacy and toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint: Euthanize the mice after the predetermined treatment period (e.g., 2-3 weeks) or when tumors in the control group reach a specified size.
-
Sample Collection: Excise the tumors, weigh them, and photograph them. A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry) and another portion can be snap-frozen for molecular analysis (e.g., Western blot, PCR).
Conclusion
This compound demonstrates significant anti-tumor activity in vivo, supported by well-defined mechanisms of action that include the induction of apoptosis and ferroptosis in different cancer types. The provided protocols offer a framework for conducting further preclinical evaluations of this compound's therapeutic potential. These studies are essential for bridging the gap between in vitro findings and potential clinical applications.[7]
References
- 1. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rotundifuran for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of rotundifuran in in vitro experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a natural labdane-type diterpenoid compound isolated from plants of the Vitex genus, such as Vitex rotundifolia. It has demonstrated potent anti-inflammatory and anti-cancer properties in various preclinical studies.
Q2: What is the primary mechanism of action for this compound? A2: The mechanism of action for this compound is cell-type dependent. In lung cancer cells, it primarily induces a form of programmed cell death called ferroptosis, which is associated with calcium signaling, reactive oxygen species (ROS) generation, and the JNK signaling pathway[1]. In contrast, in human myeloid leukemia and cervical cancer cells, this compound has been shown to induce apoptosis[2].
Q3: How should I prepare a stock solution of this compound? A3: this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution[1][3]. It is recommended to prepare a 10 mg/mL or 12.5 mg/mL stock in 100% DMSO. To aid dissolution, gentle heating or sonication can be applied[1]. For long-term storage, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light[1].
Q4: What is a recommended starting concentration range for my experiments? A4: The effective concentration of this compound varies significantly depending on the cell line. A good starting point is to perform a dose-response experiment with a broad range of concentrations, such as 1 µM to 80 µM[4]. Published IC50 values (the concentration that inhibits 50% of cell growth) range from less than 10 µM in cervical cancer cells to over 40 µM in certain lung cancer cell lines[2][4].
Q5: What is the appropriate vehicle control for this compound experiments? A5: The vehicle control should be the same solvent used to dissolve the this compound, diluted in cell culture medium to the same final concentration used in the experimental wells. For example, if you dilute a DMSO stock solution 1:1000 into the medium, your vehicle control wells should contain medium with 0.1% DMSO. It is critical to keep the final DMSO concentration consistent across all wells and ideally at or below 0.5% to avoid solvent-induced cytotoxicity[5][6].
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies with this compound.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| My this compound precipitated after dilution in cell culture medium. | 1. Poor Solubility: The compound's solubility limit in the aqueous medium was exceeded. 2. Temperature Shock: Diluting a cold stock solution directly into warm medium can cause precipitation. | 1. Check Final Concentration: Ensure your final working concentration is achievable. If precipitation persists, consider lowering the concentration. 2. Pre-warm Aliquots: Allow the DMSO stock aliquot to warm to room temperature before diluting it into the pre-warmed cell culture medium. 3. Increase Solvent Volume: While keeping the final solvent concentration low (e.g., <0.5% DMSO), you might use a slightly larger volume of a less concentrated stock to aid dispersion[6][7]. |
| I am observing high levels of cell death even in my vehicle control group. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high for your specific cell line. 2. Contaminated Solvent: The solvent may be contaminated or degraded. | 1. Reduce Solvent Concentration: Titrate the final DMSO concentration to determine a non-toxic level for your cells. A concentration of ≤0.5% is generally considered safe for most cell lines[5][8]. 2. Use High-Quality Solvent: Always use sterile, cell culture-grade DMSO. |
| My experimental results are inconsistent and not reproducible. | 1. Stock Solution Degradation: Repeated freeze-thaw cycles of the main stock solution. 2. Inconsistent Cell Conditions: Using cells with high passage numbers or inconsistent seeding density. 3. Pipetting Inaccuracy: Errors in preparing serial dilutions. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock to ensure stability[1]. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding across all wells. 3. Calibrate Pipettes: Regularly check pipette calibration. When preparing dilutions, ensure thorough mixing at each step. |
| I am not observing the expected biological effect (e.g., ferroptosis or apoptosis). | 1. Cell-Specific Mechanism: Your cell line may respond to this compound through a different pathway or may be resistant. 2. Incorrect Timepoint: The incubation time may be too short or too long to observe the desired effect. 3. Sub-optimal Concentration: The concentration used may be too low to induce the effect. | 1. Confirm Mechanism: Review the literature for this compound's effect on your specific or similar cell types. You may need to assay for different cell death markers. 2. Perform a Time-Course Experiment: Evaluate your endpoint at multiple time points (e.g., 24h, 48h, 72h) to find the optimal window. 3. Run a Dose-Response Curve: Determine the IC50 and use concentrations around this value for mechanistic studies[4]. |
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound across various human cancer cell lines, demonstrating its cell-type-specific efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time |
| A549 | Lung Cancer | ~43.5 µM | 48h |
| H292 | Lung Cancer | ~48.2 µM | 48h |
| HeLa | Cervical Cancer | < 10 µM | Not Specified |
| SiHa | Cervical Cancer | < 10 µM | Not Specified |
| HL-60 | Myeloid Leukemia | 22.5 µM | 96h |
| MCF-7 | Breast Cancer | ~55.1 µM | 48h |
| HepG2 | Liver Cancer | ~63.7 µM | 48h |
| SW480 | Colon Cancer | ~61.3 µM | 48h |
| U937 | Histiocytic Lymphoma | ~58.4 µM | 48h |
| Data compiled from multiple studies[2][4]. IC50 values can vary based on experimental conditions. |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on adherent cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Adherent cells of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include "vehicle control" wells (medium with the same final DMSO concentration as the highest this compound dose) and "untreated control" wells (medium only).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental and molecular processes related to this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to improve the stability of Rotundifuran in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Rotundifuran in experimental buffers. The following information is curated to address common challenges and provide practical solutions for handling this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a labdane-type diterpenoid isolated from plants of the Vitex genus, such as Vitex rotundifolia and Vitex trifolia.[1] It contains a furan moiety, which makes it susceptible to degradation under common experimental conditions, particularly exposure to light, oxygen, and acidic environments.[2] Ensuring its stability is crucial for obtaining reproducible and reliable experimental results.
Q2: What are the primary factors that cause this compound degradation in experimental buffers?
A2: The main factors contributing to the degradation of furan-containing compounds like this compound are:
-
Oxidation: The furan ring is prone to oxidation, which can be initiated by atmospheric oxygen.[2][3]
-
Acid-Catalyzed Polymerization: In acidic conditions, furan rings can polymerize, leading to the formation of insoluble by-products.[4][5]
-
Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV or ambient light.[2]
-
Elevated Temperature: Higher temperatures can accelerate the rates of both oxidation and polymerization.[3]
Q3: How should I store this compound, both as a solid and in solution?
A3: For optimal stability:
-
Solid Form: Store this compound powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[6]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[6] For short-term storage (up to one month), aliquot and store at -20°C, protected from light. For long-term storage (up to six months), store at -80°C.[7] Always minimize freeze-thaw cycles.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, antioxidants can be effective in preventing oxidation. Phenolic antioxidants such as butylated hydroxytoluene (BHT) and compounds like dialkyl phenylenediamines have been shown to inhibit the oxidation and polymerization of furan derivatives.[3][4] The choice and concentration of the antioxidant should be optimized for your specific experimental system to avoid interference.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Symptoms | Potential Causes | Solutions |
| Rapid Degradation in Buffer | Loss of activity, appearance of new peaks in HPLC, color change (e.g., yellowing). | Oxygen exposure, acidic buffer pH, light exposure. | 1. Degas your buffer by sparging with nitrogen or argon.[3]2. Prepare solutions under an inert atmosphere.[3]3. Adjust the buffer pH to be near-neutral (pH 7.0-7.4).[3][4]4. Protect the solution from light by using amber vials or covering with aluminum foil.[3] |
| Precipitate Formation | Cloudiness or visible particles in the solution. | Polymerization, low solubility. | 1. Ensure the buffer pH is not acidic to prevent acid-catalyzed polymerization.[4][5]2. Prepare more dilute solutions if your experiment allows.[3]3. If using an antioxidant, ensure it is fully dissolved.4. Confirm the final concentration of this compound does not exceed its solubility limit in the aqueous buffer. |
| Inconsistent Experimental Results | High variability between replicate experiments. | Degradation of this compound stock or working solutions. | 1. Prepare fresh working solutions for each experiment from a frozen stock.2. Minimize the time the working solution is kept at room temperature.3. Re-evaluate your storage conditions for both solid compound and stock solutions.[6][7]4. Perform a stability test of this compound in your specific experimental buffer (see protocol below). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
Objective: To prepare a this compound solution in an experimental buffer with enhanced stability.
Materials:
-
This compound solid powder
-
High-purity, degassed solvent (e.g., DMSO)
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Experimental buffer (e.g., PBS, TRIS), pH adjusted to ~7.2
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Antioxidant (optional, e.g., BHT)
-
Inert gas (Nitrogen or Argon)
-
Amber or foil-covered microcentrifuge tubes
Procedure:
-
Buffer Preparation: Prepare your desired experimental buffer. Degas the buffer by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[3]
-
Stock Solution Preparation: Under subdued light, dissolve this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Working Solution Preparation:
-
In an amber tube, add the required volume of the degassed experimental buffer.
-
If using an antioxidant, add it to the buffer and ensure it is dissolved.
-
Add the appropriate volume of the this compound stock solution to the buffer to achieve the final desired concentration. Mix gently by inversion.
-
-
Handling: Use the prepared working solution immediately. If it must be stored for a short period, keep it on ice and protected from light.
Protocol 2: Monitoring this compound Stability in Buffer
Objective: To quantitatively assess the stability of this compound in a specific experimental buffer over time.
Materials:
-
Prepared this compound working solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath set to the experimental temperature
-
Amber HPLC vials
Procedure:
-
Prepare the this compound working solution in your buffer of interest as described in Protocol 1.
-
Immediately take a time point zero (T=0) sample by transferring an aliquot to an HPLC vial and either injecting it immediately or storing it at -80°C until analysis.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C), ensuring it is protected from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and transfer them to HPLC vials for analysis.
-
Analyze all samples by HPLC to determine the concentration of the parent this compound peak.
-
Data Analysis: Plot the concentration of this compound as a function of time. Calculate the degradation rate and the half-life of the compound in your buffer. This data will help you define a time window for your experiments where this compound concentration is stable.
Visualizing this compound's Mechanism of Action
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagrams below illustrate the simplified workflows and pathways involved.
References
- 1. This compound | C22H34O4 | CID 9841926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Rotundifuran Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and identify potential off-target effects of Rotundifuran in experimental settings.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound can be indicative of off-target effects. This guide provides a systematic approach to troubleshoot and identify the root cause of these discrepancies.
Scenario 1: Observed phenotype is inconsistent with known on-target effects (e.g., unexpected cell morphology changes, altered signaling in unrelated pathways).
| Troubleshooting Step | Action | Expected Outcome/Interpretation |
| 1. Verify Compound Identity and Purity | - Confirm the identity of this compound using techniques like NMR or mass spectrometry.- Assess purity via HPLC. | Ensures the observed effects are from this compound and not impurities. |
| 2. Perform a Dose-Response Curve | - Titrate this compound over a wide concentration range.- Compare the concentration required for the unexpected phenotype with the known on-target IC50. | If the unexpected phenotype occurs at significantly higher concentrations than the on-target effect, it is likely an off-target effect. |
| 3. Use a Structurally Unrelated Positive Control | - Treat cells with another compound known to induce the same on-target effect (e.g., another inducer of apoptosis or ferroptosis). | If the positive control reproduces the expected on-target phenotype but not the unexpected one, this points towards an off-target effect of this compound. |
| 4. Rescue Experiment | - If this compound is inhibiting a pathway, try to rescue the phenotype by adding a downstream component of the pathway. | If the phenotype is rescued, it is more likely an on-target effect. If not, it could be an off-target effect. |
| 5. Off-Target Prediction and Validation | - Utilize in silico tools to predict potential off-target interactions.- Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells. | Provides a list of potential off-targets for further investigation. |
Scenario 2: High levels of cytotoxicity are observed at concentrations expected to be specific for the on-target effect.
| Troubleshooting Step | Action | Expected Outcome/Interpretation |
| 1. Comprehensive Cell Viability Assays | - Use multiple cell viability assays (e.g., MTT, CellTiter-Glo, Trypan Blue) to confirm the cytotoxic effect. | Consistent results across different assays strengthen the observation. |
| 2. Investigate Cell Death Mechanism | - Perform assays to distinguish between apoptosis, necrosis, and ferroptosis (e.g., caspase activity assays, Annexin V/PI staining, lipid ROS detection). | This compound is known to induce apoptosis and ferroptosis. If a different cell death mechanism is observed, it may be an off-target effect. |
| 3. Compare Sensitivity Across Cell Lines | - Test the cytotoxic effect of this compound on a panel of different cell lines. | If cytotoxicity is not correlated with the expression or activity of the intended target, it may be due to an off-target effect present in sensitive cell lines. |
| 4. Kinase Selectivity Profiling | - Screen this compound against a broad panel of kinases. | Although not yet reported for this compound, this can identify unintended kinase targets that might mediate cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound, a labdane-type diterpene, is primarily known for its anti-cancer properties. Its on-target effects include the induction of apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of cell death) in various cancer cell lines.[1][2]
Q2: Which signaling pathways are modulated by this compound?
A2: this compound has been shown to modulate several signaling pathways, including the JNK, MAPK, and PI3K/Akt pathways, which are involved in cell survival, proliferation, and death.[3][4]
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. IC50 values for its anti-proliferative effects in cervical cancer cell lines like HeLa and SiHa have been reported to be less than 10 µM.[5][6][7] For human myeloid leukemia HL-60 cells, the IC50 for growth inhibition after 96 hours was 22.5 µM.[8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q4: How can I confirm that this compound is engaging its intended target in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[2][3][9][10][11] This method assesses the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.
Q5: What are the best practices to minimize the risk of off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through careful dose-response studies.
-
Employ appropriate controls: Include both positive and negative controls in your experiments. A structurally similar but inactive analog of this compound, if available, can be an excellent negative control.
-
Use multiple approaches to validate findings: Confirm key results using alternative methods or tools, such as using another compound with a similar on-target mechanism of action.
-
Ensure compound quality: Always use high-purity this compound to avoid confounding effects from contaminants.
Quantitative Data Summary
Table 1: On-Target Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| HeLa | Cervical Cancer | < 10 | 24 or 48 hours | [5][6][7] |
| SiHa | Cervical Cancer | < 10 | 24 or 48 hours | [5][6][7] |
| HL-60 | Human Myeloid Leukemia | 22.5 | 96 hours | [8] |
Table 2: Illustrative Kinase Selectivity Profile for an Investigational Compound
No public kinase selectivity data is currently available for this compound. This table is an example of how such data would be presented.
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Notes |
| On-Target Kinase | 92% | 85 | Primary Target |
| Off-Target Kinase A | 78% | 450 | Significant off-target activity |
| Off-Target Kinase B | 55% | 2,500 | Moderate off-target activity |
| Off-Target Kinase C | 12% | >10,000 | Minimal off-target activity |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of JNK and PI3K/Akt Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the JNK and PI3K/Akt signaling pathways.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of JNK, c-Jun, Akt, and other relevant pathway members. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 2: Assessment of Ferroptosis via Lipid Peroxidation Measurement
Objective: To determine if this compound induces ferroptosis by measuring lipid reactive oxygen species (ROS).
Methodology:
-
Cell Treatment: Treat cells with this compound, a positive control for ferroptosis (e.g., Erastin or RSL3), and a vehicle control. A ferroptosis inhibitor (e.g., Ferrostatin-1) should be used in combination with this compound to confirm the specificity of the effect.
-
Staining: Stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the C11-BODIPY dye indicates lipid peroxidation.
-
Quantification: Quantify the percentage of fluorescent cells or the mean fluorescence intensity to assess the level of lipid peroxidation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to a putative target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
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Supernatant Analysis: Collect the supernatant containing the soluble, non-denatured proteins.
-
Western Blotting: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
Best practices for long-term storage of Rotundifuran
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Rotundifuran. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container at low temperatures. To minimize degradation, storage at -20°C or -80°C is recommended. Avoid frequent temperature fluctuations.
Q2: How should I prepare and store this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions.[1] Due to its hygroscopic nature, it is crucial to use anhydrous DMSO and minimize exposure to moisture.[2] For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Q3: Can I store this compound solutions at 4°C?
A3: Short-term storage of this compound solutions at 4°C (for a few days) may be acceptable. However, for periods longer than a week, freezing is recommended to prevent degradation. One study showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, but this can be compound-dependent.[1]
Q4: My this compound is difficult to dissolve. What can I do?
A4: Labdane diterpenes can be insoluble in water.[3] If you encounter solubility issues, consider gentle warming or sonication. Ensure you are using an appropriate solvent. If precipitation occurs in your assay medium, you may need to optimize the final solvent concentration or consider the use of a solubilizing agent, ensuring it does not interfere with your experiment.[1]
Q5: How can I check the purity and integrity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help identify the main compound and detect any potential impurities or degradation products.[1]
Troubleshooting Guides
Unexpected Experimental Results
If you observe inconsistent or unexpected results in your experiments, consider the following potential issues related to this compound storage and handling:
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | Compound degradation due to improper storage (e.g., high temperature, light exposure, repeated freeze-thaw cycles). | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh dilutions from a new aliquot for your experiments. 3. Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC.[1] |
| Precipitation in assay medium | Low solubility of this compound in the aqueous assay buffer. | 1. Determine the solubility of this compound in your assay buffer. 2. Adjust the dilution protocol to avoid high concentrations of the organic solvent in the final assay volume. 3. Consider using a biocompatible solubilizing agent that does not interfere with the assay.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis | Compound degradation has occurred, resulting in new chemical entities. | 1. Review storage history and handling procedures. 2. If degradation is suspected, acquire a new, certified batch of this compound. 3. Perform a forced degradation study (see experimental protocols) to identify potential degradation products. |
Summary of Recommended Storage Conditions
| Form | Temperature | Solvent | Duration | Key Considerations |
| Solid | -20°C or -80°C | N/A | Long-term | Store in a dark, dry, and tightly sealed container. |
| Stock Solution | -20°C or -80°C | Anhydrous DMSO | Long-term | Aliquot to avoid freeze-thaw cycles. Protect from moisture. |
| Working Dilution | 4°C | Assay Buffer | Short-term (days) | Prepare fresh before use for best results. |
Experimental Protocols
Protocol: Assessment of this compound Purity by HPLC
This protocol provides a general method to assess the purity of a this compound sample.
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Sample Preparation:
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Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
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Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by UV-Vis spectroscopy to be the maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
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The purity of this compound is estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation pathways and the stability-indicating nature of your analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
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Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M Hydrochloric acid (HCl) to the stock solution.
-
Base Hydrolysis: Add 0.1 M Sodium hydroxide (NaOH) to the stock solution.
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Oxidation: Add 3% Hydrogen peroxide (H₂O₂) to the stock solution.
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Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).
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Photodegradation: Expose the compound (solid or in solution) to UV light.
-
-
Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC or LC-MS to monitor for the appearance of degradation products and the decrease in the parent compound peak.
Visualizations
References
Technical Support Center: Rotundifuran Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for Rotundifuran treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural compound that has been shown to induce two primary forms of programmed cell death in cancer cells: ferroptosis and apoptosis.[1][2] Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides.[1] Apoptosis is a more classical form of programmed cell death involving caspases. This compound's anti-cancer effects are often associated with the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[1]
Q2: Which signaling pathways are known to be affected by this compound treatment?
A2: this compound has been demonstrated to modulate several critical signaling pathways involved in cell survival, proliferation, and death. These include the JNK, MAPK, and PI3K/Akt signaling pathways.[1] Its induction of ferroptosis is linked to the downregulation of GPX4 and upregulation of ACSL4, processes influenced by JNK signaling.[1]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent. For cervical cancer cell lines such as HeLa and SiHa, an IC50 of less than 10 μM has been reported.[1] For lung cancer cell lines, dose-dependent inhibition of cell growth is observed, with significant effects at concentrations above 10 µM.[3] It is always recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q4: How does incubation time affect the experimental outcome of this compound treatment?
A4: Incubation time is a critical parameter that can significantly influence the observed effects of this compound. Different cellular events triggered by this compound occur on different timescales. For instance, changes in intracellular calcium levels have been observed to peak as early as 0.5 hours post-treatment, while the expression of certain proteins like ATF3 and SAT2 peaks at 24 hours.[1] Therefore, a time-course experiment is essential to identify the optimal incubation period for the specific endpoint you are measuring.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my this compound assay.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
-
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Possible Cause: "Edge effect" in the microplate.
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Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and minimize evaporation.
-
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Possible Cause: Inaccurate pipetting.
-
Solution: Ensure your pipettes are calibrated regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
-
-
Possible Cause: Cell clumping.
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Solution: Some cell lines are prone to clumping. To minimize this, avoid tapping the flasks/plates and consider gentle trituration through a small gauge needle or cell strainer to break up clumps before seeding.
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Issue 2: I am not observing the expected cytotoxic effect of this compound.
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Possible Cause: Sub-optimal incubation time.
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Solution: The cytotoxic effects of this compound are time-dependent. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period for your cell line and experimental endpoint.
-
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Possible Cause: Cell line resistance.
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Solution: The cell line you are using may be resistant to this compound-induced cell death. Consider using a positive control compound known to induce apoptosis or ferroptosis in your cell line to validate the assay.
-
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Possible Cause: Compound instability or precipitation.
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Solution: Ensure this compound is fully dissolved in the culture medium. Visually inspect for any precipitation. Prepare fresh dilutions of the compound for each experiment.
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Issue 3: My vehicle control (e.g., DMSO) is showing toxicity.
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Possible Cause: High concentration of the solvent.
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Solution: Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and is consistent across all treatments and controls. Perform a vehicle-only toxicity test to determine the maximum non-toxic concentration for your cell line.
-
Data Presentation
Table 1: Time-Dependent Effects of this compound on Cellular Events
| Cellular Event | Cell Line | This compound Concentration | Time Point | Observation |
| Peak Intracellular Calcium | A549 | Not specified | 0.5 hours | Highest concentration of intracellular calcium observed.[1] |
| Decreasing Intracellular Calcium | A549 | Not specified | Up to 6 hours | Gradual decrease in intracellular calcium levels after the initial peak.[1] |
| Peak ATF3 and SAT2 Protein Levels | A549 | Not specified | 24 hours | Maximum expression of ATF3 and SAT2 proteins detected.[1] |
| Time-Dependent JNK Phosphorylation | A549 | Not specified | Time-dependent | Increase in JNK phosphorylation observed over time.[4] |
| Lipid Peroxidation | A549 | Not specified | Time-dependent | A time-dependent change in fluorescence from red to green using the C11 BODIPY 581/591 probe, indicating lipid peroxidation.[3] |
Experimental Protocols
Protocol 1: Determining Time-Dependent Cytotoxicity of this compound using MTT Assay
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound-induced cytotoxicity.
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
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Compound Preparation and Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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On the day of treatment, prepare serial dilutions of this compound in complete culture medium.
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Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
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Incubation:
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Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours).
-
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MTT Assay:
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At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
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Incubate for 2-4 hours at 37°C until formazan crystals are formed.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
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Data Analysis:
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Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
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Plot the cell viability against the incubation time for each concentration to determine the optimal time point for observing the desired cytotoxic effect.
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Protocol 2: Western Blot Analysis of Time-Dependent Protein Expression/Phosphorylation
This protocol is for assessing the effect of this compound on the expression or phosphorylation of target proteins over time.
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Cell Seeding and Treatment:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with a predetermined concentration of this compound (e.g., the IC50 value determined from the cytotoxicity assay) for various time points (e.g., 0, 2, 6, 12, 24 hours).
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Protein Extraction:
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At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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Western Blotting:
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Separate equal amounts of protein from each time point by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-JNK, JNK, p-Akt, Akt, GPX4, and a loading control like β-actin or GAPDH) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the expression/phosphorylation of the target protein to the loading control and/or the total protein.
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Plot the relative protein levels against the incubation time to observe the temporal changes.
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Mandatory Visualization
Caption: this compound-induced ferroptosis signaling pathway.
References
- 1. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Rotundifuran experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Rotundifuran. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural labdane-type diterpene isolated from the fruits of Vitex trifolia L.[1]. It has demonstrated anticancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines, including cervical cancer and human myeloid leukemia cells[1][2]. More recent studies also suggest that this compound can induce ferroptotic cell death in lung cancer cells[3]. Its mechanism of action involves the induction of mitochondrial-dependent apoptosis and is associated with the regulation of the MAPK and PI3K/Akt signaling pathways[1]. The protein Cyr61 has been identified as a potential target of this compound in cervical cancer cells[1][4].
Q2: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include:
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Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent, low passage number range.
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Seeding Density: Inconsistent initial cell seeding density can significantly impact the final readout of viability assays.
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Compound Preparation and Storage: Improper handling of this compound can lead to degradation and loss of activity.
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DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells.
Q3: My cells are not showing the expected apoptotic phenotype after this compound treatment. What should I check?
If you are not observing apoptosis, consider the following:
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Cell Line Specificity: The effects of this compound can be cell-line specific. The reported apoptotic effects have been observed in cervical cancer cell lines (HeLa and SiHa) and human myeloid leukemia cells[1][2]. Lung cancer cells, on the other hand, have been shown to undergo ferroptosis in response to this compound[3].
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Assay Timing: The timing of your assay is critical. Apoptosis is a dynamic process, and the optimal time point for detection may vary.
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Compound Concentration: Ensure you are using an appropriate concentration range to induce apoptosis.
Q4: What are the key signaling pathways affected by this compound?
This compound has been shown to modulate the following signaling pathways:
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MAPK Pathway: It can upregulate the phosphorylation of JNK and downregulate the phosphorylation of ERK[1].
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PI3K/Akt Pathway: It can downregulate the phosphorylation of PI3K and Akt[1].
Discrepancies in the activation or inhibition of these pathways could be due to cell-line specific differences or variations in experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and consider excluding the outer wells of the plate, which are more prone to evaporation ("edge effect"). |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Reagent Variability | Use reagents from the same lot for a set of experiments. Qualify new batches of reagents before use in critical studies. |
Issue 2: IC50 Value Significantly Different from Published Data
| Potential Cause | Recommended Solution |
| Different Cell Line or Passage Number | Always use the same cell line at a consistent and low passage number. Cell lines can drift genetically and phenotypically over time. |
| Variation in Treatment Time | Ensure the treatment duration is consistent with established protocols or your own optimized time points. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment from a properly stored stock. |
| Solvent (DMSO) Effects | Keep the final DMSO concentration in the cell culture medium low (typically <0.5%, ideally ≤0.1%) and consistent across all treatments, including the vehicle control[5]. |
Issue 3: No or Low Induction of Apoptosis
| Potential Cause | Recommended Solution |
| Inappropriate Assay Choice for Cell Line | Consider that in some cell lines, like lung cancer cells, this compound may induce ferroptosis instead of apoptosis[3]. You may need to perform assays to detect lipid peroxidation, a hallmark of ferroptosis. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. |
| Incorrect Timing of Assay | Conduct a time-course experiment to identify the peak of the apoptotic response. |
| Compound Inactivity | Confirm the bioactivity of your this compound batch with a positive control cell line known to be sensitive to the compound. Ensure proper storage of the compound. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized method for assessing cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[6].
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Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours)[7].
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MTT Addition: Add MTT reagent (final concentration of 0.45-0.5 mg/ml) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals[8][9].
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals[9].
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader[8].
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol outlines the steps for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining.
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Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time. Include both positive and negative controls.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization[10].
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
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Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Visualizations
References
- 1. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Rotundifuran Degradation in Experimental Settings
For researchers, scientists, and drug development professionals working with Rotundifuran, ensuring the stability of the compound throughout experimentation is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and controlling the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a labdane-type diterpenoid isolated from plants of the Vitex genus, such as Vitex rotundifolia.[1] It is investigated for its potential anti-inflammatory and anti-cancer properties.[2] Like many natural products, this compound possesses functional groups, including a furan ring and an acetate ester, that can be susceptible to degradation under common experimental conditions. This degradation can lead to a loss of the active compound, the formation of impurities, and consequently, erroneous experimental outcomes.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The primary factors that can induce the degradation of this compound and other natural compounds include exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH (acidic or alkaline hydrolysis), oxidative conditions, and the presence of certain enzymes.[3]
Q3: How should I store my this compound stock solutions and solid compound?
A3: For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for up to one month or -80°C for up to six months, and always protected from light.
Q4: I observed a decrease in the expected activity of this compound in my cell-based assay. Could this be due to degradation?
A4: Yes, a loss of activity can be a strong indicator of degradation. If your experimental setup involves prolonged incubation at 37°C, exposure to ambient light, or the use of media with a non-neutral pH, this compound may have degraded. It is advisable to perform a stability check of this compound under your specific assay conditions.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in the literature, based on its structure, degradation is likely to occur at the furan ring and the acetate ester. Oxidation of the furan ring can lead to the formation of reactive enediones.[4] Hydrolysis of the acetate ester would yield the corresponding alcohol derivative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in biological assays. | This compound degradation in culture media or buffer during incubation. | 1. Minimize the exposure of this compound-containing solutions to light by using amber-colored tubes and plates. 2. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 3. Perform a time-course experiment to assess the stability of this compound in your specific assay medium at 37°C. Analyze samples at different time points using HPLC. |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation of this compound during sample preparation, storage, or analysis. | 1. Ensure all solvents used for sample preparation and the HPLC mobile phase are degassed and of high purity. 2. Use a stability-indicating HPLC method (see Experimental Protocols section). 3. Analyze samples immediately after preparation or store them at a low temperature (4°C) in the dark for a short period. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. Consider using solubility enhancers, such as cyclodextrins, if compatible with your experiment. |
Quantitative Data on the Stability of a Structurally Related Compound
| Condition | Compound | Concentration | Medium | Duration | Degradation (%) | Half-life (t½) | Reference |
| UV Light (300 nm) | Salvinorin A | 100 µg/mL | Ethyl Acetate | 30 min | ~97% | 5.7 min | [5] |
| Natural Sunlight | Salvinorin A | 100 µg/mL | Water/Acetonitrile (50/50) | 8 hours | ~50% | ~6.8 hours | [5] |
| Temperature (37°C) | Salvinorin A | Not specified | Rat Plasma | - | - | ~1.8 hours (k=0.38 h⁻¹) | [6] |
| Temperature (25°C) | Salvinorin A | Not specified | Rat Plasma | - | - | ~6.3 hours (k=0.11 h⁻¹) | [6] |
| Temperature (4°C) | Salvinorin A | Not specified | Rat Plasma | - | Stable | >100 hours (k<0.006 h⁻¹) | [6] |
Note: The degradation kinetics and extent for this compound may differ. This table is intended for illustrative purposes to highlight the potential sensitivity of similar compounds to light and temperature.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
a. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
b. Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
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Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
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Photodegradation: Expose the stock solution to direct sunlight for 8 hours and under a UV lamp (254 nm) for 24 hours.
c. Sample Analysis:
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After the specified time, neutralize the acidic and alkaline samples.
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Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
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Analyze the samples using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact this compound from its potential degradation products.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.
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Start with a higher proportion of water and gradually increase the acetonitrile concentration. A suggested gradient could be:
-
0-5 min: 30% Acetonitrile
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5-20 min: 30% to 90% Acetonitrile
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20-25 min: 90% Acetonitrile
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25-30 min: 30% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan, but a starting point could be around 220-280 nm).
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Injection Volume: 20 µL.
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Column Temperature: 30°C.
Validation of the Method: The specificity of the method should be confirmed by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Analysis of labdane-type diterpenes from Cistus creticus (subsp. creticus and subsp. eriocephalus), by GC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iomcworld.com [iomcworld.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Bioavailability of Rotundifuran for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of Rotundifuran.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a labdane-type diterpene with potential anti-inflammatory and anti-cancer properties.[1][2] Like many natural products, this compound is poorly soluble in water, which significantly limits its oral absorption and, consequently, its bioavailability. This poor bioavailability can lead to sub-therapeutic concentrations in the body, making it difficult to evaluate its efficacy and toxicity in in vivo models accurately.
Q2: What are the primary mechanisms by which this compound exerts its anti-cancer effects?
A2: Recent studies have shown that this compound can induce a form of programmed cell death called ferroptosis in lung cancer cells.[1][2] This process is characterized by the iron-dependent accumulation of lipid peroxides. The signaling pathway for this compound-induced ferroptosis involves the influx of calcium, the generation of reactive oxygen species (ROS), and the activation of the JNK signaling pathway.[1] While some earlier research suggested this compound induces apoptosis in certain cancer cell lines like human myeloid leukemia cells, a 2024 study on lung cancer cells found that cell death occurred without the activation of caspases, which are key mediators of apoptosis.[1][2]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to improve oral bioavailability. The most common and effective approaches include:
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Solid Dispersions: This technique involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This enhances the dissolution rate and extent of the drug in the gastrointestinal fluids.
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Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Encapsulating this compound within these nano-sized droplets can improve its solubility, protect it from degradation in the gut, and enhance its absorption across the intestinal wall.[3][4][5][6]
Q4: Are there any commercially available products that use these technologies to enhance the bioavailability of poorly soluble drugs?
A4: Yes, several commercially available drugs utilize these technologies. For example, the antifungal drug itraconazole is available as a solid dispersion (Sporanox®), and the immunosuppressant cyclosporine is formulated as a nanoemulsion (Neoral®). These formulations have demonstrated significantly improved bioavailability compared to their crystalline drug counterparts.
Troubleshooting Guides
This section provides solutions to common problems researchers may face during the formulation and in vivo testing of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vivo efficacy despite promising in vitro results. | Poor oral bioavailability of this compound. | 1. Verify Formulation Strategy: Confirm that the chosen bioavailability enhancement strategy (e.g., solid dispersion, nanoemulsion) is appropriate for a lipophilic compound like this compound. 2. Characterize Formulation: Ensure the formulation has the desired physicochemical properties (e.g., particle size for nanoemulsions, amorphous state for solid dispersions). 3. Conduct Pharmacokinetic Studies: Perform a pilot pharmacokinetic study to determine the plasma concentration-time profile of this compound after oral administration of the formulation. This will confirm if the formulation is successfully enhancing absorption. |
| High variability in animal study results. | Inconsistent absorption of this compound. | 1. Optimize Formulation: Refine the formulation to ensure consistent drug release and absorption. For solid dispersions, check for any signs of recrystallization. For nanoemulsions, ensure long-term stability and consistent droplet size. 2. Standardize Dosing Procedure: Ensure a consistent dosing volume and technique across all animals. The presence or absence of food can significantly impact the absorption of lipid-based formulations.[7] 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual variability. |
| Precipitation of this compound in aqueous media during in vitro dissolution testing. | The concentration of this compound exceeds its solubility in the dissolution medium. | 1. Use Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) for dissolution testing, as these better mimic the in vivo environment. 2. Incorporate Surfactants: For solid dispersions, the inclusion of surfactants in the formulation can help maintain supersaturation and prevent precipitation. 3. Optimize Nanoemulsion Composition: For nanoemulsions, adjust the oil, surfactant, and co-surfactant ratios to improve the solubilization capacity for this compound. |
| Inconsistent particle size in nanoemulsion formulation. | Issues with the homogenization process or formulation instability. | 1. Optimize Homogenization: Adjust the energy input (e.g., sonication time/amplitude, homogenization pressure/cycles) to achieve a uniform and small droplet size. 2. Evaluate Emulsifier Concentration: Ensure the concentration of the emulsifier is sufficient to stabilize the oil-water interface. 3. Assess Long-Term Stability: Monitor the particle size, polydispersity index, and zeta potential of the nanoemulsion over time at different storage conditions to identify any instability issues. |
Data Presentation: Comparative Pharmacokinetic Parameters
While specific in vivo comparative data for this compound formulations are not yet available in the literature, the following tables summarize the pharmacokinetic parameters of other poorly soluble drugs formulated as solid dispersions and nanoemulsions. This data serves as a reference to illustrate the potential improvements in bioavailability that can be achieved with these formulation strategies.
Table 1: Pharmacokinetic Parameters of a Model Poorly Soluble Drug (Fenofibrate) in Different Formulations (Data from a study in rats) [8]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Fenofibrate Suspension | 158 ± 21 | 4.0 ± 0.5 | 1890 ± 210 | 100 |
| Solid Dispersion (FN-SD3) | 412 ± 45 | 2.5 ± 0.3 | 4725 ± 480 | 250 |
| Solid Dispersion (FN-SD6) | 501 ± 55 | 2.0 ± 0.2 | 5859 ± 610 | 310 |
Table 2: Pharmacokinetic Parameters of a Model Hydrophobic Drug (Paclitaxel) in Different Formulations (Data from a study in mice) [3][6]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Solution | 52 ± 8 | 1.0 ± 0.2 | 210 ± 35 | 100 |
| Nanoemulsion | 285 ± 32 | 2.0 ± 0.5 | 1280 ± 150 | 610 |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
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Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, polyethylene glycol 6000) in a suitable organic solvent (e.g., ethanol, methanol, or a mixture thereof). The drug-to-carrier ratio should be optimized based on preliminary screening studies (e.g., 1:1, 1:5, 1:10 w/w).
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Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
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Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
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Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
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Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using Differential Scanning Calorimetry and X-ray Powder Diffraction to confirm the amorphous state of this compound).
Preparation of this compound Nanoemulsion (High-Pressure Homogenization)
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Preparation of Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, oleic acid) and add a surfactant (e.g., Tween 80, Cremophor EL).
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Preparation of Aqueous Phase: Prepare the aqueous phase, which may contain a co-surfactant (e.g., Transcutol P, ethanol).
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Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at a high speed (e.g., 1000-2000 rpm) using a magnetic stirrer to form a coarse emulsion.
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High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi).
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Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content. The long-term physical stability of the nanoemulsion should also be assessed.
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced ferroptosis signaling pathway.
Caption: General overview of apoptosis signaling pathways.
Experimental Workflow
Caption: Workflow for enhancing this compound's bioavailability.
References
- 1. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 4. researchgate.net [researchgate.net]
- 5. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel lipid-based solid dispersion for enhancing oral bioavailability of Lycopene--in vivo evaluation using a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenofibrate Solid Dispersion for Improving Oral Bioavailability: Preparation, and Characterization and in vivo Evaluation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Addressing poor cell viability after Rotundifuran treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter poor cell viability in cell cultures treated with Rotundifuran.
Troubleshooting Guide
Researchers may observe lower-than-expected cell viability after treating cells with this compound. This guide offers a systematic approach to identifying and resolving potential issues.
Problem: Excessive Cell Death Observed at Expected Non-Toxic Concentrations
Initial Assessment:
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Confirm Viability Measurement: Ensure the chosen cell viability assay is appropriate for your experimental goals. Cross-validation with an alternative method is recommended if results are unexpected.
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Microscopic Examination: Visually inspect the cells for signs of stress, such as morphological changes (e.g., membrane blebbing, cell shrinkage, detachment) or an increase in cellular debris.
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Control Validation: Verify that your negative (untreated cells) and positive (known cytotoxic agent) controls are behaving as expected to ensure the assay is performing correctly.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| 1. Inappropriate this compound Concentration | Solution: Perform a dose-response curve to determine the accurate IC50 value for your specific cell line and experimental conditions. Published IC50 values can vary between cell types.[1][2][3] |
| 2. Solvent Toxicity | Solution: If this compound is dissolved in a solvent such as DMSO, confirm that the final concentration in the culture medium is not toxic to your cells (typically <0.1%).[4] Include a vehicle control (medium with solvent only) to rule out solvent-induced cytotoxicity. |
| 3. This compound Solubility or Degradation | Solution: Visually inspect the treatment media for any signs of compound precipitation. If this compound is suspected to be unstable in your culture medium, consider preparing fresh solutions for each experiment and minimizing exposure to light and elevated temperatures.[5][6] |
| 4. Off-Target Effects | Solution: While specific off-target effects of this compound are not extensively documented, consider that unexpected cytotoxicity could arise from interactions with unintended cellular targets.[7][8][9] Review literature for potential off-target activities of similar diterpenoid compounds. |
| 5. Sub-optimal Cell Health | Solution: Ensure that cells are in the exponential growth phase and have a high viability (>90%) before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.[10] |
| 6. Nutrient Depletion in Culture Media | Solution: For long-term experiments, be aware that nutrient depletion in the cell culture medium can sensitize cells to drug treatment. Ensure media is refreshed as appropriate for your cell line's metabolic rate.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has been shown to induce cell death in cancer cells through at least two distinct mechanisms:
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Apoptosis: In some cell lines, such as human myeloid leukemia and cervical cancer cells, this compound induces apoptosis, which is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[2][3][12][13] This process can involve the activation of caspases.
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Ferroptosis: In other cancer cells, like lung cancer cells, this compound can induce ferroptosis, an iron-dependent form of non-apoptotic cell death driven by lipid peroxidation.[1][14] Interestingly, in some cases, this occurs without the activation of caspases.[14]
Q2: My cell viability is low, but I don't see classic signs of apoptosis. What other cell death mechanisms could be at play?
A2: If you observe significant cell death without typical apoptotic features, it is possible that this compound is inducing ferroptosis in your cell model.[1][14] Ferroptosis is characterized by mitochondrial shrinkage and increased membrane density rather than the classic apoptotic bodies.[15] To investigate this, you can perform assays to detect lipid peroxidation or intracellular iron accumulation.
Q3: How can I distinguish between apoptosis and ferroptosis in my this compound-treated cells?
A3: You can use a combination of inhibitors and specific assays to differentiate between these two cell death pathways.
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Inhibitor Studies: Pre-treat your cells with an apoptosis inhibitor (e.g., a pan-caspase inhibitor like Z-VAD-FMK) or a ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1) before adding this compound.[16] If the inhibitor rescues cell viability, it suggests the involvement of that specific pathway.
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Specific Assays:
Q4: Are there any known issues with the solubility of this compound in cell culture media?
A4: While specific solubility issues for this compound are not widely reported, many natural compounds, particularly those of a hydrophobic nature, can have limited solubility in aqueous solutions like cell culture media.[22] If you observe precipitation, consider dissolving the compound in a small amount of a suitable solvent like DMSO before further dilution in your culture medium. Always ensure the final solvent concentration is non-toxic to your cells.
Q5: What signaling pathways are known to be modulated by this compound?
A5: this compound has been reported to modulate several signaling pathways, including:
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MAPK and PI3K/Akt Pathways: In the context of apoptosis, this compound may influence these pathways, which are critical regulators of cell survival and death.[2][13]
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JNK Signaling Pathway: This pathway has been implicated in this compound-induced ferroptosis.[1][14] The JNK pathway can be activated by reactive oxygen species (ROS) and is a known regulator of ferroptosis.[23][24][25][26][27]
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of viability.
Materials:
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Cells and appropriate culture medium
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This compound
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
If using a solubilizing agent, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][28][29][30][31]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (containing calcium)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include untreated controls.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to the cell suspension.[21]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17][21]
-
Analyze the samples by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[17]
-
Detection of Lipid Peroxidation (for Ferroptosis)
This protocol describes a general method for detecting lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe.
Materials:
-
Treated and untreated cells
-
Lipid peroxidation sensor probe (e.g., BODIPY™ 581/591 C11)
-
Ferroptosis inducer (e.g., RSL3, Erastin) as a positive control
-
Ferroptosis inhibitor (e.g., Ferrostatin-1) as a negative control
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate, chamber slide).
-
Treat cells with this compound, a positive control (ferroptosis inducer), and a negative control (this compound + ferroptosis inhibitor). Include an untreated control.
-
Towards the end of the treatment period, load the cells with the lipid peroxidation probe according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer. An increase in the green fluorescence signal (for BODIPY 581/591 C11) indicates lipid peroxidation.[15][16]
Visualizations
Caption: A flowchart for troubleshooting poor cell viability in experiments.
Caption: this compound-induced ferroptosis signaling pathway.
Caption: Workflow to distinguish apoptosis and ferroptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. mdpi.com [mdpi.com]
- 7. news.berkeley.edu [news.berkeley.edu]
- 8. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. Rapid nutrient depletion to below the physiological range by cancer cells cultured in Plasmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Inhibition of the IRE1/JNK pathway in renal tubular epithelial cells attenuates ferroptosis in acute kidney injury [frontiersin.org]
- 25. The Possible Connection of Two Dual Function Processes: The Relationship of Ferroptosis and the JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 31. broadpharm.com [broadpharm.com]
Dealing with precipitation of Rotundifuran in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rotundifuran in cell culture. Our goal is to help you overcome common challenges, particularly the issue of precipitation, to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture medium can significantly impact your experimental results by altering the effective concentration of the compound. The following guide addresses common observations related to this compound precipitation and provides potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate formation upon adding this compound stock solution to the media. | 1. Concentration exceeds solubility: The final concentration of this compound is above its solubility limit in the aqueous cell culture medium. 2. Solvent shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the hydrophobic compound to crash out of solution. | 1. Reduce final concentration: If experimentally feasible, lower the final concentration of this compound. 2. Optimize stock solution and dilution: Prepare a higher concentration stock solution in 100% DMSO (e.g., 50 mg/mL) and use a smaller volume for dilution. Perform a serial dilution by adding the stock solution to a small volume of pre-warmed media first, mixing well, and then adding this intermediate dilution to the final volume.[1] 3. Pre-warm media: Always use cell culture media pre-warmed to 37°C. |
| Precipitate forms over time in the incubator. | 1. Temperature fluctuations: Changes in temperature between the bench and the 37°C incubator can affect solubility. 2. pH shift: The CO2 environment in the incubator can alter the pH of the medium, potentially reducing the solubility of this compound. 3. Interaction with media components: this compound may interact with salts, proteins (especially in serum-containing media), or other components over time, leading to the formation of insoluble complexes. | 1. Maintain stable temperature: Minimize the time the media containing this compound is outside the incubator. 2. Ensure proper buffering: Use a medium with a stable buffering system, such as HEPES, if pH fluctuation is suspected. 3. Conduct a stability study: Test the stability of this compound in your specific cell culture medium over the duration of your experiment (see Experimental Protocols). |
| Crystals or particles are observed at the bottom of the culture vessel after incubation. | 1. Slow precipitation: The compound may be slowly precipitating out of solution over an extended period. 2. Limited long-term stability: this compound may not be stable in the culture medium for the entire duration of the experiment. | 1. Visual inspection: Regularly inspect your cultures under a microscope for any signs of precipitation. 2. Reduce incubation time: If possible, shorten the exposure time of the cells to this compound. 3. Replenish media: For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at appropriate intervals. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. A concentration of 50 mg/mL in DMSO is achievable with the help of ultrasonication.[1] It is crucial to use a high grade of DMSO to avoid impurities that could affect your experiments.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many sensitive cell lines, at or below 0.1%. High concentrations of DMSO can be toxic to cells and may have unintended biological effects. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Q4: Can the type of cell culture medium affect this compound precipitation?
A4: Yes, the composition of the cell culture medium can influence the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and other components that can interact with the compound. If you encounter persistent precipitation, it may be beneficial to test the solubility of this compound in different base media if your experimental design allows.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of the MAPK and PI3K/Akt signaling pathways.[2] It can also induce a form of iron-dependent cell death called ferroptosis, which involves the JNK signaling pathway.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 50 mg/mL.[1]
-
Vortex the tube thoroughly.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for short intervals until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
-
Stepwise Dilution:
-
In a sterile tube, add a small volume of the pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube, add the calculated volume of the this compound stock solution dropwise to the medium. This creates an intermediate dilution.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium and mix gently but thoroughly by inverting the tube or pipetting.
-
-
Visually inspect the medium for any signs of precipitation.
-
Immediately add the this compound-containing medium to your cells.
Protocol 3: this compound Stability Assay in Cell Culture Media
Objective: To determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound-containing cell culture medium at the desired final concentration
-
Cell-free culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
Method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a sufficient volume of this compound-containing medium at the highest concentration you plan to use.
-
Dispense the medium into multiple wells of a cell-free 96-well plate or into several sterile tubes.
-
Place the plate/tubes in a 37°C, 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.
-
At each time point, visually inspect for any precipitation.
-
Analyze the concentration of this compound in the collected aliquots using a suitable analytical method.
-
Plot the concentration of this compound over time to assess its stability. A significant decrease in concentration indicates instability or precipitation.
Visualizing this compound's Mechanism of Action
To aid in understanding the cellular effects of this compound, the following diagrams illustrate the key signaling pathways it modulates.
References
How to assess and mitigate the cytotoxicity of Rotundifuran on normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and mitigating the cytotoxicity of Rotundifuran on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a labdane-type diterpenoid isolated from plants of the Vitex genus.[1] It has demonstrated anti-cancer properties by inducing two primary forms of programmed cell death: apoptosis and ferroptosis.[2][3] In some cancer cell lines, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt and MAPK signaling pathways.[4] More recently, it has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, through a mechanism involving calcium signaling, ROS accumulation, and JNK signaling.[2][3][5]
Q2: What are the reported cytotoxic effects of this compound on cancer cells?
This compound has shown cytotoxic effects against a variety of human cancer cell lines. For instance, it induces apoptosis in human myeloid leukemia cells (HL-60) with a reported IC50 value of 22.5 μM.[4] In lung cancer cells, it has been shown to induce ferroptotic cell death.[2][3][5]
Q3: Is there any data on the cytotoxicity of this compound on normal, non-cancerous cells?
Currently, there is a lack of specific published data detailing the cytotoxic effects and IC50 values of this compound on a broad range of normal human cell lines. This represents a critical knowledge gap that researchers should address in their experimental design. However, studies on other labdane diterpenes suggest that some compounds in this class can exhibit selective cytotoxicity, being more toxic to cancer cells than to normal cells.[6][7]
Q4: How can I determine if this compound is selectively toxic to cancer cells over normal cells?
To determine the selectivity of this compound, you need to calculate the Selectivity Index (SI). This is achieved by comparing the IC50 value of this compound in a normal cell line to its IC50 value in a cancer cell line. The formula is:
SI = IC50 (normal cells) / IC50 (cancer cells)
An SI value greater than 1.0 suggests that this compound is more toxic to cancer cells than to normal cells.[8] A higher SI value indicates greater selectivity.[9][10]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors during reagent addition. | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium without touching the cell layer. | |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpectedly high cytotoxicity in control (vehicle-treated) normal cells. | Vehicle (e.g., DMSO) concentration is too high. | Perform a vehicle toxicity test to determine the maximum non-toxic concentration. Typically, DMSO concentrations should be kept below 0.5%. |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. | |
| No discernible cytotoxic effect of this compound on normal cells at concentrations effective against cancer cells. | This compound may have a high selectivity for cancer cells. | This is a desirable outcome. Confirm the lack of toxicity with multiple assays (e.g., membrane integrity and metabolic activity). |
| Insufficient incubation time. | Extend the incubation time with this compound (e.g., 48 or 72 hours) to observe potential delayed cytotoxic effects. |
Experimental Protocols
Assessment of this compound Cytotoxicity using the MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
This compound
-
Normal human cell line of interest (e.g., primary human dermal fibroblasts, human umbilical vein endothelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the this compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Assessment of this compound-Induced Membrane Damage using the LDH Assay
This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
This compound
-
Normal human cell line of interest
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Cancer vs. Normal Cell Lines
Note: The following table is a template for researchers to populate with their experimental data, as specific IC50 values for this compound in normal cells are not currently available in the public domain.
| Cell Line | Cell Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| Cancer Cell Lines | |||
| A549 | Lung Carcinoma | [Insert experimental value] | |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] | |
| HL-60 | Promyelocytic Leukemia | 22.5[4] | |
| Normal Cell Lines | |||
| HDF | Human Dermal Fibroblasts | [Insert experimental value] | [Calculate based on cancer cell IC50] |
| HUVEC | Human Umbilical Vein Endothelial Cells | [Insert experimental value] | [Calculate based on cancer cell IC50] |
| PBMC | Peripheral Blood Mononuclear Cells | [Insert experimental value] | [Calculate based on cancer cell IC50] |
Mitigation Strategies for this compound Cytotoxicity on Normal Cells
Should experiments reveal undesirable cytotoxicity of this compound towards normal cells, the following strategies can be explored:
1. Co-administration with Cytoprotective Agents:
-
Antioxidants: Given that this compound's mechanism involves ROS generation, co-treatment with antioxidants like N-acetylcysteine (NAC) could potentially mitigate its effects on normal cells.
-
Caspase Inhibitors: If apoptosis is a significant contributor to toxicity in normal cells, broad-spectrum caspase inhibitors could offer protection.[11]
2. "Cyclotherapy" Approach: This strategy involves transiently arresting the cell cycle of normal cells to protect them from a cytotoxic agent that targets dividing cells.[12]
-
Induce Temporary Cell Cycle Arrest: Pre-treat normal cells with a reversible cell cycle inhibitor.
-
Administer this compound: Treat with this compound while normal cells are arrested.
-
Washout and Recovery: Remove both agents to allow normal cells to resume proliferation.
3. Targeted Drug Delivery Systems: Encapsulating this compound in a targeted delivery system (e.g., liposomes, nanoparticles) decorated with ligands that bind to receptors overexpressed on cancer cells can increase its concentration at the tumor site while minimizing exposure to normal tissues.
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 2. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Cytotoxic Seco-Type Triterpene and Labdane-Type Diterpenes from Nuxia oppositifolia [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Rotundifuran: A Novel Ferroptosis Inducer in A549 Lung Cancer Cells - A Comparative Guide
For researchers and professionals in oncology and drug development, identifying novel compounds with unique anticancer mechanisms is a paramount goal. Rotundifuran, a natural compound extracted from Vitex Rotundifolia, has emerged as a potential therapeutic agent against non-small cell lung cancer.[1][2][3][4] This guide provides a comprehensive analysis of this compound's anticancer activity in the A549 adenocarcinoma cell line, comparing its efficacy and mechanism of action with established chemotherapeutic agents.
Comparative Efficacy Against A549 Cells
The effectiveness of an anticancer agent is fundamentally measured by its ability to inhibit cancer cell growth, often quantified by the half-maximal inhibitory concentration (IC50). This compound has demonstrated potent activity against A549 cells. The table below compares the IC50 value of this compound with several standard-of-care chemotherapy drugs.
| Compound | Drug Class | IC50 in A549 Cells (µM) | Treatment Duration (hours) |
| This compound | Diterpenoid / Ferroptosis Inducer | ~25-30 µM (Estimated from graphical data) | 24 |
| Cisplatin | Platinum-based | 6.14 - 16.48 µM | 24 - 72 |
| Etoposide | Topoisomerase II inhibitor | 3.49 - 139.54 µM | 24 - 72 |
| Doxorubicin | Anthracycline | >20 µM (A549 cells are relatively resistant) | 24 |
| Paclitaxel | Taxane | 0.01 - 1.92 µM | 48 |
Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and assay method.
A Unique Mechanism of Action: Ferroptosis
A key differentiator for this compound is its mechanism of inducing cell death. Unlike many conventional chemotherapeutics that trigger apoptosis (programmed cell death) or cell cycle arrest, this compound kills A549 cells primarily through a distinct process called ferroptosis .[1][2][3][4]
Key Mechanistic Findings for this compound in A549 Cells:
-
No Apoptosis: Studies show that this compound treatment does not lead to the activation of key apoptotic proteins like caspases 3, 8, or 9, nor does it cause the characteristic DNA fragmentation seen in apoptosis.[1][3]
-
No Cell Cycle Arrest: Analysis of the cell cycle distribution reveals that this compound does not cause cells to accumulate in any specific phase (G1, S, or G2/M), indicating that it does not primarily function by halting cell division.[1][3]
-
Induction of Ferroptosis: this compound's activity is linked to iron-dependent lipid peroxidation, a hallmark of ferroptosis.[2][4] This process involves the accumulation of reactive oxygen species (ROS) and is mediated by calcium signaling and the JNK (c-Jun N-terminal kinase) signaling pathway.[2][4][5]
In contrast, the comparative drugs primarily act through different pathways:
-
Cisplatin: Induces DNA damage, leading to apoptosis.
-
Etoposide: Inhibits topoisomerase II, causing DNA strand breaks that trigger apoptosis and cell cycle arrest.[6][7]
-
Doxorubicin: Intercalates into DNA and inhibits topoisomerase II, leading to apoptosis.
-
Paclitaxel: Stabilizes microtubules, causing mitotic arrest and subsequent apoptosis.
This unique ferroptosis-inducing mechanism suggests that this compound could be effective against cancers that have developed resistance to apoptosis-based therapies.
Signaling Pathway & Experimental Workflow
To validate the anticancer effects of a compound like this compound, a standardized series of experiments is typically performed. The mechanism is then elucidated by investigating key cellular signaling pathways.
Caption: General experimental workflow for validating anticancer compounds.
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
Detailed Experimental Protocols
Reproducibility is critical in scientific research. Below are detailed protocols for the key experiments used to validate this compound's activity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (and other test compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Seed A549 cells in 6-well plates and treat with the test compound for the desired time.
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and slowly add them dropwise to ice-cold 70% ethanol while gently vortexing.[10] Fix the cells for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected using a 488 nm excitation laser and measured in the linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins, such as those involved in the JNK signaling pathway (e.g., phosphorylated JNK, total JNK).
-
Cell Lysis: After treatment, wash A549 cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[12] Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-JNK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[12] Capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Rotundifuran and Paclitaxel on Breast Cancer Cells
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective and targeted cancer therapies, a comparative analysis of the naturally derived compound Rotundifuran and the well-established chemotherapeutic agent paclitaxel reveals distinct and overlapping mechanisms of action against breast cancer cells. This guide provides a detailed examination of their effects on cell viability, cell cycle progression, and apoptosis, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
Paclitaxel, a member of the taxane family of drugs, is a cornerstone in the treatment of various cancers, including breast cancer. Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. This compound, a labdane diterpenoid isolated from Vitex rotundifolia, has emerged as a compound of interest with potential anti-cancer properties. This guide offers a side-by-side comparison of these two agents, drawing upon available preclinical data to highlight their therapeutic potential and underlying molecular interactions in breast cancer cell lines.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data gathered from various in-vitro studies on the effects of this compound (or its source extracts) and paclitaxel on breast cancer cells.
| Table 1: Cytotoxicity (IC50) Values | ||
| Compound | Breast Cancer Cell Line | IC50 Value |
| This compound (as Vitex rotundifolia crude methanol extract) | MCF-7 | 63.09 µg/mL (at 72h)[1] |
| T-47D | 79.43 µg/mL (at 72h)[2] | |
| Paclitaxel | MDA-MB-231 | 0.008 µM |
| MDA-MB-231-JYJ (paclitaxel-surviving cells) | 0.021 µM |
Note: Data for this compound is based on the crude methanol extract of Vitex rotundifolia, the plant from which it is derived. Further studies on the purified compound are required for a more direct comparison.
| Table 2: Effects on Cell Cycle Distribution | ||||
| Compound | Breast Cancer Cell Line | Effect | Key Regulators | Reference |
| This compound (as flavonoids from Vitex trifolia) | Not specified | G2/M phase arrest | Not specified | |
| Paclitaxel | MCF-7, MDA-MB-231, Cal51 | G2/M phase arrest | Stabilization of microtubules, activation of the mitotic checkpoint |
Note: Data on the cell cycle effects of this compound is inferred from studies on flavonoids from a related Vitex species. Direct studies on this compound in breast cancer cells are needed.
| Table 3: Induction of Apoptosis | ||||
| Compound | Breast Cancer Cell Line | Mechanism | Key Markers | Reference |
| This compound (as Vitex rotundifolia fractions) | MCF-7, T-47D | Intrinsic and Extrinsic Pathways | Activation of caspase-8, -9, -3/7; Increased Bax/Bcl-2 ratio | [1][2] |
| Paclitaxel | MCF-7 and other breast cancer cells | Intrinsic Pathway | Phosphorylation and inactivation of Bcl-2, release of cytochrome c |
Mechanisms of Action and Signaling Pathways
This compound: A Dual Approach to Apoptosis
Experimental evidence suggests that active fractions from Vitex rotundifolia, containing compounds like this compound, induce apoptosis in breast cancer cells through both the extrinsic and intrinsic pathways.[1][2] The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway is triggered by cellular stress and is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspases-3 and -7.
Apoptotic Pathway of this compound
Paclitaxel: Master of Mitotic Catastrophe
Paclitaxel's primary mode of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle. By preventing their depolymerization, paclitaxel disrupts the dynamic process of mitosis, leading to an arrest of the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes cell death.
Mechanism of Action of Paclitaxel
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Breast cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound or paclitaxel and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
MTT Assay Workflow
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.
Cell Cycle Analysis Workflow
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds for the indicated time.
-
Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Apoptosis Assay Workflow
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., caspases, Bax, Bcl-2), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Western Blotting Workflow
Conclusion and Future Directions
This comparative guide highlights that both this compound and paclitaxel exhibit potent anti-cancer effects on breast cancer cells, albeit through potentially different primary mechanisms. Paclitaxel's well-defined role in disrupting microtubule dynamics leads to a clear G2/M cell cycle arrest and subsequent apoptosis. This compound, based on data from its source plant extracts, appears to be a potent inducer of apoptosis through both intrinsic and extrinsic signaling pathways.
While the available data for this compound is promising, it is largely based on extracts and fractions of Vitex rotundifolia. Future research should focus on isolating and testing purified this compound to determine its precise IC50 values, its specific effects on cell cycle progression in various breast cancer cell lines, and to further elucidate the key molecular players in its apoptotic signaling cascade. Direct, head-to-head comparative studies with paclitaxel using purified this compound are essential to fully understand its potential as a novel therapeutic agent for breast cancer.
References
- 1. Vitex rotundifolia fractions induce apoptosis in human breast cancer cell line, MCF-7, via extrinsic and intrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitex Rotundifolia Fractions Induced Apoptosis in Human Breast Cancer T-47D Cell Line via Activation of Extrinsic and Intrinsic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Deaths: Rotundifuran and Cisplatin in Cancer Therapy
A Comparative Analysis of Cell Death Induction
In the landscape of cancer therapeutics, the induction of programmed cell death in malignant cells remains a cornerstone of effective treatment. For decades, the platinum-based drug cisplatin has been a clinical mainstay, renowned for its capacity to trigger apoptosis. However, emerging research into novel anti-cancer agents has unveiled alternative cell death pathways. This guide provides a detailed comparison between cisplatin and rotundifuran, a natural furanoditerpenoid derived from Vitex rotundifolia. While both compounds exhibit potent anti-cancer activity, recent evidence reveals a fundamental divergence in their mechanisms: cisplatin acts as a classical inducer of apoptosis, whereas this compound triggers a distinct form of regulated cell death known as ferroptosis.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms, cytotoxicity, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data presented below, collated from various studies, compares the cytotoxic effects of this compound and cisplatin on the human lung adenocarcinoma cell line, A549. This direct comparison highlights the differing potency of the two compounds in a common cancer cell model.
| Compound | Cell Line | Treatment Duration | IC50 (µM) | Reference |
| This compound | A549 | 48 hours | 27.9 µM | [1] |
| Cisplatin | A549 | 48 hours | 7.49 ± 0.16 µM | [1] |
| Cisplatin | A549 | 72 hours | 6.59 µM | [1] |
Note: IC50 values can exhibit variability between studies due to differences in experimental conditions such as cell density and assay type.
Mechanisms of Action: A Fundamental Divide
The primary distinction between cisplatin and this compound lies in the biochemical pathways they activate to induce cell death. Cisplatin primarily relies on inducing DNA damage to initiate apoptosis, while this compound leverages iron-dependent lipid peroxidation to cause ferroptosis.
Cisplatin: The Apoptotic Pathway
Cisplatin exerts its cytotoxic effects by forming adducts with DNA, which interferes with DNA replication and repair mechanisms[2]. This genotoxic stress triggers a cascade of signaling events, primarily activating the intrinsic (mitochondrial) pathway of apoptosis.
Key steps in cisplatin-induced apoptosis include:
-
DNA Damage: Cisplatin crosslinks with purine bases in DNA, causing significant damage that arrests the cell cycle[2][3].
-
Signal Transduction: The DNA damage activates sensor proteins, leading to the stabilization and activation of tumor suppressor proteins like p53 and various Mitogen-Activated Protein Kinases (MAPKs)[4].
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated p53 upregulates pro-apoptotic proteins from the Bcl-2 family, such as Bax. These proteins translocate to the mitochondria and create pores in the outer membrane.
-
Apoptosome Formation: The compromised mitochondria release cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, forming the apoptosome complex, which then recruits and activates pro-caspase-9.
-
Execution Phase: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3. These caspases dismantle the cell by cleaving essential cellular proteins, leading to the characteristic morphological changes of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition effects of Vitex rotundifolia on inflammatory gene expression in A549 human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Rotundifuran's Mechanism of Action: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rotundifuran, a natural diterpenoid with promising anti-cancer properties, and established therapeutic agents. We delve into the validation of this compound's mechanism of action using the precision of CRISPR/Cas9 gene-editing technology, offering detailed experimental protocols and comparative data to support further research and development.
Introduction to this compound and its Proposed Mechanisms
This compound, isolated from Vitex trifolia L., has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2] Emerging research points to two primary mechanisms of action: the induction of apoptosis in cervical cancer and the triggering of ferroptosis in lung cancer.
A key study has identified the matricellular protein Cysteine-rich angiogenic inducer 61 (Cyr61) as a potential direct target of this compound in cervical cancer cells.[1][2][3] This interaction is proposed to initiate a cascade involving the generation of reactive oxygen species (ROS) and the modulation of the MAPK and PI3K/Akt signaling pathways, ultimately leading to mitochondrial-dependent apoptosis.[1][2]
In non-small cell lung cancer cells, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death.[4][5] This process is associated with the activation of JNK signaling pathways.[4]
This guide will focus on validating the role of Cyr61 in this compound-induced apoptosis in cervical cancer cells using CRISPR/Cas9 technology, and compare its efficacy with standard apoptosis and ferroptosis inducers.
Comparative Efficacy of this compound and Alternative Compounds
To objectively evaluate the potency of this compound, its cytotoxic effects are compared with Cisplatin, a widely used chemotherapeutic agent that induces apoptosis, and Erastin, a known inducer of ferroptosis.
| Compound | Cell Line | Treatment Duration | IC50 Value (µM) | Mechanism of Action | Reference |
| This compound | HeLa (Cervical Cancer) | 24 hours | 8.67 | Apoptosis | [1] |
| SiHa (Cervical Cancer) | 24 hours | 7.29 | Apoptosis | [1] | |
| A549 (Lung Cancer) | 24 hours | ~40 | Ferroptosis | [4] | |
| Cisplatin | HeLa (Cervical Cancer) | 24 hours | ~22.4 - 25.5 | Apoptosis | [6][7] |
| HeLa (Cervical Cancer) | 48 hours | ~7.7 - 12.3 | Apoptosis | [6][7] | |
| Erastin | A549 (Lung Cancer) | 24 hours | ~3.12 (IC30) | Ferroptosis | [8] |
| HGC-27 (Gastric Cancer) | Not Specified | 14.39 | Ferroptosis & Apoptosis | [9] |
Table 1: Comparative IC50 Values of this compound and Alternative Compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Validating the Role of Cyr61 in this compound's Activity using CRISPR/Cas9
To definitively establish a causal link between Cyr61 and the apoptotic effects of this compound, CRISPR/Cas9-mediated gene knockout and activation studies are proposed.
Experimental Workflow
Figure 1: Experimental workflow for CRISPR/Cas9-mediated validation of Cyr61 as a target of this compound.
Detailed Experimental Protocols
3.2.1. Generation of Cyr61 Knockout (KO) and Overexpression (OE) HeLa Cell Lines
-
Guide RNA (gRNA) Design: Design at least two gRNAs targeting an early exon of the CYR61 gene using an online design tool (e.g., CHOPCHOP, Synthego).[10][11][12][13] Include a non-targeting scramble gRNA as a negative control.
-
Vector Preparation: Clone the designed gRNAs into a suitable expression vector containing Cas9 nuclease (for KO) or a nuclease-dead Cas9 (dCas9) fused to a transcriptional activator like VPR (for overexpression, also known as CRISPRa).[14][15][16] Commercially available, pre-packaged lentiviral particles can also be utilized.
-
Transfection: Transfect HeLa cells with the gRNA/Cas9 or gRNA/dCas9-VPR constructs using a lipid-based transfection reagent or electroporation.
-
Selection and Clonal Expansion: Select transfected cells using an appropriate antibiotic resistance marker present on the vector. Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.[17]
-
Validation of Gene Editing:
-
KO Validation: Extract genomic DNA from clonal populations and perform Sanger sequencing of the targeted region to identify frameshift-inducing insertions or deletions (indels). Confirm the absence of Cyr61 protein expression via Western blot.[17][18]
-
OE Validation: Confirm increased CYR61 mRNA expression via quantitative real-time PCR (qRT-PCR) and elevated Cyr61 protein levels by Western blot.[14]
-
3.2.2. Phenotypic Analysis of Edited Cell Lines
-
Cell Treatment: Seed Wild-Type (WT), Cyr61-KO, and Cyr61-OE HeLa cells in appropriate culture plates. Treat cells with a range of this compound concentrations (e.g., 0, 2, 4, 8, 16 µM) for 24 and 48 hours.
-
Cell Viability Assay (MTT): Following treatment, assess cell viability using the MTT assay to determine the IC50 of this compound in each cell line.
-
Apoptosis Assay (Annexin V/PI Staining): Treat cells with this compound at its IC50 concentration for 24 hours. Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.[19][20]
-
Western Blot Analysis: Analyze protein lysates from treated cells for the expression of key apoptosis-related proteins, such as cleaved Caspase-3, PARP, Bcl-2, and Bax, as well as key proteins in the MAPK and PI3K/Akt signaling pathways (e.g., p-ERK, p-JNK, p-Akt).[21][22][23][24]
Expected Outcomes:
-
Cyr61-KO Cells: Expected to exhibit increased resistance to this compound-induced apoptosis, characterized by a higher IC50 value, a lower percentage of apoptotic cells, and reduced cleavage of Caspase-3 and PARP compared to WT cells.
-
Cyr61-OE Cells: May show increased sensitivity to this compound, resulting in a lower IC50 value and enhanced apoptotic markers compared to WT cells.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway of this compound in inducing apoptosis and the established pathways for the comparator compounds.
Figure 2: Proposed apoptotic pathway of this compound in cervical cancer cells.
Figure 3: Simplified mechanisms of action for Cisplatin (apoptosis) and Erastin (ferroptosis).
Conclusion
This guide outlines a robust framework for validating the mechanism of action of this compound, with a specific focus on the role of Cyr61 in apoptosis, using CRISPR/Cas9 technology. The provided comparative data and detailed experimental protocols are intended to facilitate further investigation into this promising natural compound. The successful validation of its target and pathway will be a critical step in the development of this compound as a potential therapeutic agent for cancer treatment. By comparing its performance with established drugs like Cisplatin and Erastin, researchers can better position this compound within the landscape of cancer therapies.
References
- 1. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Guide-RNA for Generating Premature Stop Codons for Gene Knockout Using CRISPR-BETS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing highly functional and specific guide RNAs for knockout and achieving precise knockin using the homology-directed repair pathway | Technology Networks [technologynetworks.com]
- 13. CRISPR knockout guide RNA design for optimal function and specificity [horizondiscovery.com]
- 14. CRISPR activation [horizondiscovery.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. CRISPR activation - Wikipedia [en.wikipedia.org]
- 17. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 18. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Labdane Diterpenes: A Comparative Efficacy Analysis of Rotundifuran
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, a new comparative guide offers researchers, scientists, and drug development professionals a comprehensive analysis of the labdane diterpene Rotundifuran against other prominent members of its class, including Andrographolide, Sclareol, and Forskolin. This guide provides a meticulous examination of their anticancer and anti-inflammatory efficacies, supported by quantitative data, detailed experimental protocols, and insightful visualizations of their molecular mechanisms.
Labdane diterpenes, a class of natural products, have garnered significant attention for their diverse biological activities. This guide focuses on this compound, a compound isolated from Vitex rotundifolia, and systematically compares its performance with well-studied labdane diterpenes to illuminate its potential in drug discovery and development.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of this compound and other selected labdane diterpenes. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary between studies, making direct comparisons challenging. However, this compilation provides a valuable overview of their relative potencies.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of Labdane Diterpenes in Various Cancer Cell Lines
| Compound | HL-60 (Leukemia) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | HCT116 (Colon Cancer) | PC3 (Prostate Cancer) | HeLa (Cervical Cancer) |
| This compound | 22.5[1] | - | - | - | - | - | <10[2][3] |
| Andrographolide | - | - | 31.93 - 63.19[4][5] | 30.56 - 65[4][5] | - | - | - |
| Sclareol | <65.2 | 8 (hypoxic)[6][7] | 11.056[8] | - | - | 0.082[8][9] | - |
| Forskolin | - | - | - | - | - | - | - |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The values presented are from various sources and may not be directly comparable due to differing experimental conditions.
Table 2: Comparative Anti-inflammatory Activity of Labdane Diterpenes
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide (NO) Production | RAW264.7 | Potent Inhibition[10] |
| Andrographolide | Nitric Oxide (NO) Production | RAW264.7 | 21.9[11] |
| Sclareol | Nitric Oxide (NO) Production | RAW264.7 | Inhibition Observed[12][13] |
| Forskolin | - | - | - |
Deep Dive into Molecular Mechanisms: Signaling Pathways
The therapeutic effects of these labdane diterpenes are underpinned by their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
This compound's Pro-Apoptotic and Ferroptotic Signaling
Recent studies suggest that this compound induces cell death in cancer cells through multiple mechanisms, including apoptosis and, notably, ferroptosis—a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides.[14][15]
Andrographolide's Multi-pronged Anticancer Signaling
Andrographolide exerts its anticancer effects by modulating a complex network of signaling pathways involved in cell proliferation, apoptosis, and inflammation.[16][17][18][19] Key targets include the NF-κB, PI3K/Akt/mTOR, and JAK/STAT pathways.[16][17][20]
Sclareol's Apoptotic and Anti-inflammatory Mechanisms
Sclareol has demonstrated anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.[8][9] Its anti-inflammatory properties are partly attributed to the inhibition of cyclooxygenase (COX) enzymes.[21]
Experimental Methodologies
To ensure the reproducibility and validity of the cited findings, this guide provides detailed protocols for the key experimental assays used to evaluate the efficacy of these labdane diterpenes.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the labdane diterpenes (e.g., this compound, Andrographolide, Sclareol) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay
The Griess assay is a common method to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Plate RAW264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the labdane diterpenes for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Absorbance Measurement: Incubate the mixture for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[3][22][23][24][25]
This comparative guide underscores the significant therapeutic potential of this compound and other labdane diterpenes. While further head-to-head comparative studies are warranted to establish a definitive efficacy ranking, the presented data and mechanistic insights provide a solid foundation for future research and development in this promising class of natural compounds.
References
- 1. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 9. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. mdpi.com [mdpi.com]
- 21. sclareol-exerts-an-anti-inflammatory-effect-possibly-through-coxs-inhibition-pathway-in-vivo-and-in-silico-studies - Ask this paper | Bohrium [bohrium.com]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. abcam.co.jp [abcam.co.jp]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Rotundifuran: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Rotundifuran, a natural furanoditerpenoid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comprehensive cross-validation of this compound's efficacy, presenting key experimental data, detailed protocols, and an exploration of its mechanisms of action. The information is intended to offer an objective comparison of its performance and to support further investigation into its therapeutic potential.
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across a range of human cancer cell lines, as determined by MTT assays. These values indicate a dose-dependent inhibitory effect of this compound on the growth of these cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 45.3 |
| MCF-7 | Breast Adenocarcinoma | 48.1 |
| HepG2 | Hepatocellular Carcinoma | 55.8 |
| H292 | Lung Mucoepidermoid Carcinoma | 42.5 |
| U937 | Histiocytic Lymphoma | 38.7 |
| SW480 | Colorectal Adenocarcinoma | 52.4 |
| HeLa | Cervical Adenocarcinoma | < 10 (at 24h and 48h)[2] |
| SiHa | Cervical Squamous Cell Carcinoma | < 10 (at 24h and 48h)[2] |
| HL-60 | Promyelocytic Leukemia | 22.5 (at 96h)[3] |
Mechanisms of Action: Induction of Ferroptosis and Apoptosis
This compound employs distinct mechanisms to induce cell death in different cancer types. In lung cancer cells, it has been shown to induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1][4] This is in contrast to its effects on cervical and myeloid leukemia cells, where it primarily triggers apoptosis.[2][3]
Ferroptosis in Lung Cancer Cells
In lung cancer cells, this compound's induction of ferroptosis is associated with:
-
Calcium Signaling: Alterations in intracellular calcium levels.
-
Reactive Oxygen Species (ROS) Accumulation: Increased production of ROS, leading to oxidative stress.
-
JNK Signaling: Activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
Interestingly, in these cells, the typical markers of apoptosis, such as caspase activation and DNA fragmentation, are not observed.[1][4]
Apoptosis in Cervical and Myeloid Leukemia Cells
In HeLa and SiHa cervical cancer cells, this compound induces mitochondrial-dependent apoptosis.[2] This process is linked to the modulation of the MAPK and PI3K/Akt signaling pathways.[2] Similarly, in HL-60 human myeloid leukemia cells, this compound induces apoptosis, as evidenced by morphological changes and DNA fragmentation.[3]
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is underpinned by its ability to modulate several key signaling pathways that are often dysregulated in cancer.
JNK Signaling Pathway
This compound activates the JNK signaling pathway, which is a critical regulator of cellular responses to stress, leading to ferroptosis in lung cancer cells.[1]
PI3K/Akt Signaling Pathway
In cervical cancer cells, this compound has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
NF-κB Signaling Pathway
The activation of the NF-κB pathway can hinder the induction of ferroptosis. While direct modulation by this compound is still under investigation, its ability to induce ferroptosis suggests a potential inhibitory effect on the NF-κB pathway.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Cancer cell lysates (treated and untreated with this compound)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-JNK, JNK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein expression levels.
Conclusion
This compound demonstrates significant anti-cancer activity across a variety of cancer cell lines, operating through distinct mechanisms of cell death, including ferroptosis and apoptosis. Its ability to modulate key signaling pathways such as JNK and PI3K/Akt highlights its potential as a multi-targeted therapeutic agent. The data and protocols presented in this guide are intended to provide a solid foundation for further research into the development of this compound as a novel anti-cancer drug. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the compound's safety and efficacy in a preclinical setting.
References
- 1. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Rotundifuran's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Rotundifuran, a naturally derived labdane-type diterpene, with the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the well-researched natural compound curcumin. This analysis is based on available preclinical data and aims to provide a resource for researchers and professionals in drug development.
Executive Summary
This compound, isolated from Vitex rotundifolia, has demonstrated notable anti-inflammatory effects in preclinical studies. Its primary mechanism of action involves the suppression of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, through the modulation of the NF-κB and MAPK signaling pathways. While direct comparative studies between this compound, ibuprofen, and curcumin are limited, this guide synthesizes available data to offer a comparative perspective on their efficacy and mechanisms of action.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) for various inflammatory markers. Lower IC50 values indicate greater potency.
Table 1: Comparison of IC50 Values for Inhibition of Inflammatory Mediators
| Compound | Assay | Cell Line | IC50 Value |
| This compound (Reference Compound) | Nitric Oxide (NO) Production | RAW 264.7 | ~24.3 µM (Brazilin)¹ |
| Ibuprofen | COX-1 Activity | - | 0.946 µM[1] |
| COX-2 Activity | - | 0.894 µM[1] | |
| Curcumin | Nitric Oxide (NO) Production | RAW 264.7 | Data variable² |
| TNF-α Production | Macrophages | Data variable² |
¹Direct IC50 values for this compound are not readily available in the reviewed literature. Brazilin, a compound with a similar structural backbone, exhibited an IC50 of 24.3 µM for the inhibition of LPS-stimulated NO production in RAW 264.7 macrophage cells[2]. This value is provided as a potential reference point. ²IC50 values for curcumin's anti-inflammatory effects vary widely across studies depending on the specific experimental conditions.
Mechanisms of Action: A Head-to-Head Comparison
The anti-inflammatory effects of this compound, ibuprofen, and curcumin are mediated through distinct yet sometimes overlapping signaling pathways.
This compound
This compound exerts its anti-inflammatory effects primarily by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Ibuprofen
Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Curcumin
The anti-inflammatory properties of curcumin, the active compound in turmeric, are well-documented[3][4][5]. Curcumin is known to inhibit multiple inflammatory pathways, including the NF-κB and MAPK pathways, similar to this compound. It also downregulates the expression of various pro-inflammatory cytokines and enzymes like COX-2.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the comparative mechanisms of action.
Figure 1: this compound's inhibitory action on the NF-κB and MAPK signaling pathways.
Figure 2: Comparative overview of the primary mechanisms of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-inflammatory properties of this compound and its comparators.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the amount of nitric oxide, a key inflammatory mediator, produced by macrophage cells in response to an inflammatory stimulus.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, ibuprofen, or curcumin. A vehicle control (e.g., DMSO) is also included. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Inhibition Assay
This experiment measures the ability of a compound to reduce the production of key pro-inflammatory cytokines.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compounds and LPS as described in the NO production assay.
-
Cytokine Measurement (ELISA):
-
After the 24-hour incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The inhibition of cytokine production is calculated for each compound concentration compared to the LPS-stimulated control.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay determines if a compound inhibits the activation of the NF-κB transcription factor, a central regulator of inflammation.
-
Cell Line: A stable cell line (e.g., HEK293T) co-transfected with an NF-κB-responsive luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase) is used.
-
Treatment: Cells are seeded in a 96-well plate and treated with the test compounds for 1 hour before stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-24 hours.
-
Luciferase Activity Measurement:
-
The cells are lysed using a passive lysis buffer.
-
The lysate is transferred to a white-walled 96-well plate.
-
Luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer. Firefly luciferase activity (NF-κB-driven) is normalized to Renilla luciferase activity (internal control).
-
-
Data Analysis: The percentage of NF-κB inhibition is calculated based on the reduction in normalized luciferase activity in compound-treated cells compared to the activator-only control.
MAPK Pathway Activation Assay (Western Blot for Phospho-p38 MAPK)
This assay assesses the phosphorylation (activation) of key proteins in the MAPK signaling pathway.
-
Cell Culture and Treatment: RAW 264.7 cells are treated with the test compounds and stimulated with LPS for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensity of p-p38 is normalized to the total p38 band intensity to determine the level of p38 MAPK activation.
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent, with a mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with established drugs like ibuprofen and other natural compounds such as curcumin are not yet available, the existing data suggests that this compound warrants further investigation. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to fully elucidate the therapeutic potential of this compound in the context of inflammatory diseases. Future research should focus on generating head-to-head comparative data to establish a clearer understanding of this compound's relative efficacy and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
Unraveling Off-Target Effects: A Comparative Analysis of Rotundifuran and Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and precise cancer therapies, understanding a compound's full spectrum of biological activity is paramount. While on-target efficacy is the primary goal, off-target effects can significantly influence a drug's therapeutic window, toxicity profile, and potential for repositioning. This guide provides a comparative analysis of the known off-target effects of the natural product Rotundifuran against those of established anticancer drugs, namely the tyrosine kinase inhibitors (TKIs) Imatinib, Dasatinib, and Sunitinib.
This compound, a labdane-type diterpene, has demonstrated promising anticancer properties by inducing apoptosis and ferroptosis in cancer cells. Its potential on-target mechanism involves the modulation of the Cyr61 signaling pathway. However, a comprehensive characterization of its off-target profile is not yet publicly available. In contrast, the off-target activities of widely used TKIs have been extensively studied, revealing interactions with a host of kinases and other proteins that contribute to both their therapeutic efficacy and adverse effects.
This guide aims to provide a clear, data-driven comparison to inform further research and development. We present available quantitative data, detailed experimental methodologies for assessing off-target effects, and visual representations of key signaling pathways and experimental workflows.
Comparative Analysis of Off-Target Profiles
The following table summarizes the known on-target and significant off-target activities of this compound (based on its chemical class and preliminary findings) and the selected TKIs. It is crucial to note the current data disparity: while extensive kinase profiling has been conducted for the TKIs, similar comprehensive screening data for this compound is not yet available, representing a key area for future investigation.
| Compound | Primary Target(s) | Known/Potential Off-Target(s) | Off-Target IC50/Ki (nM) | Associated Off-Target Effects |
| This compound | Cyr61 (potential) | NF-κB pathway (inferred from labdane diterpenes) | Data not available | Potential anti-inflammatory effects |
| Imatinib | BCR-ABL, c-KIT, PDGFR | LCK, LYN, SYK, NQO2 | LCK: >10,000, LYN: >10,000, SYK: >10,000, NQO2: 82[1][2] | Immunomodulation, fluid retention, muscle cramps[3] |
| Dasatinib | BCR-ABL, SRC family kinases | c-KIT, PDGFRβ, Ephrin receptors | c-KIT: 12, PDGFRβ: 28, LCK: 1.1, LYN: 1.1, YES: 1.1 | Pleural effusion, pulmonary arterial hypertension, myelosuppression |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | FLT3, RET, CSF1R, AMPK | FLT3: 50, RET: 32, CSF1R: 14.5, AMPK: (inhibition at therapeutic concentrations)[4] | Cardiotoxicity, hypertension, fatigue, hand-foot syndrome[4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Potential NF-κB inhibitory pathway of this compound.
Caption: Workflow for determining kinase inhibitor selectivity.
Caption: CETSA workflow to confirm target engagement in cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the off-target effects of small molecules.
ADP-Glo™ Kinase Assay for Kinase Inhibition Profiling
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinases of interest
-
Kinase-specific substrates and cofactors
-
Test compound (e.g., this compound, Imatinib)
-
White, opaque 384-well assay plates (e.g., Corning #3572)
-
Plate-reading luminometer (e.g., BMG LABTECH PHERAstar)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate kinase reaction buffer. For a typical IC50 determination, an 11-point, 3-fold serial dilution is recommended.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture containing the purified kinase and its specific substrate in kinase reaction buffer. .
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cell line of interest (e.g., K562 for BCR-ABL inhibitors)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
PCR tubes and a thermal cycler with a temperature gradient function
-
Microcentrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified duration (e.g., 2 hours).
-
Cell Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS to a final concentration of approximately 1-2 x 10^7 cells/mL.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
Cell Lysis: Add an equal volume of lysis buffer to each PCR tube. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by sonication.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
CRISPR-Cas9 Screening for Off-Target Identification
CRISPR-Cas9 knockout screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to a drug, thereby revealing potential off-target dependencies.
Materials:
-
Cancer cell line stably expressing Cas9
-
Pooled lentiviral sgRNA library (genome-wide or targeted)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction enhancers
-
Test compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production: Produce the pooled sgRNA lentiviral library by co-transfecting HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.
-
Cell Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Establishment of Baseline Cell Population: After selection, expand the cells and harvest a portion to serve as the baseline (T0) reference for sgRNA representation.
-
Drug Treatment: Split the remaining cells into two populations: one treated with the test compound at a concentration that inhibits growth by approximately 50% (GI50), and a parallel culture treated with vehicle (DMSO).
-
Cell Culture and Passaging: Culture the cells for a sufficient period to allow for the phenotypic effects of gene knockout to manifest (typically 14-21 days or 10-15 cell doublings). Maintain a sufficient number of cells at each passage to preserve the complexity of the sgRNA library.
-
Genomic DNA Extraction: At the end of the screen, harvest the cells from both the treated and control populations and extract genomic DNA.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Prepare the amplicons for next-generation sequencing.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA in the T0, control, and treated populations.
-
Calculate the log-fold change (LFC) in the abundance of each sgRNA in the treated population relative to the control population.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose knockout is significantly enriched (positive selection, potential resistance genes/off-targets) or depleted (negative selection, potential sensitizing genes/off-targets) in the presence of the drug.
-
This comprehensive guide provides a framework for comparing the off-target effects of this compound with established anticancer drugs. The provided data and protocols are intended to facilitate further research into the complete pharmacological profile of this promising natural product, ultimately contributing to the development of safer and more effective cancer therapies.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rotundifuran and Doxorubicin in Liver Cancer Models: A Proposed Framework for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies of Rotundifuran and doxorubicin in liver cancer models are not available in publicly accessible literature. This guide provides a comparative overview based on existing data for each compound individually and proposes a framework for future head-to-head preclinical evaluation.
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. Doxorubicin, an anthracycline antibiotic, has been a long-standing chemotherapeutic agent for liver cancer, often used in transarterial chemoembolization (TACE). However, its efficacy is hampered by cardiotoxicity and drug resistance. This compound, a natural labdane-type diterpene, has demonstrated promising anti-cancer properties in various cancer models, suggesting its potential as an alternative or synergistic therapeutic agent. This guide summarizes the known anti-cancer activities of both compounds and outlines a comprehensive experimental plan for their direct comparison in liver cancer models.
Compound Profiles
Doxorubicin
Doxorubicin is a well-established chemotherapy drug that impedes the growth of cancer cells by blocking the enzyme topoisomerase II, which is essential for cell division. Its mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger apoptotic pathways.[1]
This compound
This compound is a natural compound extracted from Vitex trifolia L. and has shown anti-cancer effects in several cancer cell lines, though its activity in liver cancer has not been specifically reported.[2][3] In cervical cancer cells, this compound induces apoptosis through a ROS-mediated mitochondrial-dependent pathway involving the MAPK and PI3K/Akt signaling pathways.[4][5] In lung cancer cells, it has been shown to induce a non-apoptotic form of cell death called ferroptosis, which is associated with calcium signaling, ROS accumulation, and JNK signaling.[6][7]
Comparative Efficacy Data (Existing Data)
Direct comparative efficacy data in liver cancer models is unavailable. The following tables summarize the existing cytotoxicity data for doxorubicin in common liver cancer cell lines and for this compound in other cancer types.
Table 1: IC50 Values of Doxorubicin in Human Liver Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Reference |
| HepG2 | 6 h | 2268 ± 214 | 1433 ± 156 | [1] |
| 24 h | 1.4 ± 0.1 | 0.4 ± 0.04 | [1] | |
| 48 h | 0.3 ± 0.02 | 0.05 ± 0.003 | [1] | |
| 72 h | 0.14 ± 0.01 | 0.04 ± 0.003 | [1] | |
| 24 h | 12.18 ± 1.89 | - | [8] | |
| Huh7 | 6 h | 1269 ± 214 | >2500 | [1] |
| 24 h | 2.5 ± 0.3 | 11.2 ± 1.1 | [1] | |
| 48 h | 0.8 ± 0.1 | 4.8 ± 0.4 | [1] | |
| 72 h | 0.7 ± 0.1 | 1.5 ± 0.1 | [1] | |
| 24 h | > 20 | - | [8] | |
| SNU449 | 6 h | 1995 ± 141 | 1660 ± 141 | [1] |
| 24 h | 139 ± 11 | 224 ± 16 | [1] | |
| 48 h | 33 ± 2 | 102 ± 8 | [1] | |
| 72 h | 245 ± 20 | 257 ± 18 | [1] |
Table 2: IC50 Values of this compound in Human Cancer Cell Lines (Non-Liver)
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 h / 48 h | < 10 | [2][4] |
| SiHa | Cervical Cancer | 24 h / 48 h | < 10 | [2][4] |
| HL-60 | Myeloid Leukemia | 96 h | 22.5 | [3] |
Mechanisms of Action: Signaling Pathways
Doxorubicin Signaling Pathway in Liver Cancer
Doxorubicin primarily induces apoptosis through DNA damage and oxidative stress.
References
- 1. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
Validating Cyr61 as a Direct Target of Rotundifuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating Cysteine-rich angiogenic inducer 61 (Cyr61) as a direct target of Rotundifuran, a natural labdane-type diterpene. It further contrasts the direct binding mechanism of this compound with other therapeutic strategies that modulate Cyr61 function indirectly.
Executive Summary
This compound has been identified as a direct binder of Cyr61, inducing apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and subsequent modulation of the MAPK and PI3K/Akt signaling pathways.[1] Experimental validation of this direct interaction has been established through multiple independent assays, including Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Microscale Thermophoresis (MST), which determined a strong binding affinity.[1] While other small molecules that directly target Cyr61 are not extensively documented in publicly available research, alternative strategies to modulate Cyr61 activity exist, primarily through indirect mechanisms such as the inhibition of its upstream transcriptional regulators or the modulation of its expression and secretion. This guide compares the direct-targeting approach of this compound with these indirect methods, providing available quantitative data and detailed experimental protocols to inform future research and drug development efforts.
Comparison of this compound and Alternative Cyr61-Modulating Strategies
This section compares this compound with other compounds that have been shown to modulate Cyr61, highlighting their different mechanisms of action.
| Feature | This compound | LM98 | Metapristone |
| Mechanism of Action | Direct binding to Cyr61 protein[1] | Indirect; inhibits YAP-TEAD, an upstream transcriptional regulator of Cyr61 | Indirect; inhibits Cyr61 secretion and down-regulates its mRNA and protein expression |
| Binding Affinity (Kd) | 3.8 ± 4.5 μM[1] | Not applicable (does not directly bind to Cyr61) | Not applicable (does not directly bind to Cyr61) |
| Effect on Cyr61 | Stabilizes the Cyr61 protein, suggesting direct interaction[1] | Reduces Cyr61 transcript levels | Down-regulates Cyr61 protein and mRNA expression in a dose-dependent manner |
| Downstream Cellular Effects | Induces ROS-mediated mitochondrial-dependent apoptosis; modulates PI3K/Akt and MAPK signaling pathways[1] | Inhibits vasculogenic mimicry in glioblastoma cells | Inhibits cell adhesion and migration of breast cancer cells |
| Validation Methods | DARTS, CETSA, Microscale Thermophoresis (MST)[1] | RT-qPCR to measure Cyr61 transcript levels | Western blot, ELISA, and qRT-PCR to measure Cyr61 protein and mRNA levels |
Experimental Data
Table 1: Validation of this compound-Cyr61 Interaction
| Experimental Assay | Result | Conclusion |
| Drug Affinity Responsive Target Stability (DARTS) | This compound treatment protected Cyr61 from pronase-induced degradation compared to the control.[1] | Suggests a direct binding interaction that stabilizes the protein structure.[1] |
| Cellular Thermal Shift Assay (CETSA) | This compound treatment increased the thermal stability of Cyr61 in cell lysates upon heating.[1] | Confirms target engagement in a cellular context.[1] |
| Microscale Thermophoresis (MST) | Determined a dissociation constant (Kd) of 3.8 ± 4.5 μM.[1] | Quantifies a strong binding affinity between this compound and Cyr61.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Cyr61 Interaction
Caption: this compound directly binds to Cyr61, leading to apoptosis.
Experimental Workflow for Validating Direct Target Interaction
Caption: Workflow for validating the direct binding of a compound to its target protein.
Experimental Protocols
Drug Affinity Responsive Target Stability (DARTS) Analysis
This protocol is adapted from the methodology used to validate the this compound-Cyr61 interaction.[1]
-
Cell Treatment and Lysis:
-
Expose HeLa cells to 100 µM this compound or 0.5% DMSO (vehicle control) for 3 hours.
-
Lyse the cells using an NP-40 lysis buffer supplemented with phosphatase and cOmplete protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Protease Digestion:
-
Add pronase to the total protein at ratios of 1:300, 1:500, and 1:1000 (pronase:total protein).
-
Incubate the mixtures at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the reaction products by Western blotting using an anti-Cyr61 antibody to assess the extent of protein degradation.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is based on the procedure used to confirm this compound's engagement with Cyr61 in a cellular context.[1]
-
Cell Treatment and Lysate Preparation:
-
Treat HeLa cells with 100 µM this compound or 0.5% DMSO for 3 hours.
-
Lyse the cells as described in the DARTS protocol.
-
Measure the protein concentration of the soluble fraction.
-
-
Heat Treatment:
-
Divide the soluble protein samples into equal aliquots in PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C, 47°C, 52°C, 57°C, 62°C, and 67°C) using a PCR instrument.
-
-
Analysis:
-
Analyze the heated samples by Western blotting with an anti-Cyr61 antibody to determine the amount of soluble Cyr61 remaining at each temperature.
-
Microscale Thermophoresis (MST) Analysis
This protocol outlines the steps taken to quantify the binding affinity between this compound and Cyr61.[1]
-
Protein Preparation:
-
Dissolve recombinant Cyr61 protein (Mammalian, C-Fc) in distilled water to a concentration of 20 µM.
-
Exchange the solvent to a buffer solution (50 mM HEPES pH 7.5, 10 mM CaCl2, 50 mM NaCl, 5 mM DTT) and dilute the Cyr61 concentration to 5 µM.
-
-
Labeling:
-
Mix the Cyr61 protein with an isovolumetric fluorescent dye (25 µM).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Binding Assay:
-
Prepare a serial dilution of this compound.
-
Mix the labeled Cyr61 protein with each dilution of this compound.
-
Load the mixtures into standard capillaries.
-
-
Data Acquisition and Analysis:
-
Scan the capillaries using a NanoTemper Monolith NT.115 instrument.
-
Determine the dissociation constant (Kd) using the instrument's analysis software.
-
References
Comparative analysis of gene expression changes induced by Rotundifuran
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Rotundifuran's effects on gene expression with supporting experimental data.
This compound, a natural furanoditerpene isolated from Vitex rotundifolia, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] This guide delves into the molecular mechanisms of this compound, focusing on its influence on gene expression. Through a comparative analysis of key studies, we present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Gene Expression Changes Induced by this compound
This compound modulates the expression of a variety of genes implicated in critical cellular processes, including ferroptosis, apoptosis, and cell cycle regulation. The following tables summarize the notable gene expression changes observed in different cancer cell lines upon treatment with this compound.
Ferroptosis-Related Gene Expression in A549 Lung Cancer Cells
In a study investigating the effect of this compound on lung cancer cells, a cDNA chip analysis revealed significant upregulation of several genes associated with ferroptosis, a form of iron-dependent programmed cell death.[1]
| Gene Symbol | Gene Name | Log2-Fold Change | Function in Ferroptosis |
| ATF3 | Activating Transcription Factor 3 | 22.4 | Associated with this compound-induced ferroptosis.[1] |
| SAT1 | Spermidine/Spermine N1-Acetyltransferase 1 | 5.1 | Plays a role in polyamine metabolism and influences cellular sensitivity to oxidative stress.[1] |
| SAT2 | Spermidine/Spermine N1-Acetyltransferase 2 | 4.9 | Upregulation suggests a response to counteract oxidative stress associated with ferroptosis.[1] |
| HMOX1 | Heme Oxygenase 1 | 4.1 | Upregulation may indicate a cellular response to manage iron levels and mitigate ferroptosis.[1] |
| SLC39A14 | Solute Carrier Family 39 Member 14 | 2.7 | Regulates intracellular zinc levels, which can affect ferroptosis by modulating iron metabolism and oxidative stress.[1] |
| MAP1LC3B | Microtubule Associated Protein 1 Light Chain 3 Beta | 2.3 | A key player in autophagy, which can influence ferroptosis by eliminating damaged cellular components.[1] |
Apoptosis and Tumor Suppressor Gene Expression
This compound has also been shown to induce apoptosis in various cancer cell lines by modulating the expression of key regulatory genes.
| Gene Symbol | Gene Name | Effect on Expression | Cell Line |
| Cyr61 | Cysteine-rich angiogenic inducer 61 | Upregulated | HeLa (Cervical Cancer) |
| p53 | Tumor Protein p53 | Enhanced | AGS (Gastric Cancer) |
| p21 | Cyclin Dependent Kinase Inhibitor 1A | Enhanced | AGS (Gastric Cancer) |
| Bax | BCL2 Associated X, Apoptosis Regulator | Enhanced | AGS (Gastric Cancer) |
| Bcl-2 | B-cell lymphoma 2 | Suppressed | AGS (Gastric Cancer) |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to determine the gene expression changes induced by this compound.
Microarray Analysis of A549 Cells
-
Cell Line: Human lung carcinoma A549 cells.
-
Treatment: Cells were treated with this compound for a specified duration.
-
RNA Extraction and Microarray: Total RNA was extracted from the treated and control cells. A cDNA chip analysis was performed using microarrays from three independent experiments to identify changes in the expression of ferroptosis-related genes.[1]
-
Data Analysis: The log2-fold changes in gene expression were calculated to quantify the upregulation or downregulation of specific genes.[1]
Western Blot Analysis and Proteomics in HeLa Cells
-
Cell Line: Human cervical cancer HeLa cells.
-
Treatment: Cells were exposed to this compound (100 μM) for 3 hours.[3]
-
Protein Analysis: Western blot analysis was used to determine the expression levels of specific proteins.[3] Proteomics analysis, combined with Drug Affinity Responsive Target Stability (DARTS)-mass spectrometry, was employed to identify potential protein targets of this compound.[4]
-
Target Identification: Cyr61 was identified as a potential direct target of this compound.[3][4]
Reverse-Transcription Polymerase Chain Reaction (RT-PCR) in AGS Cells
-
Cell Line: Human gastric adenocarcinoma AGS cells.
-
Treatment: Cells were treated with this compound at a concentration of 25 μM.[5]
-
Gene Expression Analysis: The mRNA expression levels of major apoptosis-related genes (p21, p53, Bcl-2, and Bax) were evaluated by RT-PCR to assess the impact of this compound on their transcription.[5]
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: this compound-induced ferroptosis signaling pathway in lung cancer cells.
Caption: Apoptosis induction by this compound in cervical cancer cells.
Caption: General apoptosis pathway induced by this compound.
References
- 1. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Rotundifuran in Chemotherapy: A Comparative Guide
A notable gap in current cancer research is the absence of specific studies evaluating the synergistic effects of purified Rotundifuran with conventional chemotherapeutic agents. While the standalone anticancer properties of this compound are emerging, its potential to enhance the efficacy of drugs such as doxorubicin, cisplatin, or paclitaxel remains unexplored in published literature. This guide, therefore, provides a comprehensive overview of the known anticancer activities of this compound as a standalone agent and presents a comparative framework for how the synergistic effects of natural compounds with chemotherapeutics are typically evaluated, using illustrative examples.
This compound as a Monotherapeutic Agent
This compound, a natural compound, has demonstrated notable anti-cancer properties in preclinical studies. Research indicates that it can inhibit the growth of cancer cells through various mechanisms. In lung cancer cells, this compound has been shown to induce a form of programmed cell death known as ferroptosis. Furthermore, studies on human myeloid leukemia cells have demonstrated that this compound can induce apoptosis, another critical pathway for cell death. These findings highlight the potential of this compound as a therapeutic agent in its own right.
Synergistic Effects of Natural Compounds with Chemotherapy
The combination of natural compounds with conventional chemotherapeutic drugs is a promising strategy in cancer therapy.[1][2] The primary goals of such combination therapies are to enhance the anticancer effects, overcome drug resistance, and reduce the side effects of chemotherapy.[1] Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This can be achieved through various mechanisms, including targeting different signaling pathways, modulating drug metabolism, and enhancing the induction of apoptosis or cell cycle arrest.[2]
For instance, studies have shown that certain plant-derived compounds can increase the cytotoxicity of cisplatin in lung cancer cells and enhance the pro-apoptotic effects of paclitaxel.[2][4] While no specific data exists for this compound, the general principles of these interactions provide a foundation for future research.
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic effects of a natural compound like this compound with a chemotherapeutic agent, a series of well-defined experiments are necessary. The following protocols are standard in the field for in vitro evaluation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound alone, the chemotherapeutic agent alone, and a combination of both at different ratios. A control group with no treatment is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The half-maximal inhibitory concentration (IC50) for each agent and the combination is determined.
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effect of the drug combination is quantified using the Combination Index (CI) method, based on the Chou-Talalay method.
Calculation: The CI value is calculated using specialized software (e.g., CompuSyn).
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
Illustrative Data Presentation
The following tables are examples of how quantitative data from synergy experiments would be presented. Note: This data is illustrative and not based on actual experiments with this compound.
Table 1: IC50 Values of a Hypothetical Natural Compound (NC) and Chemotherapeutic Agent (CA) in Cancer Cell Line X
| Treatment | IC50 (µM) after 48h |
| Natural Compound (NC) | 25 |
| Chemotherapeutic Agent (CA) | 5 |
| NC + CA (1:5 ratio) | NC: 5, CA: 1 |
Table 2: Combination Index (CI) Values for the Hypothetical NC and CA Combination
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.85 | Synergism |
| 0.50 | 0.60 | Strong Synergism |
| 0.75 | 0.45 | Very Strong Synergism |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are essential for visualizing complex processes.
Caption: Workflow for in vitro evaluation of synergistic effects.
Caption: Hypothetical synergistic inhibition of a survival pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic and Additive Effects of Herbal Medicines in Combination with Chemotherapeutics: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Co-Administration of Paclitaxel with Novel Pyridine and Benzofuran Derivatives that Inhibit Tubulin Polymerisation: A Promising Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Rotundifuran and Alternative Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Rotundifuran, a naturally derived labdane diterpene, with other experimental compounds known to induce ferroptosis: erastin, RSL3, and FIN56. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the objective assessment of these compounds for research and development purposes.
Executive Summary
This compound has demonstrated potent anti-cancer activity through the induction of ferroptosis and apoptosis in various cancer cell lines. While cytotoxic data against malignant cells are available, a comprehensive safety profile, including its effects on non-cancerous cells and in vivo toxicity, remains largely uncharacterized. In contrast, the safety profiles of erastin, RSL3, and FIN56, while also primarily investigated in a cancer research context, offer more insight into their potential toxicities. This guide highlights the current state of knowledge and identifies critical gaps in the safety assessment of this compound.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its comparators in various cancer cell lines. It is important to note that direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Cancer | Not specified | |
| H292 | Lung Cancer | Not specified | [1] | |
| HeLa | Cervical Cancer | < 10 | [2] | |
| SiHa | Cervical Cancer | < 10 | [2] | |
| HL-60 | Human Myeloid Leukemia | 22.5 | [3] | |
| Erastin | Various Cancer Cells | Multiple | Varies | [4] |
| RSL3 | NSCLC Cells | Non-Small Cell Lung Cancer | Varies | [5] |
| FIN56 | LN229 | Glioblastoma | 4.2 | |
| U118 | Glioblastoma | 2.6 | [6] | |
| Bladder Cancer Cells | Bladder Cancer | Varies | [7] |
Comparative Safety Overview
| Compound | Key Safety Findings | References |
| This compound | Primarily studied for anti-cancer efficacy. No specific in vivo toxicity (e.g., LD50) or cytotoxicity data on non-cancerous cells is readily available. | [2][3] |
| Erastin | Safety Data Sheets (SDS) indicate it is "Harmful if swallowed". In vivo studies in mice have shown that erastin can induce pathological changes in healthy tissues. | [7][8][9] |
| RSL3 | One SDS classifies it as not a hazardous substance. Another study indicates limited cytotoxicity in normal bronchial epithelial cells compared to non-small cell lung cancer cells. | [5] |
| FIN56 | In vivo studies in the context of cancer treatment suggest anti-tumor effects. One study noted that glioma cells were more sensitive to FIN56 than normal human astrocytes. | [6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Procedure:
-
Induce apoptosis in cells by treating them with the test compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Ferroptosis Induction and Inhibition Assays
Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation.
Procedure for Induction:
-
Treat cells with known ferroptosis inducers (e.g., erastin, RSL3, FIN56) or the test compound (this compound).
-
Assess cell viability using an MTT assay or similar method.
-
Measure markers of ferroptosis, such as lipid peroxidation (e.g., using C11-BODIPY staining) and intracellular iron levels.
Procedure for Inhibition:
-
Pre-treat cells with a ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1) for a short period.
-
Add the ferroptosis inducer or test compound.
-
Assess cell viability and markers of ferroptosis as described above. A rescue of cell viability by the inhibitor suggests that the cell death is mediated by ferroptosis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures discussed in this guide.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Experimental workflow for the detection of apoptosis via flow cytometry.
Caption: Simplified signaling pathway of ferroptosis induction by various compounds.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that warrants further investigation. However, the current body of literature lacks a comprehensive safety profile, which is a critical prerequisite for any potential therapeutic application. To advance the development of this compound, future research should prioritize:
-
In vitro cytotoxicity studies on a panel of non-cancerous human cell lines to determine its selectivity.
-
Acute and chronic in vivo toxicity studies in animal models to establish key toxicological parameters such as the LD50 and to identify potential target organs of toxicity.
-
Direct comparative studies with other ferroptosis inducers under standardized experimental conditions to enable a more accurate assessment of its relative safety and efficacy.
By addressing these knowledge gaps, the scientific community can build a more complete understanding of the therapeutic potential and safety limitations of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenicity and preclinical safety assessment of the aqueous extract of Clinacanthus nutans leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Tumor Potential of Rotundifuran: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of preclinical studies validates the significant in vivo anti-tumor effects of Rotundifuran, a natural compound, in mouse models of cervical and lung cancer. This guide provides an objective comparison of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound Demonstrates Potent Anti-Tumor Activity in Xenograft Models
This compound has shown remarkable efficacy in inhibiting tumor growth in well-established mouse xenograft models. In studies involving human cervical cancer (HeLa) and lung cancer (A549) cell lines, administration of this compound led to a significant reduction in both tumor volume and weight.
Comparative Efficacy Against Lung Cancer
In a study utilizing an A549 lung cancer xenograft model, mice treated with a flavonoid extract rich in this compound exhibited a dose-dependent inhibition of tumor growth.[1] The treatment was administered daily by gavage at concentrations of 100, 300, and 900 mg/kg.[1] The results demonstrated a clear suppression of tumor volume and a reduction in tumor weight, particularly at the highest dose, when compared to the untreated model group.[1]
| Treatment Group | Dosage (mg/kg/d) | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Model Group | - | Data not fully available | Data not fully available | - |
| This compound | 100 | Significantly suppressed | Significantly suppressed | Data not specified |
| This compound | 300 | Significantly suppressed | Significantly suppressed | Data not specified |
| This compound | 900 | Significantly suppressed | Significantly suppressed | Data not specified |
Table 1: In Vivo Anti-Tumor Effect of a this compound-rich Flavonoid Extract on A549 Xenografts. Data is based on a study showing significant tumor volume and weight suppression.[1] Specific numerical values for mean tumor volume, weight, and inhibition rate were not fully detailed in the source.
While direct comparative studies of this compound with standard chemotherapeutic agents like cisplatin or paclitaxel in the same in vivo experiment are not yet widely published, the potent anti-tumor activity observed in preclinical models positions it as a promising candidate for further investigation, potentially as a standalone therapy or in combination with existing treatments.
Unraveling the Mechanism of Action: A Look at Cellular Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of multiple critical cellular signaling pathways, leading to the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis.
In cervical cancer cells, this compound is believed to trigger apoptosis through a pathway involving the generation of reactive oxygen species (ROS) and the subsequent activation of the MAPK and PI3K/Akt signaling cascades. This process is dependent on the mitochondrial pathway of apoptosis.
Figure 1: Proposed apoptotic signaling pathway of this compound in cervical cancer cells.
In lung cancer cells, this compound induces a different form of cell death known as ferroptosis. This iron-dependent process is characterized by the accumulation of lipid peroxides. The mechanism involves the interplay of calcium signaling, ROS accumulation, and the activation of the JNK signaling pathway.
Figure 2: Signaling pathway of this compound-induced ferroptosis in lung cancer cells.
Experimental Protocols
The validation of this compound's anti-tumor effects relies on standardized and reproducible experimental protocols. The following outlines a typical methodology for a xenograft mouse model study.
Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HeLa or A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumors with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle, is administered to the treatment group at predetermined doses and schedules (e.g., daily oral gavage). The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes and body weights are measured at regular intervals throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analyses are performed to determine the significance of the observed anti-tumor effects.
Figure 3: Experimental workflow for an in vivo anti-tumor study using a xenograft mouse model.
Conclusion
The available preclinical data strongly support the in vivo anti-tumor effects of this compound in mouse models of cervical and lung cancer. Its ability to induce programmed cell death through multiple signaling pathways highlights its potential as a novel therapeutic agent. Further research, including direct comparative studies with standard-of-care drugs and more extensive in vivo investigations, is warranted to fully elucidate its clinical potential in oncology.
References
The Bottom Line: A Cost-Effectiveness Showdown Between Rotundifuran Synthesis and Extraction
In the landscape of pharmaceutical research and development, the sourcing of bioactive compounds is a critical consideration, balancing cost, purity, and scalability. This guide provides a comprehensive comparison of the cost-effectiveness of chemical synthesis versus natural extraction for obtaining Rotundifuran, a promising labdane diterpene with demonstrated anti-cancer properties. While natural extraction from Vitex rotundifolia is a traditional approach, this analysis explores a plausible multi-step chemical synthesis to offer a holistic economic perspective for researchers and drug development professionals.
At a Glance: Cost and Process Overview
To facilitate a rapid comparison, the following table summarizes the key quantitative metrics for both the extraction and a hypothetical synthesis of this compound. The data presented for the synthesis is based on a proposed route analogous to the synthesis of similar labdane diterpenes, as a specific total synthesis of this compound has not been published.
| Metric | Natural Extraction | Chemical Synthesis (Hypothetical) |
| Starting Material Cost (per gram of this compound) | ~$50 - $150 | ~$2,500 - $4,000 |
| Solvent & Reagent Cost (per gram of this compound) | ~$200 - $400 | ~$3,500 - $5,500 |
| Estimated Yield | 0.01% - 0.05% from dried plant material | ~5% overall yield (hypothetical) |
| Processing Time | 7 - 10 days | 15 - 20 days |
| Purity | >95% (after extensive purification) | >98% |
| Scalability | Limited by plant availability and growing season | Potentially high, dependent on technology |
| Environmental Impact | High solvent usage, potential over-harvesting | High solvent usage, potentially hazardous reagents |
| Overall Cost per Gram | ~$250 - $550 | ~$6,000 - $9,500 |
Deep Dive: Experimental Methodologies
To provide a clear understanding of the processes involved, detailed experimental protocols for both natural extraction and the proposed chemical synthesis are outlined below.
Natural Extraction Protocol
The extraction and purification of this compound from Vitex rotundifolia is a multi-step process involving solvent extraction and chromatographic separation.
Experimental Workflow: Natural Extraction
Safety Operating Guide
Proper Disposal of Rotundifuran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Rotundifuran. In the absence of a specific Safety Data Sheet (SDS) for this compound, and considering its classification as a furan-containing diterpene, it is imperative to handle and dispose of this compound as potentially hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling this compound. |
| Skin Protection | A laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Reduces the risk of inhalation of any potential aerosols or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Never dispose of this compound down the drain or in the general trash.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible substances.[1] Keep solid and liquid waste in separate containers.[1]
2. Container Selection and Management:
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves, weigh boats, and absorbent pads, in a designated, leak-proof container with a secure lid. A clearly labeled, sealable plastic bag or a lined container is suitable.
-
Liquid Waste: Collect solutions containing this compound in a chemically compatible, leak-proof container with a screw-top cap.[1] Avoid overfilling liquid waste containers.[1]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the empty container can typically be disposed of in the regular trash after defacing the label.[2]
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the approximate concentration if in solution. Do not use abbreviations.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
Include the name of the principal investigator and the laboratory location.
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep waste containers securely closed at all times, except when adding waste.
5. Disposal Request:
-
Once a waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel should handle the collection and final disposal.
Quantitative Data for Laboratory Chemical Disposal
The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. Note that institutional and local regulations may vary.
| Parameter | Guideline | Source(s) |
| pH Range for Drain Disposal (for non-hazardous aqueous solutions) | 5.5 - 10.5 | [3] |
| Limit for "Empty" Container (Residue) | ≤ 3% by weight of the container's capacity | [4] |
| Limit for "Empty" Container (Liquid Residue Height) | ≤ 2.5 cm (1 inch) of residue remaining | [4] |
| Maximum Daily Drain Disposal (Small Quantities of Approved Chemicals) | A few hundred grams or milliliters | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
